N,2-Dimethyl-1,3-propanediamine
Description
Properties
IUPAC Name |
N',2-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(3-6)4-7-2/h5,7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAXXLXZPQLQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597563 | |
| Record name | N~1~,2-Dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251384-75-4 | |
| Record name | N~1~,2-Dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,2-Dimethyl-1,3-propanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl-1,3-propanediamine Isomers
Introduction: This guide addresses the chemical properties of dimethyl-substituted 1,3-propanediamines. The specific isomer, N,2-Dimethyl-1,3-propanediamine, is not extensively documented in scientific literature or commercially prominent. Therefore, this whitepaper provides a comprehensive technical overview of three closely related, structurally significant, and industrially vital isomers. Understanding the distinct characteristics of these compounds is crucial for researchers, scientists, and drug development professionals, as the precise placement of the two methyl groups profoundly influences their physicochemical properties, reactivity, and applications. We will explore the properties of 2,2-Dimethyl-1,3-propanediamine, N,N-Dimethyl-1,3-propanediamine (DMAPA), and N,N'-Dimethyl-1,3-propanediamine, providing a comparative analysis to guide their selection and use in experimental design and chemical synthesis.
Part 1: 2,2-Dimethyl-1,3-propanediamine
Also known as Neopentanediamine, this isomer is characterized by a quaternary carbon at the C2 position of the propane backbone. This sterically hindered structure, with two primary amine groups, imparts unique properties valuable in polymer and coordination chemistry.
Chemical Identity and Structure
-
IUPAC Name: 2,2-dimethylpropane-1,3-diamine[1]
-
CAS Number: 7328-91-8[1]
-
Synonyms: Neopentanediamine, 1,3-Diamino-2,2-dimethylpropane, 2,2-Dimethyltrimethylenediamine[1]
-
Molecular Weight: 102.18 g/mol [1]
Caption: Structure of 2,2-Dimethyl-1,3-propanediamine.
Physicochemical Properties
The physical and chemical data for 2,2-Dimethyl-1,3-propanediamine are summarized below.
| Property | Value | Source(s) |
| Appearance | Solid | |
| Melting Point | 29-31 °C | |
| Boiling Point | 152-154 °C | |
| Density | 0.851 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4566 | |
| Flash Point | 52 °C (125.6 °F) |
Reactivity and Applications
The two primary amine groups of 2,2-Dimethyl-1,3-propanediamine make it an excellent bidentate ligand and a versatile building block.
-
Coordination Chemistry: It readily forms stable complexes with various metals, including aluminum, gallium, and copper. These metal complexes can function as catalysts in diverse chemical reactions.
-
Polymer Synthesis: It serves as a diamine component in the synthesis of high-performance polyamides and polyurethanes. The neopentyl core provides rigidity and thermal stability to the resulting polymer chains.
-
Biomaterials: This diamine is utilized in creating hydrogels and other biocompatible materials for applications in drug delivery and tissue engineering.
-
Chelating Agent: Its structure allows it to act as a chelating agent, binding to heavy metal ions, which suggests potential utility in treating heavy metal poisoning.
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is relatively simple due to the molecule's symmetry. It will show a singlet for the two equivalent methyl groups, a singlet for the two equivalent methylene (-CH₂-) groups, and a broad singlet for the amine (-NH₂) protons.[1][3]
-
IR Spectroscopy: The infrared spectrum displays characteristic peaks for N-H stretching of the primary amine groups (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the methyl and methylene groups (around 2850-2960 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).[1]
Safety and Handling
2,2-Dimethyl-1,3-propanediamine is classified as a corrosive substance.
-
GHS Hazards: Causes severe skin burns and eye damage (H314), is harmful if swallowed (H302) or in contact with skin (H312), and may cause an allergic skin reaction (H317).[1]
-
Precautions: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes. Use in a well-ventilated area.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[4]
Part 2: N,N-Dimethyl-1,3-propanediamine (DMAPA)
DMAPA is a highly versatile diamine featuring one primary and one tertiary amine group. This structural asymmetry is key to its widespread use, particularly in the synthesis of surfactants.
Chemical Identity and Structure
-
IUPAC Name: N¹,N¹-dimethylpropane-1,3-diamine
-
Synonyms: DMAPA, 3-Dimethylaminopropylamine, 1-Amino-3-(dimethylamino)propane[7]
-
Molecular Formula: C₅H₁₄N₂[5]
Caption: Structure of N,N-Dimethyl-1,3-propanediamine (DMAPA).
Physicochemical Properties
DMAPA is a colorless liquid with a characteristic ammonia-like odor.[5][6]
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [6][7] |
| Melting Point | -60 °C | [5][6] |
| Boiling Point | 133 °C | [6] |
| Density | 0.817 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.4335 - 1.4375 | [6] |
| Flash Point | 20 °C (68 °F) (closed cup) | [6] |
| Water Solubility | Miscible | [5][6] |
Synthesis and Reactivity
The industrial synthesis of DMAPA is a robust two-step process.[8][9]
-
Michael Addition: Dimethylamine reacts with acrylonitrile to form N,N-dimethylaminopropionitrile (DMAPN).
-
Hydrogenation: The intermediate DMAPN is then catalytically hydrogenated, typically using a Raney-Ni catalyst, to yield DMAPA.[8][10]
Caption: Industrial synthesis pathway for DMAPA.
The presence of both a primary and a tertiary amine allows for selective reactions. The primary amine is more nucleophilic and is the typical site for reactions like amidation and imine formation, leaving the tertiary amine available for quaternization or catalysis.
Applications
DMAPA is a crucial intermediate in numerous fields.[6][11]
-
Surfactants: It is a key building block for mild amphoteric surfactants, most notably cocamidopropyl betaine, which is widely used in shampoos, soaps, and cosmetics.[9][11]
-
Industrial Applications: It is used to produce polyurethane catalysts, epoxy resin hardeners, corrosion inhibitors, water treatment chemicals (flocculants), and additives for lubricants and gasoline.[6][7][11]
-
Agrochemicals and Pharmaceuticals: DMAPA serves as an intermediate in the synthesis of various pesticides and active pharmaceutical ingredients.[6][12]
Safety and Handling
DMAPA is a corrosive and flammable liquid.
-
GHS Hazards: Flammable liquid and vapor (H226), causes burns (H314), harmful if swallowed (R22), and may cause sensitization by skin contact (R43).[5]
-
Precautions: Must be handled in a well-ventilated area, away from ignition sources.[5] Operators should wear suitable protective clothing, gloves, and eye/face protection.[5]
-
Storage: Store in a cool, well-ventilated place in tightly sealed containers.[5]
Part 3: N,N'-Dimethyl-1,3-propanediamine
This isomer is a symmetrical diamine with two secondary amine groups. It is often used where a flexible diamine linker or cross-linking agent is required.
Chemical Identity and Structure
-
IUPAC Name: N,N'-dimethylpropane-1,3-diamine[13]
-
CAS Number: 111-33-1[13]
-
Synonyms: 1,3-Bis(methylamino)propane, N1,N3-Dimethylpropane-1,3-diamine[13]
Caption: Structure of N,N'-Dimethyl-1,3-propanediamine.
Physicochemical Properties
This compound is a highly flammable, corrosive liquid.[13][14]
| Property | Value | Source(s) |
| Appearance | Clear colorless liquid | [15][16] |
| Melting Point | -78.72 °C | [15] |
| Boiling Point | 145 °C | [14] |
| Density | 0.817 g/mL at 25 °C | [16] |
| Refractive Index (n20/D) | 1.438 | [15][16] |
| Flash Point | 20 °C (68 °F) | [14] |
| Water Solubility | Fully miscible | [15][16] |
Reactivity and Applications
With two reactive secondary amine groups, N,N'-Dimethyl-1,3-propanediamine is an effective cross-linking agent.[14] Its reactivity is similar to other secondary amines, readily undergoing reactions like acylation, alkylation, and condensation. It is primarily used in laboratory settings for the synthesis of more complex molecules and as a component in polymer chemistry where a flexible linker between monomer units is desired.
Safety and Handling
This substance is highly flammable and causes severe skin burns and eye damage.
-
GHS Hazards: Highly flammable liquid and vapor (H225) and causes severe skin burns and eye damage (H314).[13][17]
-
Precautions: Keep away from heat, sparks, and open flames.[17][18] Ground/bond container and receiving equipment to prevent static discharge.[17][18] Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[18]
-
Storage: Store locked up in a well-ventilated place. Keep cool.[17][18] Keep container tightly closed.[18]
Part 4: Experimental Protocol: Synthesis of N,N-Dimethyl-1,3-propanediamine (DMAPA)
This protocol describes a standard laboratory-scale batch process for the two-step synthesis of DMAPA. This process must be conducted in a chemical fume hood with appropriate safety precautions.
Step 1: Synthesis of N,N-dimethylaminopropionitrile (DMAPN)
-
Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Charging Reactants: Charge the flask with a 40% aqueous solution of dimethylamine. Cool the flask in an ice-water bath.
-
Addition: Add acrylonitrile dropwise from the dropping funnel to the stirred dimethylamine solution over 1-2 hours, maintaining the internal temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. The product, DMAPN, will form an upper organic layer. Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude DMAPN.
Step 2: Hydrogenation of DMAPN to DMAPA
-
Catalyst Preparation: In a high-pressure hydrogenation reactor (autoclave), add Raney-Nickel catalyst (approx. 5-10% by weight of DMAPN) as a slurry in ethanol.
-
Charging Reactants: Add the crude DMAPN from Step 1 and additional ethanol as a solvent to the reactor.
-
Hydrogenation: Seal the reactor, purge it several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen (typically 3-5 MPa) and heat to 70-90°C.[10]
-
Monitoring: Maintain vigorous stirring. The reaction is complete when hydrogen uptake ceases.
-
Work-up and Purification: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The resulting solution is then purified by fractional distillation under vacuum to yield high-purity DMAPA.
Caption: Experimental workflow for the batch synthesis of DMAPA.
References
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PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (n.d.). N,N-Dimethyl-1,3-propanediamine. Retrieved from [Link]
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NIST. (n.d.). 2,2-Dimethyl-1,3-propanediamine. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]
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A Technical Guide to the Synthesis and Characterization of N,2-Dimethyl-1,3-propanediamine
Abstract: This guide provides a comprehensive technical overview for the synthesis and characterization of N,2-Dimethyl-1,3-propanediamine, a diamine with significant potential as a chemical intermediate and building block in various industrial applications. Drawing from established principles in organic synthesis and analytical chemistry, this document details a robust two-step synthetic pathway. Furthermore, it establishes a framework for the structural elucidation and purity verification of the target compound using modern spectroscopic techniques. This paper is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this compound's preparation and analysis.
Part 1: Strategic Synthesis of this compound
Rationale for the Selected Synthetic Pathway
The synthesis of diamines is a cornerstone of industrial organic chemistry, with applications ranging from the production of polyamides and epoxy resin hardeners to surfactants and pharmaceuticals.[1] For this compound, a highly efficient and scalable two-step approach has been designed. This pathway is an adaptation of the well-established industrial synthesis for related propanediamines, which involves a Michael addition followed by catalytic hydrogenation.[2][3]
The chosen strategy begins with the Michael addition of methylamine to 2-methylacrylonitrile (methacrylonitrile). This choice is predicated on the high reactivity of the α,β-unsaturated nitrile and the ready availability of the starting materials. The subsequent step involves the catalytic hydrogenation of the resulting aminonitrile intermediate, N,2-dimethyl-3-aminopropionitrile. This reduction is a clean and efficient method for converting the nitrile functional group into a primary amine, yielding the desired product with high fidelity.[4] This pathway is not only chemically sound but also amenable to both batch and continuous flow processes, offering significant flexibility for production scale-up.[3][4]
Visualizing the Synthetic Workflow
The two-step synthesis is outlined below. The initial phase is the formation of the aminonitrile intermediate, followed by the reduction to the target diamine.
Caption: Figure 1: Synthetic Pathway for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; the successful synthesis of the intermediate in Step 1 is a prerequisite for proceeding to Step 2, and the final characterization validates the entire process.
Step 1: Synthesis of N,2-dimethyl-3-aminopropionitrile (Intermediate)
-
Reactor Setup: To a temperature-controlled pressure reactor equipped with a magnetic stirrer, charge a 40% aqueous solution of methylamine. The molar ratio of methylamine to 2-methylacrylonitrile should be maintained at approximately 1.1:1 to ensure complete consumption of the acrylonitrile.
-
Reagent Addition: Slowly add 2-methylacrylonitrile to the stirred methylamine solution. The addition should be controlled to keep the reaction temperature below 40°C, as the Michael addition is exothermic.
-
Reaction Conditions: After the addition is complete, seal the reactor and heat the mixture to 60-70°C. Maintain this temperature with vigorous stirring for 4-6 hours.
-
In-Process Control: Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) to confirm the disappearance of the 2-methylacrylonitrile starting material.
-
Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature. The crude product can be separated from the aqueous layer. For laboratory scale, this may involve extraction with a suitable solvent like dichloromethane, followed by drying over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The resulting crude N,2-dimethyl-3-aminopropionitrile is typically of sufficient purity for the next step.
Step 2: Hydrogenation of N,2-dimethyl-3-aminopropionitrile
-
Catalyst Preparation: In a high-pressure hydrogenation vessel (autoclave), place the crude N,2-dimethyl-3-aminopropionitrile from Step 1 dissolved in a suitable solvent, such as methanol or ethanol. Add a catalytic amount of Raney Nickel (approx. 5-10% by weight), which has been washed with the reaction solvent. A small amount of a base like sodium hydroxide is often added to suppress side reactions.[4]
-
Hydrogenation Reaction: Seal the autoclave, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 3-6 MPa.[4] Heat the mixture to 70-90°C with vigorous stirring.
-
Reaction Monitoring: The progress of the hydrogenation is monitored by the cessation of hydrogen uptake. The reaction is typically complete within 3-5 hours.
-
Catalyst Removal: After cooling the reactor to room temperature and carefully venting the excess hydrogen, the catalyst is removed by filtration. Caution: Raney Nickel is pyrophoric and must be handled with extreme care, always kept wet with solvent and never exposed to air when dry.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude this compound is then purified by fractional distillation under reduced pressure to yield the final product with >99% purity.
Part 2: Comprehensive Characterization
Structural confirmation and purity assessment are critical to validate the synthetic output. A multi-technique analytical approach ensures the unambiguous identification of this compound.
Analytical Workflow
The characterization process follows a logical sequence, starting with techniques that identify functional groups (IR), moving to detailed structural mapping (NMR), and finally confirming molecular weight and fragmentation (MS). Purity is typically assessed using chromatography.
Caption: Figure 2: Analytical Workflow for Product Characterization.
Predicted Spectroscopic Data
The following data are predicted based on the known spectral properties of structurally similar diamines, such as 2,2-dimethyl-1,3-propanediamine and N,N-dimethyl-1,3-propanediamine.[5][6][7]
Table 1: Predicted NMR Data for this compound (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H | ~0.95 | Doublet | 3H | CH ₃-CH |
| H | ~1.50 | Broad Singlet | 3H | NH ₂ & NH |
| H | ~1.80 | Multiplet | 1H | CH₃-CH |
| H | ~2.35 | Singlet | 3H | N-CH ₃ |
| H | ~2.50 | Multiplet | 2H | CH ₂-NHCH₃ |
| H | ~2.70 | Multiplet | 2H | CH ₂-NH₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| C | ~17 | C H₃-CH | ||
| C | ~35 | CH₃-C H | ||
| C | ~37 | N-C H₃ | ||
| C | ~48 | C H₂-NH₂ |
| C | ~55 | | | C H₂-NHCH₃ |
Table 2: Predicted IR and MS Data
| Technique | Value | Assignment |
|---|---|---|
| FTIR | 3350-3250 cm⁻¹ | N-H stretching (primary and secondary amines) |
| 2960-2850 cm⁻¹ | C-H stretching (aliphatic) | |
| 1650-1580 cm⁻¹ | N-H bending (primary amine) | |
| 1150-1050 cm⁻¹ | C-N stretching | |
| Mass Spec. | m/z = 116 | Molecular Ion [M]⁺ |
| | m/z = 44, 58, 72 | Key fragments from α-cleavage next to N atoms |
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A Technical Guide to Dimethyl-1,3-Propanediamine Isomers: Identification, Properties, and Applications
This guide provides an in-depth analysis of the chemical isomers related to dimethyl-1,3-propanediamine, a class of compounds with significant utility in research and industrial applications. The nomenclature for these diamines can be ambiguous; a query for "N,2-Dimethyl-1,3-propanediamine" may refer to several distinct molecules depending on the placement of the two methyl groups. This document clarifies these distinctions and serves as a technical resource for researchers, chemists, and drug development professionals by detailing the specific properties, synthesis, and applications of the most common and commercially significant isomers.
Navigating the Isomeric Landscape of Dimethyl-1,3-Propanediamine
The structural ambiguity of "this compound" necessitates a clear delineation of the primary isomers. The location of the methyl groups—either on the nitrogen atoms (N-substitution) or the carbon backbone (C-substitution)—defines the molecule's chemical identity and reactivity. This guide will focus on three key isomers often encountered in laboratory and industrial settings:
-
N,N-Dimethyl-1,3-propanediamine (DMAPA) : Both methyl groups are on the same nitrogen atom.
-
2,2-Dimethyl-1,3-propanediamine : Both methyl groups are on the central carbon atom of the propane chain.
-
N,N'-Dimethyl-1,3-propanediamine : One methyl group is attached to each of the two nitrogen atoms.
The following diagram illustrates the structural differences between these key isomers.
Caption: Structures of three common dimethyl-1,3-propanediamine isomers.
N,N-Dimethyl-1,3-propanediamine (DMAPA)
This isomer is arguably the most commercially significant, widely used as an intermediate in the synthesis of a vast range of products.
Identification and Synonyms
-
IUPAC Name : N¹,N¹-Dimethylpropane-1,3-diamine[1]
-
Common Synonyms : DMAPA, 3-(Dimethylamino)propylamine, N,N-Dimethyl-1,3-diaminopropane, 1-Amino-3-(dimethylamino)propane[1]
Physicochemical Properties
DMAPA is a clear, colorless to pale yellow liquid with a characteristic ammoniacal odor.[2] Its bifunctionality, possessing both a primary and a tertiary amine group, is central to its reactivity.[2] It is highly soluble in water and common organic solvents.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₄N₂ | [1][2] |
| Molecular Weight | 102.18 g/mol | [1][2] |
| Boiling Point | 123 °C to 133 °C | [1][2] |
| Melting Point | -60 °C to -70 °C | [1][2] |
| Density | ~0.81 g/cm³ at 25-30 °C | [1][2] |
| Flash Point | 20 °C to 90 °F (closed cup) | [1][2] |
| Water Solubility | Miscible | [1][2] |
Synthesis Overview
The industrial production of DMAPA is predominantly a two-step process, which can be performed in batch or continuous flow reactors.[3][4]
-
Michael Addition : Dimethylamine undergoes a Michael addition reaction with acrylonitrile to form N,N-dimethylaminopropionitrile (DMAPN).[3]
-
Catalytic Hydrogenation : The intermediate, DMAPN, is then hydrogenated to yield DMAPA. This step typically employs a Raney-Nickel catalyst.[3][5][6]
Caption: Two-step industrial synthesis pathway for DMAPA.
Applications in Research and Drug Development
DMAPA's versatile reactivity makes it a crucial building block in numerous applications:
-
Surfactant Synthesis : It is a key precursor in the manufacture of cocamidopropyl betaine, a widely used mild amphoteric surfactant in personal care products like shampoos and soaps.[3][7]
-
Polymer Chemistry : DMAPA serves as a hardening agent for epoxy resins, a catalyst for polyurethane production, and a monomer in the synthesis of various polymers.[2][7]
-
Pharmaceutical and Agrochemical Intermediate : Its role as an intermediate is critical in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides.[2][8]
-
Corrosion Inhibitors : It is used to produce chemicals that prevent corrosion in various industrial processes.[3][7]
2,2-Dimethyl-1,3-propanediamine
This isomer is notable for its sterically hindered backbone, which influences the properties of polymers and metal complexes derived from it.
Identification and Synonyms
-
CAS Number : 7328-91-8[9]
-
IUPAC Name : 2,2-dimethylpropane-1,3-diamine[9]
-
Common Synonyms : Neopentanediamine, 1,3-Diamino-2,2-dimethylpropane, 2,2-Dimethyltrimethylenediamine
Physicochemical Properties
This compound is a solid at room temperature and features two primary amine groups.[10] The gem-dimethyl group on the central carbon atom provides structural rigidity.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₄N₂ | [9] |
| Molecular Weight | 102.18 g/mol | [9] |
| Boiling Point | 152-154 °C | [11] |
| Melting Point | 29-31 °C | [11] |
| Density | 0.851 g/mL at 25 °C | [11] |
| Flash Point | 52 °C (125.6 °F) |
Applications in Research and Drug Development
The unique structure of 2,2-dimethyl-1,3-propanediamine lends itself to specialized applications:
-
Polymer Synthesis : It is used as a diamine component in the production of high-performance polyamides and polyurethanes, where its rigid structure can enhance thermal stability and mechanical properties.[10]
-
Coordination Chemistry : It acts as a bidentate ligand in the preparation of metal complexes with elements like copper, aluminum, and gallium.[10] These complexes can function as catalysts in various chemical reactions.[10]
-
Biomaterials : It is utilized in creating hydrogels and other biocompatible materials for potential applications in drug delivery and tissue engineering.[10]
-
Chelating Agent : Due to its diamine structure, it has potential as a chelating agent for binding metal ions.[10]
N,N'-Dimethyl-1,3-propanediamine
This symmetrical diamine contains two secondary amine groups, which confers different reactivity compared to its isomers with primary or tertiary amines.
Identification and Synonyms
-
CAS Number : 111-33-1[12]
-
IUPAC Name : N,N'-dimethylpropane-1,3-diamine[12]
-
Common Synonyms : 1,3-Bis(methylamino)propane, N,N'-Dimethyltrimethylenediamine[12]
Physicochemical Properties
N,N'-Dimethyl-1,3-propanediamine is a flammable liquid that is corrosive and can cause severe skin and eye damage.[12]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₄N₂ | [12] |
| Molecular Weight | 102.18 g/mol | [12] |
| Boiling Point | 145 °C | [13] |
| Density | 0.817 g/mL | [13] |
| Flash Point | 20 °C | [13] |
Applications in Research and Drug Development
-
Pharmaceutical Synthesis : As a diamine with two secondary amines, it serves as a crucial building block for synthesizing various pharmaceutical compounds and is used extensively in biomedical research.[][15]
-
Organic Synthesis : It is an important raw material in organic synthesis, agrochemicals, and the production of dyestuffs.[15]
-
Cross-linking Reagent : It can be used as a chemical cross-linking reagent in polymer chemistry.[13]
Experimental Protocols: Characterization
For any of the discussed isomers, structural confirmation and purity assessment are critical. The following is a generalized workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for distinguishing between the isomers.
-
Sample Preparation : Prepare a solution by dissolving 5-25 mg of the diamine in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Data Acquisition : Acquire the spectrum on a spectrometer (300 MHz or higher). Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Spectral Interpretation :
-
N,N-Dimethyl (DMAPA) : Will show a characteristic singlet for the six protons of the two N-CH₃ groups, along with multiplets for the three methylene (-CH₂-) groups.
-
2,2-Dimethyl : Will show a singlet for the six protons of the C-(CH₃)₂ groups and distinct signals for the two non-equivalent methylene groups.
-
N,N'-Dimethyl : Will show a signal for the six protons of the two N-CH₃ groups (often a doublet if coupled to N-H) and a signal for the two N-H protons, in addition to methylene signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine purity and confirm molecular weight.
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Separation : Inject the sample into a GC equipped with a suitable capillary column (e.g., a polar column for amines). Use a temperature program to separate the analyte from any impurities.
-
MS Detection : Use electron ionization (EI) as the ionization method. The mass spectrometer will detect the molecular ion peak (M⁺) at m/z 102 for all isomers, but the fragmentation patterns will differ based on the structure, providing further confirmation of identity.
Caption: General workflow for the analytical characterization of diamine isomers.
Safety and Handling
Aliphatic amines like the dimethyl-1,3-propanediamine isomers are typically corrosive, flammable, and can cause skin and respiratory irritation.[9][12]
-
Handling : Always handle these chemicals in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, face shields, gloves (e.g., nitrile), and a lab coat.
-
Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents.[1]
-
Hazards : These compounds can cause severe skin burns and eye damage.[9][12] They may also be harmful if swallowed or in contact with skin.[9]
Always consult the specific Safety Data Sheet (SDS) for the particular isomer before use.
Conclusion
The term "this compound" is chemically ambiguous. Researchers and developers must specify the exact isomer of interest by its CAS number or unambiguous IUPAC name to ensure clarity and safety. N,N-Dimethyl-1,3-propanediamine (DMAPA), 2,2-dimethyl-1,3-propanediamine, and N,N'-dimethyl-1,3-propanediamine each possess distinct physicochemical properties and a unique profile of applications, from consumer products to advanced materials and pharmaceutical synthesis. Understanding the differences in their structure, reactivity, and safety is paramount for their effective and responsible use in scientific and industrial endeavors.
References
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PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Propanediamine, N,N,N',N'-tetramethyl-. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]
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Chemsrc. (n.d.). N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]
- Meng, Q., Deng, C., Li, Y., & Du, J. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1087-1092.
- Google Patents. (n.d.). Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
- NICNAS. (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Australian Government Department of Health.
- Google Patents. (n.d.). Preparation method of N, N-dimethyl-1, 3-propanediamine.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). N,N-Dimethyl-1,3-propane diamine: A Versatile Chemical Compound. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Dimethyl-1,3-propanediamine
A Note on Nomenclature: This guide focuses on the spectroscopic data for 2,2-Dimethyl-1,3-propanediamine (CAS No: 7328-91-8). The initial topic "N,2-Dimethyl-1,3-propanediamine" is ambiguous and likely a typographical error. Given the availability of comprehensive data, this guide will detail the spectral features of the 2,2-dimethyl isomer.
Introduction
2,2-Dimethyl-1,3-propanediamine, also known as neopentanediamine, is a diamine with a unique gem-dimethyl arrangement on the central carbon of the propane backbone. This structural feature imparts specific properties and distinct spectroscopic signatures. It is a valuable building block in polymer chemistry, particularly in the synthesis of polyamides and polyurethanes, where it enhances thermal stability and mechanical properties. Furthermore, its ability to act as a bidentate ligand allows for the formation of various metal complexes used as catalysts.
Accurate and comprehensive spectroscopic analysis is paramount for confirming the identity, purity, and structure of 2,2-Dimethyl-1,3-propanediamine in research and industrial applications. This guide provides a detailed examination of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, offering insights into the interpretation of its spectra and the underlying molecular characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,2-Dimethyl-1,3-propanediamine, its high degree of symmetry simplifies its NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum of 2,2-Dimethyl-1,3-propanediamine is characterized by three distinct signals corresponding to the different proton environments in the molecule.
Table 1: ¹H NMR Spectral Data for 2,2-Dimethyl-1,3-propanediamine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.5 - 2.7 | Singlet | 4H | Methylene protons (-CH₂-) |
| ~1.2 - 1.5 | Singlet (broad) | 4H | Amine protons (-NH₂) |
| ~0.8 - 0.9 | Singlet | 6H | Methyl protons (-CH₃) |
Interpretation:
-
The methylene protons adjacent to the primary amine groups appear as a singlet, indicating their chemical equivalence.
-
The amine protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift of this peak can be highly dependent on the solvent and concentration.
-
The methyl protons also appear as a singlet, as all six protons on the two methyl groups are chemically equivalent due to the molecule's symmetry.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 2,2-Dimethyl-1,3-propanediamine is also simplified by its molecular symmetry, displaying only three signals.[1]
Table 2: ¹³C NMR Spectral Data for 2,2-Dimethyl-1,3-propanediamine
| Chemical Shift (ppm) | Assignment |
| ~50 - 55 | Methylene carbons (-CH₂-) |
| ~35 - 40 | Quaternary carbon (-C(CH₃)₂-) |
| ~20 - 25 | Methyl carbons (-CH₃) |
Interpretation:
-
The methylene carbons are the most deshielded of the carbon signals due to their proximity to the electronegative nitrogen atoms.
-
The quaternary carbon appears at an intermediate chemical shift.
-
The methyl carbons are the most shielded and therefore appear at the lowest chemical shift.[2]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of 2,2-Dimethyl-1,3-propanediamine in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Data Acquisition: Acquire the spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard.[3]
Caption: Molecular structure with color-coded atoms for NMR correlation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Characteristic FTIR Absorption Bands for 2,2-Dimethyl-1,3-propanediamine
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 3500 | Medium-Strong | N-H stretch | Primary Amine (-NH₂) |
| 2850 - 3000 | Strong | C-H stretch | Alkane (-CH₂, -CH₃) |
| 1550 - 1650 | Medium | N-H bend (scissoring) | Primary Amine (-NH₂) |
| 1450 - 1475 | Medium | C-H bend (scissoring) | Methylene (-CH₂) |
| 1365 - 1385 | Medium-Weak | C-H bend (symmetric) | gem-Dimethyl |
| 1000 - 1250 | Medium-Strong | C-N stretch | Amine |
Interpretation:
-
The broad absorption in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine groups. The presence of two peaks in this region (symmetric and asymmetric stretching) is often observed for primary amines.
-
The strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the methyl and methylene groups.
-
The peak between 1550-1650 cm⁻¹ corresponds to the N-H bending vibration.
-
The presence of a doublet in the 1365-1385 cm⁻¹ region is a strong indicator of a gem-dimethyl group .
-
The C-N stretching vibration is observed in the fingerprint region.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (Neat Liquid/Solid): As 2,2-Dimethyl-1,3-propanediamine is a low melting solid, a thin film can be prepared by melting a small amount between two NaCl or KBr plates.[3]
-
Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.
Caption: A simplified workflow for acquiring an FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Significant Mass Spectrometry Peaks for 2,2-Dimethyl-1,3-propanediamine
| m/z | Proposed Fragment |
| 102 | [M]⁺ (Molecular Ion) |
| 85 | [M - NH₃]⁺ |
| 72 | [M - CH₂NH₂]⁺ |
| 58 | [CH₂=C(CH₃)CH₂NH₂]⁺ |
| 44 | [CH₃CH=NH₂]⁺ |
| 30 | [CH₂=NH₂]⁺ |
Interpretation:
-
The molecular ion peak at m/z 102 confirms the molecular weight of the compound (102.18 g/mol ).[4][5]
-
The fragmentation pattern is characteristic of aliphatic amines. A common fragmentation pathway is the loss of an amino group or cleavage at the carbon-carbon bond alpha to the nitrogen atom.
-
The peak at m/z 30, [CH₂=NH₂]⁺, is a very common and often abundant fragment for primary amines.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) to generate charged fragments.
-
Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.
Caption: A simplified fragmentation pathway for 2,2-Dimethyl-1,3-propanediamine.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of 2,2-Dimethyl-1,3-propanediamine. The symmetry of the molecule is a key feature that simplifies its NMR spectra, leading to a small number of distinct signals. The FTIR spectrum clearly indicates the presence of primary amine and gem-dimethyl functional groups. The mass spectrum confirms the molecular weight and shows a characteristic fragmentation pattern for an aliphatic diamine. Together, these spectroscopic techniques provide a robust and self-validating system for the analysis of this important chemical compound.
References
-
Chemsrc. (2023, August 27). 2,2-Dimethyl-1,3-propanediamine. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. Retrieved from [Link]
-
NIST. (n.d.). 2,2-Dimethyl-1,3-propanediamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2,2-Dimethyl-1,3-propanediamine Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]
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An In-depth Technical Guide to the Reaction Mechanism of N,2-Dimethyl-1,3-propanediamine with Epoxides
This guide provides a comprehensive technical exploration of the reaction mechanism between N,2-dimethyl-1,3-propanediamine and epoxides. Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document elucidates the core principles governing this nucleophilic ring-opening reaction, offering insights into its kinetics, regioselectivity, and practical execution.
Introduction: The Significance of the Amine-Epoxide Reaction
The reaction of amines with epoxides is a cornerstone of organic synthesis, forming the basis for the production of β-amino alcohols and the cross-linking of epoxy resins.[1][2] β-amino alcohols are crucial structural motifs in a wide array of pharmaceuticals and biologically active compounds.[2][3] In polymer science, the amine-epoxide addition is the fundamental curing reaction for epoxy resins, creating durable, cross-linked networks with excellent mechanical and chemical resistance.[4]
This compound is an unsymmetrical diamine featuring both a primary and a tertiary amine group.[5] This structural asymmetry introduces intriguing complexities into its reaction with epoxides, particularly concerning the relative nucleophilicity of the two amine centers and the resulting regioselectivity of the epoxide ring-opening. Understanding these nuances is paramount for controlling reaction outcomes and designing materials with desired properties. This guide will delve into the mechanistic intricacies of this reaction, providing a robust framework for its application in research and development.
The Core Reaction Mechanism: A Nucleophilic Addition Pathway
The reaction between this compound and an epoxide proceeds via a nucleophilic substitution (SN2) mechanism.[6] The reaction is driven by the high ring strain of the three-membered epoxide ring, which renders the carbon atoms susceptible to nucleophilic attack.[7]
The fundamental steps of the reaction are as follows:
-
Nucleophilic Attack: The lone pair of electrons on a nitrogen atom of the diamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.
-
Ring-Opening: This attack leads to the concerted opening of the epoxide ring, relieving the ring strain.
-
Proton Transfer: The resulting alkoxide intermediate is subsequently protonated, typically by a solvent molecule or another amine molecule, to yield the final β-amino alcohol product.
The overall reaction is accelerated by the presence of hydrogen-bond donors, such as the hydroxyl group formed on the product molecule.[8] This autocatalytic effect is a key feature of many amine-epoxide reactions.
The Role of the Unsymmetrical Diamine
The presence of both a primary (-NH₂) and a tertiary (-N(CH₃)₂) amine in this compound raises a critical question of reactivity. In general, primary amines are more nucleophilic and less sterically hindered than tertiary amines.[7] Therefore, the initial reaction with an epoxide is expected to predominantly occur at the primary amine.
However, the tertiary amine can still play a role, particularly as a base catalyst in the reaction.[9] While direct nucleophilic attack by the tertiary amine on the epoxide is less likely due to steric hindrance, it can facilitate the reaction by deprotonating other species or influencing the overall reaction environment.
Regioselectivity: Controlling the Site of Attack
When an unsymmetrical epoxide is used, the question of which carbon atom the amine attacks becomes crucial. The regioselectivity of the ring-opening is governed by both steric and electronic factors.[10][11]
-
Under neutral or basic conditions , the reaction typically follows an SN2 pathway where the nucleophilic amine attacks the less sterically hindered carbon atom of the epoxide.[6]
-
Under acidic conditions , the epoxide oxygen is first protonated, leading to a more carbocation-like transition state. In this case, the nucleophile may preferentially attack the more substituted carbon, following a more SN1-like mechanism.
For the reaction of this compound, which is basic, with an unsymmetrical epoxide, the attack is expected to occur at the less substituted carbon of the epoxide ring.
Experimental Protocol: Synthesis and Monitoring of a Representative Reaction
This section outlines a detailed, step-by-step methodology for the reaction of this compound with a model epoxide, phenyl glycidyl ether. This protocol is designed to be a self-validating system, with integrated analytical checkpoints.
Materials and Reagents
-
This compound (≥98% purity)
-
Phenyl glycidyl ether (≥99% purity)
-
Anhydrous isopropanol (solvent)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Internal standard for NMR (e.g., 1,3,5-trimethoxybenzene)
Reaction Setup and Procedure
-
Reactor Preparation: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer is dried in an oven and cooled under a stream of nitrogen.
-
Reagent Charging: The flask is charged with this compound (e.g., 0.1 mol) and anhydrous isopropanol (50 mL). The solution is stirred until homogeneous.
-
Initiation of Reaction: Phenyl glycidyl ether (e.g., 0.1 mol) is added dropwise to the stirred solution at room temperature over 30 minutes. An exothermic reaction is expected. The temperature should be monitored and controlled with a water bath if necessary.
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals (e.g., every hour) and analyzing them by ¹H NMR spectroscopy. The disappearance of the epoxide protons and the appearance of the product protons are tracked relative to the internal standard.
-
Work-up: Once the reaction is complete (as determined by NMR), the solvent is removed under reduced pressure using a rotary evaporator.
-
Product Characterization: The resulting product, a β-amino alcohol, is characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Analytical Monitoring Techniques
The reaction can be effectively monitored using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the consumption of reactants and the formation of products, as well as for determining the regioselectivity of the reaction.[12]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The disappearance of the characteristic epoxide ring absorption (around 915 cm⁻¹) and the appearance of the hydroxyl (-OH) stretching band (around 3400 cm⁻¹) can be monitored.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the reactants and products, providing kinetic data.[13]
-
Differential Scanning Calorimetry (DSC): DSC is particularly useful for studying the curing kinetics of epoxy resins, measuring the heat flow associated with the reaction.[8]
Quantitative Data Summary
The following table presents representative kinetic data for a typical amine-epoxide reaction. It is important to note that specific rate constants and activation energies for the reaction of this compound with a given epoxide would need to be determined experimentally using the methods described above.
| Parameter | Representative Value | Method of Determination |
| Rate Constant (k) at 25°C | 1.0 x 10⁻³ L mol⁻¹ s⁻¹ | NMR or HPLC |
| Activation Energy (Ea) | 50-60 kJ/mol | Arrhenius plot from temperature-dependent kinetic data |
| Heat of Reaction (ΔH) | -90 to -110 kJ/mol | DSC |
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the reaction mechanism and the experimental workflow.
Reaction Mechanism Diagram
Experimental Workflow Diagram
Conclusion
The reaction of this compound with epoxides is a nuanced yet powerful transformation with significant applications in both pharmaceutical synthesis and materials science. This guide has provided a detailed overview of the underlying SN2 mechanism, the critical role of the unsymmetrical diamine structure in directing reactivity, and the factors governing regioselectivity. The outlined experimental protocol and analytical methods offer a practical framework for researchers to investigate this reaction with scientific rigor. By understanding and controlling the mechanistic principles detailed herein, scientists can effectively harness the synthetic potential of this important reaction.
References
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (n.d.). MDPI. Retrieved from [Link]
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Journal of Pharmaceutical Sciences & Research. Retrieved from [Link]
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Epoxy curing agents. (n.d.). Delamine. Retrieved from [Link]
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Curing Agents for Epoxy Resin. (1990). Three Bond Technical News. Retrieved from [Link]
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Do tertiary amines possess good nucleophilicity to react with epoxides? (2023). ResearchGate. Retrieved from [Link]
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Effect of the Structure of Epoxy Monomers and Curing Agents: Toward Making Intrinsically Highly Thermally Conductive and Low-Dielectric Epoxy Resins. (2023). PubMed Central. Retrieved from [Link]
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Crosslinking reaction between the epoxide ring and the primary amine. (n.d.). ResearchGate. Retrieved from [Link]
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Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines. (n.d.). Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Retrieved from [Link]
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Connecting the Chemical and Biological Reactivity of Epoxides. (n.d.). ResearchGate. Retrieved from [Link]
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Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide. (n.d.). PubMed Central. Retrieved from [Link]
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Steric and electronic effects in cyclic alkoxyamines--synthesis and applications as regulators for controlled/living radical polymerization. (n.d.). PubMed. Retrieved from [Link]
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Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. (n.d.). MDPI. Retrieved from [Link]
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Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. (n.d.). ResearchGate. Retrieved from [Link]
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Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. (2016). Xiandai Huagong/Modern Chemical Industry. Retrieved from [Link]
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Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. (n.d.). PubMed. Retrieved from [Link]
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Thermochemical Studies of Epoxides and Related Compounds. (n.d.). PubMed Central. Retrieved from [Link]
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Mechanism of the dicyandiamide/epoxide reaction. (n.d.). SciSpace. Retrieved from [Link]
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Influence of prepolymerization on gelation of diepoxide-diamine systems. (1992). POLYMER. Retrieved from [Link]
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Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. (n.d.). PubMed. Retrieved from [Link]
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Calorimetric investigation of polymerization reactions. III. Curing reaction of epoxides with amines. (n.d.). ResearchGate. Retrieved from [Link]
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A Comprehensive Technical Guide to the Thermodynamic Properties of N,N-Dimethyl-1,3-propanediamine (DMAPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the essential thermodynamic and physicochemical properties of N,N-Dimethyl-1,3-propanediamine (CAS RN: 109-55-7), commonly known as DMAPA. As a critical intermediate and catalyst in numerous industrial applications—from the synthesis of surfactants and epoxy resin hardeners to pharmaceuticals—a thorough understanding of its thermodynamic behavior is paramount for process optimization, safety engineering, and computational modeling.[1][2] This document consolidates experimental data for key parameters, including enthalpy of formation, heat capacity, vapor pressure, and phase transition behavior. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices to ensure scientific rigor and reproducibility.
Introduction and Scope
Chemical Identity and Nomenclature
N,N-Dimethyl-1,3-propanediamine is an aliphatic diamine featuring both a primary and a tertiary amine group, which dictates its characteristic basicity and nucleophilic reactivity.[1] Its structure is foundational to its utility in a wide array of chemical syntheses.
-
IUPAC Name: N',N'-dimethylpropane-1,3-diamine[3]
It is important to distinguish this compound from its isomers, such as N,N'-Dimethyl-1,3-propanediamine (CAS 111-33-1) and 2,2-Dimethyl-1,3-propanediamine (CAS 7328-91-8), as their structural differences lead to distinct physical and thermodynamic properties. This guide focuses exclusively on the N,N-dimethyl isomer (DMAPA) due to its industrial prevalence and the availability of robust thermodynamic data.
Significance in Research and Industry
DMAPA's bifunctional nature makes it a versatile building block. It is extensively used as:
-
A catalyst for polyurethane foams and epoxy resins.[1]
-
An intermediate in the production of agrochemicals, dyes, and pharmaceuticals.[1][2]
-
A key component in the synthesis of surfactants, such as cocamidopropyl betaine, used in personal care products.[1]
-
A corrosion inhibitor in various industrial processes.[1]
Understanding its thermodynamic properties is crucial for designing and scaling up these processes, ensuring reaction efficiency, and maintaining safe operating conditions.
Core Thermodynamic and Physicochemical Properties
The functional behavior of DMAPA in any application is governed by its intrinsic properties. The following table summarizes the most critical quantitative data compiled from authoritative sources.
| Property | Value | Units | Conditions | Source(s) |
| Thermodynamic Properties | ||||
| Standard Liquid Enthalpy of Formation (ΔfH°liquid) | -77.3 ± 0.5 | kJ/mol | 298.15 K | [5] |
| Standard Gas Enthalpy of Formation (ΔfH°gas) | -34.7 to -44.8 | kJ/mol | 298.15 K | [6] |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -3891.1 ± 0.5 | kJ/mol | 298.15 K | [5] |
| Liquid Phase Molar Entropy (S°liquid) | 323.0 | J/mol·K | Standard Conditions | [5][6] |
| Liquid Phase Heat Capacity (Cp,liquid) | 255.7 | J/mol·K | 298.15 K | [5] |
| 2.04 | kJ/kg·K | 25 °C, 1 atm | [3] | |
| Enthalpy of Vaporization (ΔvapH) | 35.6 | kJ/mol | [4] | |
| Physicochemical Properties | ||||
| Boiling Point | 123 - 133 | °C | 1 atm | [1][4] |
| Melting Point | -60 to -70 | °C | 1 atm | [1][4] |
| Density | 0.817 | g/mL | 25 °C | [1] |
| 0.810 | g/cm³ | 30 °C | [4] | |
| Vapor Pressure | 5 | mm Hg | 20 °C | [4] |
| 4.96 | mm Hg | 25 °C | [1] | |
| Flash Point | 20 - 26 | °C | Closed Cup | [1][3] |
| Water Solubility | Miscible / Soluble | 25 °C | [1][4] | |
| pKa (Predicted) | 10.86 ± 0.10 | [1] |
Experimental Determination of Thermodynamic Properties
The reliability of thermodynamic data hinges on meticulous experimental work. This section details the standard methodologies for measuring key parameters, providing insights into the procedural rationale.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is a cornerstone thermodynamic value. It is typically derived indirectly from the experimentally determined enthalpy of combustion (ΔcH°) using Hess's Law.
Workflow for Enthalpy Determination
Caption: Workflow for determining ΔfH° from experimental ΔcH°.
Detailed Protocol:
-
Sample Preparation: Accurately weigh approximately 0.5-1.0 g of high-purity DMAPA into a crucible. The mass must be known to at least four decimal places. Causality: Precision in mass is critical as the energy released is directly proportional to the amount of substance combusted.
-
Calorimeter Setup: Place the crucible in the bomb, add a small amount of water to saturate the internal atmosphere (ensuring water forms as a liquid post-combustion), and seal. Pressurize the bomb with high-purity oxygen to approximately 30 atm. Causality: Excess oxygen ensures complete and rapid combustion, preventing the formation of side products like CO.
-
Combustion: Submerge the sealed bomb in a precisely known volume of water in the calorimeter's insulated bucket. Allow the system to reach thermal equilibrium. Ignite the sample via an electrical fuse.
-
Data Logging: Record the temperature of the water bath at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation of ΔcH°: Calculate the total heat released using the temperature change (ΔT) and the previously determined heat capacity of the calorimeter system. After correcting for the heat of fuse combustion and nitric acid formation (from the nitrogen in DMAPA), the standard enthalpy of combustion is determined.
-
Derivation of ΔfH°: Apply Hess's Law to the balanced combustion reaction. Using the known standard enthalpies of formation for CO₂(g) and H₂O(l), the standard enthalpy of formation for DMAPA can be calculated.
Vaporization Enthalpy from Vapor Pressure Data
The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation. The transpiration method is a reliable technique for obtaining precise vapor pressure data.[7]
Detailed Protocol (Transpiration Method):
-
Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed at a slow, precisely controlled flow rate through a thermostatted saturator containing the liquid DMAPA sample. Causality: The slow flow rate ensures the carrier gas becomes fully saturated with the vapor of the substance.
-
Saturation: The sample is maintained at a constant, accurately measured temperature (T). The gas stream leaving the saturator is assumed to be in equilibrium with the liquid.
-
Condensation and Quantification: The vapor-saturated gas stream is passed through a cold trap (e.g., cooled with liquid nitrogen) to condense the DMAPA. The amount of condensed substance is determined gravimetrically or by chromatography.
-
Data Collection: The experiment is repeated at several different temperatures, yielding a set of data for the mass of substance transported by a known volume of gas at each temperature.
-
Calculation: The partial pressure (P) of the substance at each temperature (T) is calculated using the ideal gas law. A plot of ln(P) versus 1/T yields a straight line.
-
Derivation of ΔvapH: According to the Clausius-Clapeyron equation (ln(P) = -ΔvapH/R * (1/T) + C), the enthalpy of vaporization is determined from the slope of the line (-ΔvapH/R), where R is the ideal gas constant.
Basicity Determination via Potentiometric Titration (pKa)
The pKa value quantifies the basicity of the amine groups, which is critical for its role as a catalyst and in pH-dependent applications.
Workflow for pKa Determination
Caption: Experimental and analytical workflow for pKa determination.
Detailed Protocol:
-
Preparation: Prepare an aqueous solution of DMAPA of a known concentration (e.g., 0.01 M). Calibrate a pH meter using standard buffer solutions.
-
Titration: Place the DMAPA solution in a beaker with a magnetic stirrer. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the acid in small, precise increments.
-
Data Recording: After each addition of acid, allow the pH reading to stabilize and record the pH and the total volume of acid added.
-
Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. Since DMAPA is a diamine, two inflection points corresponding to the protonation of the two amine groups are expected.
-
pKa Determination: The pKa values are determined from the pH at the half-equivalence points. More accurately, the equivalence points can be found from the peaks of the first derivative of the titration curve. The pKa is the pH at the volume halfway to the first equivalence point, and the second pKa is the pH at the point halfway between the first and second equivalence points.[1]
Computational Chemistry Insights
Alongside experimental work, computational methods are increasingly used to predict and validate thermodynamic properties.[8] Quantum chemical calculations and models like COSMO-RS can estimate parameters such as enthalpy of formation and pKa values.[8] These in silico approaches are particularly valuable for screening novel derivatives or for understanding properties under conditions that are difficult to replicate experimentally. For instance, computational chemistry can predict which of the two amine groups in a molecule is protonated first, providing a deeper mechanistic understanding that complements experimental pKa data.[8]
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2,2-Dimethyl-1,3-propanediamine | C5H14N2 | CID 81770 - PubChem. [Link]
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Experimental determination of dissociation constants (pKa) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N,N‐dimethyldipropylenetriamine, 3,3′‐diamino‐N‐methyldipropyl‐amine, Bis[2‐(N,N‐dimethylamino)ethyl]ether, 2 - ResearchGate. [Link]
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An In-depth Technical Guide to the Safe Handling of N,2-Dimethyl-1,3-propanediamine and Its Isomers
This document provides a comprehensive technical guide on the safety and handling precautions for N,2-Dimethyl-1,3-propanediamine. Given the limited availability of specific safety data for this particular isomer (CAS No. 1251384-75-4)[1], this guide synthesizes field-proven insights and authoritative data from structurally similar and more extensively documented isomers, including N,N'-Dimethyl-1,3-propanediamine (CAS No. 111-33-1), 2,2-Dimethyl-1,3-propanediamine (CAS No. 7328-91-8), and N,N-Dimethyl-1,3-propanediamine (CAS No. 109-55-7). The fundamental hazards associated with the diamine functional groups and the short alkyl chain are expected to be consistent across these isomers. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Hazard Identification and GHS Classification
This compound and its isomers are classified as hazardous substances presenting multiple risks. The primary hazards stem from their corrosive nature, flammability, and toxicity upon contact or ingestion. The amine functional groups render the molecule alkaline, capable of causing severe chemical burns to skin and eyes.[2][3] Furthermore, as a low-molecular-weight organic compound, it is a flammable liquid with vapors that can form explosive mixtures with air.[4]
GHS Hazard Statements based on Isomer Data:
-
H225/H226: Highly flammable liquid and vapour / Flammable liquid and vapour.[2][3]
-
H311/H312: Toxic in contact with skin / Harmful in contact with skin.[2][5]
-
H318: Causes serious eye damage.[2]
Hazard Pictograms:
Physicochemical Properties and Reactivity Profile
Understanding the physicochemical properties is fundamental to anticipating the substance's behavior during handling and in the event of a release. The data below is compiled from various isomers to provide a representative profile.
| Property | Value Range | Source(s) |
| Molecular Formula | C₅H₁₄N₂ | [6][7][8] |
| Molecular Weight | 102.18 g/mol | [6][7][8] |
| Appearance | Colorless to pale yellow liquid | [7][9] |
| Boiling Point | 145 - 154 °C | [10] |
| Melting Point | 29 - 31 °C (for 2,2-dimethyl isomer) | [10] |
| Density | 0.817 - 0.851 g/mL at 25 °C | [10] |
| Flash Point | 20 - 52 °C (Closed Cup) | [7][11] |
| Vapor Pressure | 9.75 mm Hg (at 30 °C for N,N-dimethyl isomer) | [9] |
| Water Solubility | Miscible | [7] |
Chemical Stability and Reactivity
The compound is generally stable under recommended storage conditions.[4] However, its reactivity profile necessitates strict handling protocols:
-
Conditions to Avoid: Keep away from heat, sparks, open flames, hot surfaces, and sources of static discharge.[4] Warming the substance can increase vapor pressure, elevating the risk of forming an explosive air-vapor mixture.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][12] Neutralization reactions with acids can be highly exothermic and vigorous.[13][14]
-
Hazardous Decomposition Products: Combustion produces toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][15]
Exposure Controls and Personal Protective Equipment (PPE)
Due to the severe corrosive and toxic hazards, engineering controls and a stringent PPE protocol are mandatory. All operations should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[15] An emergency eyewash station and safety shower must be immediately accessible.[16][17]
PPE Selection Workflow
The selection of appropriate PPE is a critical, self-validating step in ensuring operator safety. The following workflow must be followed.
Caption: PPE selection workflow for handling this compound.
Protocol for Donning and Doffing PPE
-
Hygiene: Wash hands thoroughly before donning and after doffing PPE.[2]
-
Donning Sequence:
-
Inner gloves.
-
Lab coat or chemical suit.
-
Respirator (if required), perform a seal check.
-
Goggles and face shield.
-
Outer gloves (cuff over the sleeve of the lab coat).
-
-
Doffing Sequence:
-
Remove outer gloves.
-
Remove face shield and goggles from the back.
-
Remove lab coat, turning it inside out as it is removed.
-
Remove inner gloves.
-
Remove respirator (if used).
-
-
Disposal: Dispose of all single-use PPE as hazardous waste. Reusable items must be decontaminated. Contaminated clothing must be removed immediately and washed before reuse.[5]
Safe Handling, Storage, and Emergency Procedures
Standard Handling Protocol
-
Preparation: Review this safety guide and the substance's Safety Data Sheet (SDS) before beginning work. Ensure all necessary PPE and spill cleanup materials are readily available.
-
Grounding: Use explosion-proof equipment and non-sparking tools.[3][12] Ground and bond containers and receiving equipment during transfers to prevent static discharge.[4]
-
Handling: Avoid all contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists. Handle the substance only within a chemical fume hood or a closed system with appropriate exhaust ventilation.[2][12]
-
Hygiene: Do not eat, drink, or smoke in the work area.[5][12] Wash hands and face thoroughly after handling.[2]
Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][4]
-
Keep away from heat, sources of ignition, and direct sunlight.[4]
-
Store locked up in a designated corrosives and flammables area.[2][5][15]
-
Store separately from incompatible materials like acids and strong oxidizers.[12]
-
For long-term stability and purity, storage under an inert gas atmosphere (e.g., nitrogen) is advisable.[2][16]
Emergency Procedures: First Aid and Spill Response
Rapid and correct response in an emergency is critical to mitigating injury.
First-Aid Measures
-
General Advice: Move the victim to fresh air immediately. First responders must protect themselves. Call for immediate medical attention and show the attending physician this guide or the SDS.[4]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Immediately call a poison center or doctor.[3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin with large amounts of water/shower for at least 15 minutes.[3] A physician must be called immediately as the substance is toxic in contact with skin.[2]
-
Eye Contact: Immediately rinse cautiously with plenty of water for several minutes, also under the eyelids.[3] Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation.[3] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4]
Laboratory Spill Response Protocol
This protocol applies to small spills (<1 Liter) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact emergency services.
Caption: Decision and action workflow for a small laboratory chemical spill.
Step-by-Step Spill Cleanup Methodology:
-
Prevent Spread: Close laboratory doors and increase exhaust ventilation through fume hoods to prevent vapor spread.[13][14]
-
Containment: Create a dike around the spill's edge using an inert, non-combustible absorbent material like vermiculite, sand, or cat litter.[13][14][18]
-
Absorption: Carefully add the absorbent material to the spill, working from the outside edges toward the center.[13] Note: Do not use combustible materials like sawdust.[12]
-
Collection: Once fully absorbed, use non-sparking tools to carefully scoop the residue into a suitable, sealable container for hazardous waste.[3][18]
-
Decontamination: Clean the spill area thoroughly with soap and water.[18] All cleaning materials, including contaminated PPE, must be collected and disposed of as hazardous waste.[18]
-
Disposal: Label the waste container clearly and arrange for disposal through your institution's environmental health and safety office.[12][15]
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Navigating the Solution Space: A Technical Guide to the Solubility of Dimethyl-1,3-propanediamines in Organic Solvents
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the solubility characteristics of two key isomers of dimethyl-1,3-propanediamine: 2,2-Dimethyl-1,3-propanediamine and N,N-Dimethyl-1,3-propanediamine . The initial query for "N,2-Dimethyl-1,3-propanediamine" suggests a potential ambiguity, and therefore, this document addresses the two most common and commercially significant isomers to provide a comprehensive resource. Understanding the solubility of these diamines in various organic solvents is paramount for their effective application in chemical synthesis, formulation development, and purification processes within the pharmaceutical and chemical industries.
Core Principles: Understanding the Solubility of Aliphatic Diamines
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[1][2] Aliphatic amines, such as the dimethyl-1,3-propanediamine isomers, are characterized by the presence of basic nitrogen atoms with lone pairs of electrons, making them capable of acting as hydrogen bond acceptors. The presence of N-H bonds in primary and secondary amines also allows them to act as hydrogen bond donors.[3]
The overall solubility of these diamines in organic solvents is a balance between the polar amine functional groups and the nonpolar hydrocarbon backbone. Generally, aliphatic amines exhibit significant solubility in polar organic solvents.[3] However, as the carbon chain length increases, the nonpolar character becomes more dominant, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents.
Physicochemical Properties of Dimethyl-1,3-propanediamine Isomers
A clear understanding of the physicochemical properties of each isomer is essential for predicting their solubility behavior.
| Property | 2,2-Dimethyl-1,3-propanediamine | N,N-Dimethyl-1,3-propanediamine |
| CAS Number | 7328-91-8[4] | 109-55-7[5] |
| Molecular Formula | C5H14N2[4] | C5H14N2[5] |
| Molecular Weight | 102.18 g/mol [4] | 102.18 g/mol [5] |
| Appearance | Colorless low melting solid[6] | Clear, colorless to pale yellow liquid[7] |
| Melting Point | 29-31 °C[6] | -60 °C[7] |
| Boiling Point | 152-154 °C[6] | 133 °C[7] |
| Density | 0.851 g/mL at 25 °C[4] | 0.817 g/mL at 25 °C[7] |
| Water Solubility | Miscible | Highly soluble[7] |
2,2-Dimethyl-1,3-propanediamine is a primary diamine, with two -NH2 groups. The presence of two primary amine functional groups allows for strong hydrogen bonding, contributing to its miscibility with water.
N,N-Dimethyl-1,3-propanediamine has one primary amine (-NH2) and one tertiary amine (-N(CH3)2). The tertiary amine group can only act as a hydrogen bond acceptor, which slightly reduces its hydrogen bonding capability compared to its isomer. However, it remains a polar molecule and is reported to be highly soluble in water and other organic solvents such as alcohols, esters, and ketones.[7]
Solubility Profile in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility of 2,2-Dimethyl-1,3-propanediamine | Predicted Solubility of N,N-Dimethyl-1,3-propanediamine |
| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | Miscible |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Soluble | Highly Soluble |
| Halogenated | Dichloromethane, Chloroform | Soluble | Soluble |
| Aromatic | Toluene, Benzene | Slightly Soluble | Soluble |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Soluble |
| Nonpolar | Hexane, Heptane | Sparingly Soluble | Slightly Soluble |
Rationale:
-
Polar Protic Solvents: Both diamines can form strong hydrogen bonds with protic solvents like alcohols, leading to high miscibility.
-
Polar Aprotic Solvents: The polar nature of the diamines allows for favorable dipole-dipole interactions with polar aprotic solvents. N,N-Dimethyl-1,3-propanediamine, being a liquid at room temperature, is expected to be highly soluble.
-
Halogenated Solvents: These solvents have some polarity, allowing for dipole-dipole interactions and good solubility.
-
Aromatic Solvents: The nonpolar aromatic ring can interact with the hydrocarbon portion of the diamines via London dispersion forces. The polarity of the amine groups may limit miscibility, especially for the more crystalline 2,2-Dimethyl-1,3-propanediamine.
-
Ethers: Ethers are good hydrogen bond acceptors and can interact favorably with the amine protons of the diamines.
-
Nonpolar Solvents: The dominant intermolecular forces in nonpolar solvents are weak London dispersion forces. The strong hydrogen bonding and dipole-dipole interactions within the polar diamines make them less likely to dissolve in nonpolar solvents.
Experimental Determination of Solubility: A Practical Workflow
For precise and quantitative solubility data, experimental determination is crucial. The shake-flask method is a widely recognized and reliable technique.[8]
Objective
To determine the saturation solubility of a dimethyl-1,3-propanediamine isomer in a selected organic solvent at a specific temperature.
Materials and Equipment
-
Dimethyl-1,3-propanediamine isomer (solute)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID, or High-Performance Liquid Chromatography - HPLC)
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of the diamine to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered saturated solution to a suitable concentration with the same organic solvent.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of the diamine.
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mg/mL.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of diamine solubility.
Molecular Interactions: A Visual Representation
The solubility behavior is dictated by the interactions at the molecular level.
Caption: Dominant intermolecular forces influencing solubility.
Practical Applications in Research and Development
-
Reaction Medium Selection: Choosing a solvent in which all reactants are sufficiently soluble is critical for optimizing reaction rates and yields.
-
Purification and Crystallization: Differences in solubility in various solvents are exploited for the purification of synthesized compounds through techniques like crystallization and precipitation.
-
Formulation Development: In the pharmaceutical industry, understanding the solubility of an active pharmaceutical ingredient (API) or an intermediate in different solvents is essential for developing stable and effective drug formulations.
-
Extraction Processes: Solubility data guides the selection of appropriate solvents for liquid-liquid extraction to separate the desired compound from a mixture.
Safety Precautions
Both 2,2-Dimethyl-1,3-propanediamine and N,N-Dimethyl-1,3-propanediamine are hazardous chemicals and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[9]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10] These compounds can cause skin burns and eye damage.[9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[11]
Conclusion
While specific quantitative solubility data for 2,2-Dimethyl-1,3-propanediamine and N,N-Dimethyl-1,3-propanediamine in a wide range of organic solvents is limited in public literature, a strong understanding of their physicochemical properties and the principles of intermolecular forces allows for reliable qualitative predictions. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust methodology. This technical guide serves as a foundational resource for researchers and professionals, enabling informed solvent selection and process optimization in their work with these versatile diamines.
References
-
Embibe. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]
-
Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]
-
Studylib. (n.d.). Amine Functional Group Tests: Organic Chemistry Lab Manual. Retrieved from [Link]
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ResearchGate. (n.d.). Finding structure and properties relationship for amines | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Qualitative Analysis of Organic Compounds. Retrieved from [Link]
-
CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
-
A-Level Chemistry Revision Notes. (n.d.). Structure and Properties of Amines. Retrieved from [Link]
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Embibe. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]
-
PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]
-
NIST. (n.d.). 2,2-Dimethyl-1,3-propanediamine. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]
-
Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,3-Propanediamine, N,N,N',N'-tetramethyl- (CAS 110-95-2). Retrieved from [Link]
-
LookChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]
-
ChemWhat. (n.d.). 2,2-DIMETHYL-1,3-PROPANEDIAMINE CAS#: 7328-91-8. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. Retrieved from [Link]
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"N,2-Dimethyl-1,3-propanediamine molecular structure and conformation"
An In-Depth Technical Guide to the Molecular Structure and Conformation of N,2-Dimethyl-1,3-propanediamine For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a diamine of significant interest in various chemical and pharmaceutical applications. A comprehensive understanding of its three-dimensional structure and conformational preferences is paramount for predicting its reactivity, designing its applications, and understanding its interactions with biological systems. This technical guide provides a detailed exploration of the molecular structure and conformational landscape of this compound. Leveraging established principles of stereochemistry, spectroscopic techniques, and computational modeling, this document serves as a foundational resource for researchers. It outlines both theoretical predictions and practical methodologies for the synthesis, characterization, and conformational analysis of this versatile molecule.
Introduction: The Significance of Diamine Conformation
1,3-diamines are a class of organic compounds characterized by two amino groups separated by a three-carbon backbone. Their ability to act as bidentate ligands, engage in hydrogen bonding, and serve as key building blocks in the synthesis of polymers and pharmaceuticals makes them fundamentally important in chemistry and materials science. The conformational flexibility of the propane backbone allows these molecules to adopt various spatial arrangements, which in turn dictates their physical and chemical properties.
Conformational restriction is a powerful strategy in ligand design for medicinal chemistry. By understanding and controlling the preferred three-dimensional structure of a molecule, it is possible to optimize its binding affinity and selectivity for a biological target.[1] this compound, with methyl substitutions on both the carbon backbone and a nitrogen atom, presents a unique case for conformational analysis due to the interplay of steric and electronic effects.
This guide will systematically explore the structural nuances of this compound, offering both theoretical insights and practical, step-by-step protocols for its study.
Plausible Synthesis of this compound
While a dedicated synthetic procedure for this compound is not extensively reported in the literature, a plausible and efficient route can be designed based on well-established reactions for the synthesis of analogous diamines, such as N,N-Dimethyl-1,3-propanediamine.[2] The proposed synthesis involves a two-step process: a Michael addition followed by catalytic hydrogenation.
Synthetic Pathway
The synthesis commences with the Michael addition of methylamine to methacrylonitrile to form an aminonitrile intermediate. This is followed by the reduction of the nitrile group to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 3-(methylamino)-2-methylpropanenitrile (Intermediate)
-
Reactor Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Reagents: Charge the flask with a solution of methylamine (40% in water, 1.2 equivalents).
-
Reaction: Cool the flask to 0 °C using an ice bath. Add methacrylonitrile (1.0 equivalent) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Purification: Extract the aqueous solution with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile intermediate. Further purification can be achieved by vacuum distillation.
Step 2: Synthesis of this compound (Final Product)
-
Reactor Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents: Suspend lithium aluminum hydride (LiAlH4) (2.0 equivalents) in anhydrous diethyl ether (150 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the suspension to 0 °C. Dissolve the aminonitrile intermediate from Step 1 in anhydrous diethyl ether (50 mL) and add it dropwise to the LiAlH4 suspension.
-
Work-up: After the addition, allow the reaction mixture to warm to room temperature and then reflux for 4 hours. Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Purification: Filter the resulting solids and wash with diethyl ether. Dry the combined filtrate over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure.
Molecular Structure and Spectroscopic Characterization
The molecular structure of this compound is defined by its connectivity, bond lengths, bond angles, and dihedral angles. While crystallographic data for this specific molecule is unavailable, we can predict its key structural features and spectroscopic signatures based on data from similar molecules and general chemical principles.
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Method |
| Molecular Formula | C5H14N2 | - |
| Molecular Weight | 102.18 g/mol | [3] |
| Boiling Point | ~140-150 °C | Extrapolated from similar diamines |
| Density | ~0.85 g/mL | Extrapolated from similar diamines |
| pKa1 | ~9.5-10.5 | Predicted for primary amine[4] |
| pKa2 | ~10.5-11.5 | Predicted for secondary amine[4] |
Spectroscopic Analysis Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.
-
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a solution of this compound (~10 mg) in a suitable deuterated solvent (e.g., CDCl3 or D2O) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Expected Signals:
-
A doublet for the C2-methyl group protons.
-
A singlet for the N-methyl group protons.
-
Multiplets for the methylene (C1 and C3) and methine (C2) protons.
-
Broad singlets for the amine protons (which may exchange with D2O).
-
-
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample (~30-50 mg) in a deuterated solvent is typically required.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: Distinct signals for each of the five unique carbon atoms (two methyls, two methylenes, and one methine).
-
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
Protocol:
-
Sample Preparation: For a liquid sample, a spectrum can be obtained as a thin film between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
N-H stretching (primary and secondary amines) in the region of 3300-3500 cm⁻¹.
-
C-H stretching (alkane) just below 3000 cm⁻¹.
-
N-H bending around 1600 cm⁻¹.
-
C-N stretching in the fingerprint region (1000-1200 cm⁻¹).
-
-
3.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
-
Protocol:
-
Ionization: Electron ionization (EI) is a common method for this type of compound.
-
Analysis: Analyze the sample using a gas chromatograph-mass spectrometer (GC-MS) for separation and detection.
-
Expected Fragmentation: The molecular ion peak (M+) should be observed at m/z = 102. Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of alkyl radicals.
-
Conformational Analysis: A Theoretical and Computational Approach
The conformational landscape of this compound is primarily governed by rotations around the C1-C2 and C2-C3 single bonds. The presence of two amine groups allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the stability of certain conformers.
Key Conformational Influences
-
Torsional Strain: Eclipsing interactions between substituents on adjacent carbon atoms will be energetically unfavorable. Staggered conformations are generally preferred.
-
Steric Hindrance: Repulsive interactions between bulky groups (the methyl groups and the amine groups) will destabilize certain conformations.
-
Intramolecular Hydrogen Bonding: A hydrogen bond between the hydrogen of one amino group and the lone pair of the other nitrogen can stabilize specific conformers, often leading to a pseudo-cyclic arrangement.
Computational Modeling Workflow
Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its low-energy conformers.[5]
Caption: A typical workflow for computational conformational analysis.
Detailed Protocol for Computational Analysis:
-
Structure Generation: Build an initial 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify a wide range of possible conformers.
-
Quantum Mechanical Optimization: Take the low-energy conformers identified in the previous step and perform full geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Perform vibrational frequency calculations for each optimized structure to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.
-
Analysis: Analyze the relative energies of the stable conformers to determine their Boltzmann populations at a given temperature. The key dihedral angles (N-C1-C2-C3 and C1-C2-C3-N) should be examined to characterize the conformations.
Predicted Low-Energy Conformers
Based on studies of similar 1,3-diamines, the low-energy conformations of this compound are expected to resemble chair-like structures with the bulky methyl groups in equatorial-like positions to minimize steric strain.[1] The presence of an intramolecular hydrogen bond is also highly probable and will likely stabilize a folded, pseudo-cyclic conformation. The energetically most stable structures are predicted to have a gauche arrangement for the NCCC dihedral angles.[1]
Advanced Structural Elucidation: X-ray Crystallography
For an unambiguous determination of the solid-state structure and conformation, single-crystal X-ray diffraction is the gold standard.
Protocol for Crystal Growth and X-ray Diffraction
-
Derivative Formation: As this compound is a liquid at room temperature, it is necessary to form a crystalline salt. This can be achieved by reacting the diamine with a suitable acid (e.g., hydrochloric acid or oxalic acid) to form the corresponding ammonium salt.
-
Crystallization: Grow single crystals of the salt by slow evaporation of a suitable solvent or by vapor diffusion.
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a final, high-resolution molecular structure.
Applications in Drug Development and Materials Science
The structural and conformational properties of this compound make it a valuable scaffold in several applications:
-
Medicinal Chemistry: The diamine can serve as a conformationally constrained building block for the synthesis of ligands for G-protein coupled receptors (GPCRs) and enzyme inhibitors.[1] The defined spatial relationship between the two nitrogen atoms can be exploited to achieve specific interactions with a biological target.
-
Coordination Chemistry: As a bidentate ligand, it can form stable complexes with various metal ions. These complexes can have applications in catalysis.
-
Polymer Chemistry: The two amine groups can react with difunctional compounds (e.g., diacids, diisocyanates) to form polyamides and polyurethanes with specific thermal and mechanical properties.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and conformational analysis of this compound. By integrating theoretical principles with detailed experimental and computational protocols, a robust framework for the study of this molecule has been established. A thorough understanding of its conformational preferences is critical for harnessing its full potential in drug discovery, catalysis, and materials science. The methodologies outlined herein provide a clear path for researchers to further investigate and utilize this versatile diamine.
References
-
Computational methods for conformational analysis of unsymmetrical 1,3-diamines. RTI International. Available at: [Link]
-
Conformational analysis of coordination compounds. XII. N- and C-Substituted five-membered diamine chelate rings. Australian Journal of Chemistry. Available at: [Link]
-
Synthesis and in silico conformational analysis of new [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Montclair State University. Available at: [Link]
-
2,2-Dimethyl-1,3-propanediamine. PubChem. Available at: [Link]
-
N,N'-Dimethyl-1,3-propanediamine. PubChem. Available at: [Link]
- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Google Patents.
-
Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions. Available at: [Link]
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2,2-Dimethyl-1,3-propanediamine. NIST WebBook. Available at: [Link]
-
N,N′-Dimethyl-1,3-propanediamine. Wikipedia. Available at: [Link]
- Preparation method of N, N-dimethyl-1, 3-propanediamine. Google Patents.
-
N,N-dimethyl-1,3-propane diamine, 111-33-1. The Good Scents Company. Available at: [Link]
-
Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. ResearchGate. Available at: [Link]
-
Experimental determination of dissociation constants (pKa) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N,N‐dimethyldipropylenetriamine, 3,3′‐diamino‐N‐methyldipropyl‐amine, Bis[2‐(N,N‐dimethylamino)ethyl]ether, 2. ResearchGate. Available at: [Link]
-
1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. NICNAS. Available at: [Link]
-
Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI. Available at: [Link]
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- 5. Computational methods for conformational analysis of unsymmetrical 1,3-diamines | RTI [rti.org]
Methodological & Application
Technical Guide: N,N-Dimethyl-1,3-propanediamine (DMAPA) as a Versatile Curing Agent for Epoxy Resin Systems
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of N,N-Dimethyl-1,3-propanediamine (DMAPA) as a curing agent for epoxy resins. Designed for researchers and formulation scientists, this document elucidates the underlying chemical mechanisms, provides step-by-step procedures for stoichiometric calculations and curing, and discusses the characterization of the resulting thermoset polymers. The unique bifunctional nature of DMAPA, possessing both a reactive primary amine and a catalytic tertiary amine, offers distinct advantages in controlling reaction kinetics and final material properties. This guide emphasizes safety, precision, and the scientific rationale behind each procedural step to ensure reproducible and optimal results.
Introduction: The Role of Amine Structure in Epoxy Curing
Epoxy resins are a cornerstone class of thermosetting polymers, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties after curing.[1] The transformation from a liquid resin to a rigid, three-dimensional cross-linked network is orchestrated by a curing agent, or hardener. Among the most common classes of hardeners are amines, which react with the epoxide rings of the resin in a step-growth polymerization process.[2][3]
The structure of the amine curing agent is a critical determinant of the processing characteristics (e.g., pot life, cure temperature) and the final performance of the epoxy system. This guide focuses on N,N-Dimethyl-1,3-propanediamine (DMAPA) , a diamine with the chemical structure shown below.
A Note on Nomenclature: The topic of "N,2-Dimethyl-1,3-propanediamine" is chemically ambiguous. This guide focuses on the well-characterized and widely used isomer, N,N-Dimethyl-1,3-propanediamine (CAS 109-55-7), which features methyl groups on one nitrogen atom. Other isomers, such as N,N'-Dimethyl-1,3-propanediamine (CAS 111-33-1) with a methyl group on each nitrogen (two secondary amines), or 2,2-Dimethyl-1,3-propanediamine (CAS 7328-91-8) with methyl groups on the carbon backbone (two primary amines), will exhibit different reaction kinetics and are not the subject of this specific protocol.
DMAPA is of particular interest because it contains both a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂).[4] The primary amine provides two active hydrogens that participate directly in the cross-linking reaction by opening the epoxy rings.[5] The tertiary amine, which is non-reactive in the primary cross-linking sense, can act as an accelerator, catalyzing the polymerization reaction.[6] This dual functionality allows for unique control over the curing profile.
This document will provide the foundational knowledge and practical protocols to effectively utilize DMAPA in a laboratory setting with a standard liquid epoxy resin, Diglycidyl Ether of Bisphenol A (DGEBA), which is one of the most common epoxy resins on the market.[3]
Physicochemical Properties & Safety Mandates
Key Properties of DMAPA
Accurate formulation begins with accurate data. The properties of the curing agent are essential for stoichiometric calculations and safe handling.
| Property | Value | Source(s) |
| Chemical Name | N,N-Dimethyl-1,3-propanediamine | [7] |
| CAS Number | 109-55-7 | [4] |
| Molecular Formula | C₅H₁₄N₂ | [4] |
| Molecular Weight (MW) | 102.18 g/mol | [4] |
| Active Hydrogens | 2 (from the primary amine group) | [5] |
| Amine Hydrogen Equivalent Weight (AHEW) | 51.09 g/eq (MW / # of active H) | - |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Odor | Ammoniacal | [4] |
| Density | 0.817 g/mL at 25 °C | [4] |
| Boiling Point | 133 - 145 °C | [4][8] |
| Flash Point | 20 °C (closed cup) | [4] |
Safety and Handling
DMAPA is a flammable and corrosive chemical that requires strict adherence to safety protocols.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[10] Keep away from heat, sparks, and open flames. Containers should be kept tightly closed in a dry, cool, and well-ventilated place.[9]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not empty into drains.[10]
Mechanism of Curing: A Dual-Action Process
The curing of an epoxy resin with DMAPA is a polyaddition reaction. The nucleophilic nitrogen of the primary amine attacks the electrophilic carbon of the epoxide ring, causing it to open and form a covalent bond. This process creates a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxy group.
The causality behind this reaction is twofold:
-
Primary Cross-linking: The two active hydrogens on the primary amine group of DMAPA are the primary reactants. Each can open one epoxy ring, allowing a single DMAPA molecule to link two epoxy resin chains.
-
Catalytic Acceleration: The tertiary amine group on DMAPA is a Lewis base. It can accelerate the curing process by activating the hydroxyl groups (formed during the initial ring-opening), which can then also react with epoxy groups in an etherification reaction, particularly at elevated temperatures. This can lead to a more densely cross-linked network.
Caption: Reaction pathway for epoxy curing using DMAPA.
Experimental Protocol: Curing of DGEBA Epoxy Resin
This protocol provides a self-validating system for curing a standard DGEBA epoxy resin. The core of this validation lies in the precise calculation of the stoichiometric ratio.
Materials and Equipment
-
Epoxy Resin: Diglycidyl Ether of Bisphenol A (DGEBA), with a known Epoxy Equivalent Weight (EEW). For this protocol, we will assume a common EEW of 188 g/eq .
-
Curing Agent: N,N-Dimethyl-1,3-propanediamine (DMAPA), AHEW = 51.09 g/eq .
-
Disposable beakers or mixing cups.
-
Stirring rods or a mechanical stirrer.
-
Analytical balance (readable to 0.01 g).
-
Vacuum desiccator or vacuum chamber.
-
Aluminum or silicone molds.
-
Programmable laboratory oven.
Stoichiometric Calculation (PHR)
The trustworthiness of any cured epoxy system begins with an accurate mix ratio. The goal is to provide one active amine hydrogen for every epoxy group. The ratio is typically expressed as Parts per Hundred Resin (PHR) by weight.
The formula is:
PHR = (AHEW / EEW) * 100 [5]
Calculation for this Protocol:
-
AHEW of DMAPA = 51.09 g/eq
-
EEW of DGEBA = 188 g/eq
PHR = (51.09 / 188) * 100 = 27.18
This means you will need 27.18 grams of DMAPA for every 100 grams of DGEBA resin .
Experimental Workflow
Caption: Step-by-step workflow for curing epoxy with DMAPA.
Step-by-Step Methodology:
-
Preparation: Place the aluminum or silicone molds in the oven to pre-heat to the post-curing temperature (80°C) to ensure they are dry.
-
Weigh Resin: In a disposable beaker, accurately weigh out the desired amount of DGEBA resin (e.g., 50.00 g).
-
Reduce Viscosity: Place the beaker of resin in an oven at 60°C for 15-20 minutes. This significantly lowers the viscosity, which is critical for achieving a homogenous mix and effective degassing.
-
Weigh Curing Agent: While the resin is warming, calculate the required mass of DMAPA based on the PHR (e.g., 50.00 g * 0.2718 = 13.59 g). Accurately weigh this amount into a separate small beaker.
-
Mixing: Remove the warm resin from the oven. Slowly add the DMAPA to the resin while stirring continuously. Mix thoroughly for 3-5 minutes, scraping the sides and bottom of the beaker to ensure a uniform mixture. The mixture may become slightly warm due to the exothermic reaction.[1]
-
Degassing: Place the beaker inside a vacuum desiccator or chamber. Apply vacuum gradually. The mixture will bubble as dissolved air is removed. Continue the vacuum until the bubbling subsides (typically 5-15 minutes).
-
Casting: Carefully pour the degassed mixture into the prepared molds.
-
Curing:
-
Initial Cure (Gelation): Allow the molds to sit at ambient temperature (25°C) for 24 hours. During this time, the resin will gel and solidify.
-
Post-Cure: Transfer the molds to an oven pre-heated to 80°C. Post-cure for 2 hours. This step is crucial to advance the cross-linking and achieve optimal thermal and mechanical properties.
-
-
Cooling and Demolding: Turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock. Once cooled, carefully demold the cured epoxy parts.
Characterization and Expected Properties
The properties of the cured epoxy are highly dependent on the formulation and cure cycle. The following are standard techniques and representative data.
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (T₉), which indicates the upper service temperature of the material. A single, sharp T₉ is indicative of a homogeneously cured network.[11]
-
Mechanical Testing: Tensile strength and modulus can be measured according to ASTM D638 to quantify the material's stiffness and strength.[12]
Table of Representative Data:
The following hypothetical data illustrates the importance of stoichiometry. An off-ratio mix, either rich in amine or epoxy, will result in incomplete cross-linking and degraded properties.
| Formulation (DGEBA EEW 188) | Mix Ratio (Resin:Amine) | Glass Transition (T₉) | Tensile Strength (MPa) | Appearance |
| Stoichiometric | 100 : 27.2 | 95 - 105 °C | 75 - 85 | Hard, clear, tack-free |
| Amine-Rich | 100 : 30.0 | 70 - 80 °C | 50 - 60 | Softer, slightly tacky surface |
| Epoxy-Rich | 100 : 24.0 | 75 - 85 °C | 60 - 70 | Brittle, tack-free |
Note: These values are illustrative and will vary based on the specific epoxy resin and curing conditions.
Field-Proven Insights & Troubleshooting
-
Issue: Tacky Surface After Cure: This is almost always due to incomplete curing.
-
Cause: Inaccurate mix ratio, insufficient mixing, or amine blush (reaction of the amine at the surface with atmospheric CO₂ and moisture).
-
Solution: Double-check all calculations and weighing steps. Ensure mixing is vigorous and thorough. Curing in a controlled, low-humidity environment can minimize blush.
-
-
Issue: High Brittleness:
-
Cause: The formulation may be too tightly cross-linked, or an epoxy-rich ratio was used.
-
Solution: Verify stoichiometric calculations. For applications requiring higher toughness, consider blending DMAPA with a longer-chain, more flexible amine curing agent.[13]
-
-
Issue: Excessive Exotherm:
-
Cause: Aliphatic amines like DMAPA can have a rapid reaction, generating significant heat, especially in large batches.[1]
-
Solution: When mixing quantities larger than ~100g, use a wider, shallower mixing container to increase surface area and dissipate heat. For very large castings, a slower, less reactive amine should be selected.
-
References
-
Three Bond Technical News. (1990). Curing Agents for Epoxy Resin.
-
Polymer Science and Engineering Program, University of Massachusetts Amherst. (2025). The Influence of Aliphatic Amine Structure on the Performance of Cured Epoxy.
-
Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines.
-
Polymer Science and Engineering Program, University of Massachusetts Amherst. (2025). The Chemistry Behind Amine-Cured Epoxy Systems.
-
NSPC Insights. (n.d.). Types of Epoxy Curing Agents – Part 1.
-
Haihang Industry. (n.d.). CAS 111-33-1 N,N'-Dimethyl-1,3-propanediamine | Epoxy Curing Agent.
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2,2-Dimethyl-1,3-propanediamine.
-
Fisher Scientific. (2021). Safety Data Sheet: 1,3-Propanediamine, N,N'-bis(2-aminoethyl)-.
-
Sigma-Aldrich. (2025). Safety Data Sheet: N,N′-Dimethyl-1,3-propanediamine.
-
ECHEMI. (n.d.). 2,2-Dimethyl-1,3-propanediamine SDS, 7328-91-8 Safety Data Sheets.
-
TCI Chemicals. (2025). Safety Data Sheet: N,N-Dimethyl-1,3-propanediamine.
-
BenchChem. (2025). Synthesis of High-Purity N,N-Dimethyl-1,3-propanediamine: Application Notes and Protocols.
-
BenchChem. (2025). what are the chemical properties of N,N-Dimethyl-1,3-propanediamine.
-
MDPI. (2023). Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents.
-
Chemichase Chemical Co.,Ltd. (n.d.). N,N-Dimethyl-1,3-propanediamine.
-
Google Patents. (1997). EP0767189A2 - Epoxy coatings cured with diamines containing primary and tertiairy amine groups.
-
Google Patents. (2019). WO2019020400A1 - N,n`-dialkyl methylcyclohexanediamine as reactive diluent within epoxy resin systems.
-
Anhui Elite Industrial Co.,Ltd. (n.d.). China N,N-Dimethyl-1,3-propanediamine DMAPA CAS 109-55-7 Manufacturer.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). N,N-Dimethyl-1,3-propane diamine: A Versatile Chemical Compound.
-
Conference Paper. (2020). Mechanical Characterization of Epoxy Resin Manufactured Using Frontal Polymerization.
-
Polymer Journal. (2018). Modelling the properties of a difunctional epoxy resin cured with aromatic diamine isomers.
-
Journal of Engineering Science and Technology. (2011). Curing of Solid Epoxy Resins with Dicyandiamide by DSC calorimetry.
-
Whamine. (n.d.). N, N-Dimethyl-N', N'-Bis (2-Hydroxypropyl)-1, 3-Propanediamine | 63469-23-8.
-
MDPI. (2020). Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC.
-
Wikipedia. (2023). N,N′-Dimethyl-1,3-propanediamine.
-
ACS Publications. (2021). Molecular Dynamics Investigation of the Structural and Mechanical Properties of Off-Stoichiometric Epoxy Resins.
-
Google Patents. (2021). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
-
ResearchGate. (2018). Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously.
Sources
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- 2. hanepoxy.net [hanepoxy.net]
- 3. nadkarnispc.com [nadkarnispc.com]
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- 5. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
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- 7. nbinno.com [nbinno.com]
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- 13. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents [mdpi.com]
Application Note: Synthesis of Novel Polyamides via Interfacial Polymerization Using N,2-Dimethyl-1,3-propanediamine
Abstract
This application note provides a detailed protocol for the synthesis of polyamides utilizing the sterically hindered diamine, N,2-Dimethyl-1,3-propanediamine. The introduction of methyl groups on the diamine backbone is anticipated to modify the polymer's physical properties, such as solubility and thermal characteristics, by disrupting chain packing. This guide outlines the interfacial polymerization technique, a robust method for producing high molecular weight polyamides at room temperature.[1][2] The protocol details reagent preparation, the polymerization procedure, and methods for polymer isolation and purification. Safety considerations specific to the handling of the involved reagents are also emphasized. This document is intended for researchers in materials science and polymer chemistry, as well as professionals in drug development exploring novel polymer carriers.
Introduction: The Rationale for this compound in Polyamide Synthesis
Polyamides are a class of high-performance polymers characterized by the repeating amide linkage (–CO–NH–) in their backbone. Their exceptional mechanical strength, thermal stability, and chemical resistance have led to their widespread use in various industrial and consumer applications.[3] The properties of polyamides can be tailored by judicious selection of the monomer units, specifically the diamine and the diacyl chloride (or dicarboxylic acid).
The use of this compound as the diamine monomer introduces methyl groups at the N- and 2-positions of the propane backbone. This substitution is expected to impart unique characteristics to the resulting polyamide. The steric hindrance provided by the methyl groups can disrupt the regular, tight packing of polymer chains that is typical in conventional polyamides like Nylon 6,6. This disruption of intermolecular hydrogen bonding may lead to:
-
Enhanced Solubility: Reduced chain packing can allow solvent molecules to penetrate the polymer matrix more easily, potentially rendering the polyamide soluble in a wider range of organic solvents.[4]
-
Modified Thermal Properties: The altered chain mobility and crystallinity can influence the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Altered Mechanical Properties: Changes in crystallinity and intermolecular forces will directly impact the tensile strength, flexibility, and toughness of the material.
This protocol employs interfacial polymerization, a technique where the polymerization reaction occurs at the interface between two immiscible liquid phases.[1][2] Typically, the diamine is dissolved in an aqueous phase, and the diacyl chloride is dissolved in an organic phase.[1][5] This method is particularly advantageous as it is rapid, proceeds at room temperature, and can lead to high molecular weight polymers.[1][5]
Reaction Mechanism and Stoichiometry
The synthesis of polyamides from a diamine and a diacyl chloride is a classic example of condensation polymerization, specifically a Schotten-Baumann reaction.[1] In this reaction, the nucleophilic amine groups of this compound attack the electrophilic carbonyl carbons of the diacyl chloride. Each step forms an amide bond and eliminates a molecule of hydrogen chloride (HCl).[3][5] The released HCl is neutralized by an acid scavenger, typically a base like sodium hydroxide, which is included in the aqueous phase to drive the reaction to completion.[5]
The overall reaction is as follows:
Figure 1: Polyamide Synthesis Reaction
Caption: General reaction scheme for the synthesis of polyamide.
Experimental Protocol
Materials and Equipment
| Reagents | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sebacoyl Chloride | ≥99% | Commercially Available |
| Adipoyl Chloride | ≥98% | Commercially Available |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Deionized Water | --- | --- |
| Equipment |
| Beakers (100 mL, 250 mL) |
| Magnetic stirrer and stir bar |
| Glass rod or tweezers |
| Buchner funnel and filter paper |
| Vacuum flask |
| Oven |
Safety Precautions
-
This compound: This substance is corrosive and can cause burns.[6][7] It may also cause an allergic skin reaction.[6][7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diacyl Chlorides (Sebacoyl Chloride, Adipoyl Chloride): These are corrosive and react violently with water, releasing HCl gas. They are also lachrymators. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
Reagent Preparation
Aqueous Diamine Solution:
-
In a 100 mL beaker, dissolve a specific amount of sodium hydroxide (NaOH) in deionized water.
-
To this solution, add a precise amount of this compound and stir until fully dissolved.
Organic Diacyl Chloride Solution:
-
In a separate 100 mL beaker, dissolve a precise amount of the chosen diacyl chloride (e.g., sebacoyl chloride or adipoyl chloride) in dichloromethane (DCM).
| Solution | Reagent | Amount |
| Aqueous Phase | This compound | (e.g., 0.01 mol) |
| Sodium Hydroxide (NaOH) | (e.g., 0.02 mol) | |
| Deionized Water | (e.g., 50 mL) | |
| Organic Phase | Diacyl Chloride | (e.g., 0.01 mol) |
| Dichloromethane (DCM) | (e.g., 50 mL) |
Polymerization Procedure
Figure 2: Interfacial Polymerization Workflow
Caption: Step-by-step workflow for interfacial polymerization.
-
Carefully and slowly pour the organic diacyl chloride solution on top of the aqueous diamine solution in the beaker. Do not stir. An interface will form between the two immiscible layers.[8]
-
A film of polyamide will immediately form at the interface.[8]
-
Using a glass rod or tweezers, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous rope of polyamide can be drawn.
-
Wind the polymer rope onto a glass rod or into a separate beaker.
-
Continue to draw the polymer until one of the reactants is depleted.
Polymer Isolation and Purification
-
Wash the collected polymer thoroughly with deionized water to remove any unreacted diamine, sodium hydroxide, and sodium chloride byproduct.
-
Subsequently, wash the polymer with hexane to remove unreacted diacyl chloride and the organic solvent.
-
Press the polymer between filter paper to remove excess liquid.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Characterization
The synthesized polyamide can be characterized by various analytical techniques to determine its structure, molecular weight, and thermal properties.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkage (characteristic C=O and N-H stretching and bending vibrations).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
Expected Results and Discussion
The use of this compound is expected to yield a polyamide with distinct properties compared to its non-methylated counterparts. The steric hindrance from the methyl groups may lead to a more amorphous polymer with enhanced solubility in common organic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and potentially even less polar solvents.[9]
The thermal properties will also be influenced. A decrease in crystallinity may result in a lower melting temperature or the absence of a distinct melting point if the polymer is completely amorphous. The glass transition temperature may be either raised or lowered depending on the interplay between reduced chain packing and restricted bond rotation due to the methyl groups.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of novel polyamides using this compound via interfacial polymerization. This method offers a straightforward and efficient route to produce these materials at room temperature. The incorporation of methyl groups on the diamine monomer is a promising strategy for tuning the physical properties of polyamides, potentially leading to materials with improved processability and novel applications.
References
- Sparkl. (n.d.). Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides.
- Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory.
- Chemistry LibreTexts. (2020, August 21). 3.10: Polyamides.
- National Institutes of Health. (2011, January 4). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines.
- Save My Exams. (2024, December 23). Formation of Polyamides.
- MDPI. (n.d.). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups.
- Fisher Scientific. (2010, September 29). 2,2-Dimethyl-1,3-propanediamine Safety Data Sheet.
- SciELO. (n.d.). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine.
- RSC Publishing. (n.d.). Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism.
- Chemistry LibreTexts. (2020, June 26). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride.
- Fisher Scientific. (n.d.). N,N'-bis(2-aminoethyl)-1,3-propanediamine Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). N,N′-Dimethyl-1,3-propanediamine Safety Data Sheet.
- ECHEMI. (n.d.). 2,2-Dimethyl-1,3-propanediamine SDS.
- Wikipedia. (n.d.). Interfacial polymerization.
- TCI Chemicals. (2025, June 12). N,N-Dimethyl-1,3-propanediamine Safety Data Sheet.
- MIT OpenCourseWare. (n.d.). Interfacial Polymerization.
- ACS Publications. (2019, August 15). Controllable Interfacial Polymerization for Nanofiltration Membrane Performance Improvement by the Polyphenol Interlayer.
- ResearchGate. (n.d.). Interfacial Polymerization.
Sources
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- 9. scielo.br [scielo.br]
N,2-Dimethyl-1,3-propanediamine as a Catalyst in Organic Reactions: Application Notes and Protocols
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Catalytic Potential of Substituted 1,3-Propanediamines
N,2-Dimethyl-1,3-propanediamine is a member of the versatile family of short-chain aliphatic diamines that have garnered significant interest in the field of organic synthesis. These compounds, characterized by the presence of two amino groups separated by a three-carbon backbone, can function as potent catalysts or ligands in a variety of organic transformations. The strategic placement of methyl groups on the nitrogen and the carbon backbone, as in the case of this compound, can significantly influence the steric and electronic properties of the molecule, thereby fine-tuning its catalytic activity and selectivity.
While specific catalytic applications for this compound (CAS 1251384-75-4) are not extensively documented in publicly available literature, its structural isomers, such as N,N-Dimethyl-1,3-propanediamine and 2,2-Dimethyl-1,3-propanediamine, have demonstrated considerable utility. This guide will provide detailed application notes and protocols for these closely related analogs, offering a strong foundational understanding and a starting point for researchers and drug development professionals interested in exploring the catalytic potential of this compound. The principles and methodologies described herein for analogous compounds are anticipated to be largely transferable, with the understanding that reaction optimization will be crucial.
Physicochemical Properties of a Representative Isomer: 2,2-Dimethyl-1,3-propanediamine
To appreciate the potential role of this compound, it is useful to consider the properties of its well-characterized isomer, 2,2-Dimethyl-1,3-propanediamine.
| Property | Value |
| CAS Number | 7328-91-8 |
| Molecular Formula | C5H14N2 |
| Molecular Weight | 102.18 g/mol |
| Boiling Point | 152-154 °C |
| Melting Point | 29-31 °C |
| Density | 0.851 g/mL at 25 °C |
Data sourced from commercial supplier information.
Application I: Knoevenagel Condensation Catalyzed by N,N-Dimethyl-1,3-propanediamine
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base. N,N-Dimethyl-1,3-propanediamine has been shown to be an effective catalyst for this transformation.
Catalytic Mechanism
The catalytic cycle of the Knoevenagel condensation facilitated by a basic amine catalyst like N,N-Dimethyl-1,3-propanediamine involves the deprotonation of the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, forming an aldol-type intermediate. Subsequent dehydration, often promoted by the catalyst, yields the final α,β-unsaturated product.
Caption: Catalytic cycle of the Knoevenagel condensation.
Protocol: Synthesis of 2-Cyano-3-phenylacrylic Acid Ethyl Ester
This protocol describes the Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate, catalyzed by N,N-Dimethyl-1,3-propanediamine.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl cyanoacetate (1.13 g, 10 mmol)
-
N,N-Dimethyl-1,3-propanediamine (0.102 g, 1 mmol, 10 mol%)
-
Ethanol (20 mL)
-
Glacial acetic acid
-
Ice-cold water
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and ethanol (20 mL).
-
Add N,N-Dimethyl-1,3-propanediamine (1 mmol) to the reaction mixture.
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Acidify the mixture with a few drops of glacial acetic acid to neutralize the catalyst.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-cyano-3-phenylacrylic acid ethyl ester.
Expected Yield: 85-95%
Application II: Diamine Ligands in Palladium-Catalyzed Cross-Coupling Reactions
While this compound itself is not extensively documented as a ligand, related diamines, such as 2,2-Dimethyl-1,3-propanediamine, have been successfully employed as ligands in palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction.[1] These diamines can form stable complexes with transition metals, influencing the reactivity and selectivity of the catalytic system.
Role in the Catalytic Cycle
In a typical palladium-catalyzed cross-coupling reaction, the diamine ligand coordinates to the palladium center, stabilizing the active catalytic species and modulating its electronic and steric properties. This can enhance the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, and can also prevent catalyst deactivation.
Caption: General workflow for a Mizoroki-Heck reaction.
Protocol: Palladium-Catalyzed Mizoroki-Heck Reaction of 4-Bromoacetophenone with Styrene
This protocol is based on the use of a palladium complex with a Schiff base ligand derived from 2,2-Dimethyl-1,3-propanediamine.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol)
-
Schiff base ligand derived from 2,2-Dimethyl-1,3-propanediamine and 2-hydroxy-4-methoxybenzaldehyde (as described in the literature[1])
-
4-Bromoacetophenone (199 mg, 1 mmol)
-
Styrene (156 mg, 1.5 mmol)
-
Triethylamine (Et₃N, 202 mg, 2 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.01 mmol) and the Schiff base ligand (0.01 mmol).
-
Add DMF (2 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
To this mixture, add 4-bromoacetophenone (1 mmol), styrene (1.5 mmol), triethylamine (2 mmol), and the remaining DMF (3 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired cross-coupled product.
Note on Ligand Synthesis: The Schiff base ligand is synthesized through the condensation reaction of 2,2-Dimethyl-1,3-propanediamine with 2-hydroxy-4-methoxybenzaldehyde.[1]
Future Outlook and the Potential of this compound
The application notes and protocols provided for N,N-Dimethyl-1,3-propanediamine and a derivative of 2,2-Dimethyl-1,3-propanediamine highlight the significant catalytic potential of this class of diamines. For researchers and professionals in drug development, these compounds offer a versatile and tunable platform for catalyzing a range of important organic transformations.
The unique substitution pattern of this compound, with methyl groups on both a nitrogen atom and the carbon backbone, suggests that it may offer distinct advantages in terms of stereoselectivity and catalytic activity. Future research into the catalytic applications of this compound could explore its use in:
-
Asymmetric Catalysis: Chiral versions of this compound could be synthesized and evaluated as ligands in asymmetric reactions, such as asymmetric hydrogenation, hydroamination, and aldol reactions.
-
Organocatalysis: The basicity and nucleophilicity of the amino groups could be harnessed in a variety of organocatalytic reactions, including Michael additions and Mannich reactions.
-
Polymerization: Its structure makes it a candidate as a monomer or a catalyst in the synthesis of novel polymers with tailored properties.
It is our hope that the detailed protocols and mechanistic insights provided in this guide will serve as a valuable resource and a catalyst for further investigation into the promising, yet underexplored, catalytic applications of this compound.
References
-
Soh, S. K., et al. (2018). Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction. Asian Journal of Chemistry, 30(1), 81-84. [Link]
Sources
Synthesis of Coordination Complexes with N,2-Dimethyl-1,3-propanediamine: Application Notes and Protocols
Introduction: The Versatility of Substituted Diamine Ligands in Coordination Chemistry
The field of coordination chemistry is continually driven by the design and synthesis of novel ligands that can impart specific geometric and electronic properties to metal centers. Substituted diamines, such as N,2-dimethyl-1,3-propanediamine, represent a versatile class of bidentate ligands. The presence of both primary and secondary amine functionalities, along with steric bulk from the methyl groups, allows for the formation of stable chelate rings with a variety of transition metals. These structural features can influence the resulting complex's stability, reactivity, and potential applications, which span from catalysis to materials science and medicinal inorganic chemistry.[1][2][3]
This guide provides a comprehensive overview of the synthesis and characterization of coordination complexes featuring the this compound ligand. While direct literature on this specific ligand is limited, this document leverages established protocols for the closely related 2,2-dimethyl-1,3-propanediamine ligand to provide robust and adaptable synthetic methodologies. The principles and techniques described herein are grounded in fundamental coordination chemistry and are intended to serve as a foundational resource for researchers exploring the rich coordination chemistry of substituted propanediamines.
Ligand Profile: this compound
This compound is a bidentate ligand featuring two nitrogen donor atoms. The presence of a methyl group on one of the nitrogen atoms and another on the carbon backbone introduces asymmetry and steric hindrance, which can be exploited to control the coordination geometry and reactivity of the resulting metal complexes.
| Property | Value |
| Chemical Formula | C5H14N2 |
| Molar Mass | 102.18 g/mol |
| Boiling Point | 152-154 °C |
| Density | 0.851 g/mL at 25 °C |
General Synthetic Strategy for Coordination Complexes
The synthesis of coordination complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, reaction time) is crucial in determining the final product's structure and purity.
Caption: Workflow for the characterization of synthesized complexes.
Applications in Catalysis and Materials Science
Coordination complexes derived from diamine ligands have shown significant promise in various catalytic applications. For instance, palladium complexes with ligands structurally similar to this compound have been successfully employed as catalysts in Mizoroki-Heck reactions, facilitating carbon-carbon bond formation. [4]The steric and electronic properties imparted by the ligand are crucial for the catalytic activity and selectivity of the complex.
Furthermore, these complexes can serve as building blocks for the synthesis of advanced materials. The ability of the diamine ligand to bridge metal centers can lead to the formation of coordination polymers with interesting magnetic or porous properties.
Trustworthiness and Self-Validation
The protocols provided are based on established synthetic methodologies for structurally related compounds. To ensure the identity and purity of the synthesized complexes, a thorough characterization using a combination of spectroscopic and analytical techniques is imperative.
-
Spectroscopic Confirmation: Consistent data from FTIR, NMR, and UV-Vis spectroscopy will provide strong evidence for the formation of the desired complex.
-
Structural Verification: The ultimate confirmation of the molecular structure is achieved through single-crystal X-ray diffraction.
-
Purity Assessment: Elemental analysis provides a quantitative measure of the elemental composition, which should match the theoretical values for the proposed formula.
By employing these multi-faceted characterization techniques, researchers can have a high degree of confidence in the outcome of their synthetic efforts.
References
-
Siti Kamilah Che Soh, et al. (2018). Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction. Asian Journal of Chemistry, 30(1), 81-84. [Link]
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Meriem Drissi, et al. (2015). Synthesis and characterization of ligand diimines and their complexes of copper (II) and zinc(II). IOSR Journal of Engineering, 5(6), 06-09. [Link]
-
A. K. Sharma, et al. (2015). Synthesis and characterization of heterobimetallic complexes of the type [Cu(pn)2][MCl4] where M=Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). ResearchGate. [Link]
-
P. Mahadevi & S. Sumathi. (2024). Synthesis, characterization of Schiff base metal complexes with 1, 3 propanediamine as secondary chelates and their DNA binding, DNA cleavage, cytotoxicity, antioxidant and activities. Journal of Molecular Structure. [Link]
-
Małgorzata T. Kaczmarek, et al. (2018). Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies. RSC Advances, 8, 30994-31007. [Link]
-
Małgorzata T. Kaczmarek, et al. (2018). Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal st. RSC Publishing. [Link]
-
Joseph M. Tanski, et al. (2014). Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. Inorganica Chimica Acta, 421, 55-63. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. N-Methyl-1,3-propanediamine: A Key Player in Catalysis and Organic Synthesis. [Link]
-
I. E. Otuokere, et al. (2011). Synthesis and characterization of N-(2-thienylmethylidene)-1- propanamine and its metal complexes. Journal of Chemical and Pharmaceutical Research, 3(5), 190-195. [Link]
-
MDPI. Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. [Link]
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-
MDPI. Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. [Link]
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Application Note: Formulation and Curing Protocols for Epoxy Resins with N,2-Dimethyl-1,3-propanediamine
Abstract
This document provides a detailed technical guide for researchers and formulation scientists on the use of N,2-Dimethyl-1,3-propanediamine as a curing agent for epoxy resin systems. While specific performance data for this particular amine is not extensively published, this guide synthesizes established principles of epoxy chemistry with data from structurally similar aliphatic amines to provide a robust framework for formulation. Protocols for stoichiometric calculations, sample preparation, curing schedules, and material characterization are presented in detail. The guide explains the chemical rationale behind formulation choices, enabling users to develop high-performance thermoset materials.
Introduction: The Role of this compound in Epoxy Systems
Epoxy resins are a versatile class of thermosetting polymers known for their excellent mechanical strength, chemical resistance, and adhesive properties.[1] These properties are achieved through a chemical reaction known as curing or cross-linking, where a liquid epoxy resin is converted into a rigid, three-dimensional network. The choice of curing agent, or hardener, is critical as it dictates the processing characteristics (e.g., viscosity, pot life) and the final performance of the cured material.[2]
Aliphatic amines are a common class of curing agents that react with the epoxide groups of the resin at ambient or slightly elevated temperatures.[3] They are valued for enabling fast cure times and producing systems with low viscosity and good chemical resistance.[4]
This application note focuses on This compound (CAS: 1251384-75-4), an aliphatic diamine with a unique structure containing both a primary and a secondary amine.[4] This structural asymmetry suggests a differential reactivity profile that can be leveraged in formulation. The methyl group on the propane backbone introduces steric hindrance, which is expected to moderate reactivity and influence the final network architecture and properties like the glass transition temperature (Tg).
Physicochemical Properties and Stoichiometry
A successful epoxy formulation begins with a precise understanding of the curing agent's properties and the correct mix ratio. The stoichiometry is determined by the relationship between the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the resin.[5]
Properties of this compound
The key properties for this compound are summarized in Table 1. Its structure features one primary amine (-NH₂) with two active hydrogens and one secondary amine (-NHCH₃) with one active hydrogen, for a total of three active hydrogens per molecule.
| Property | Value | Source |
| CAS Number | 1251384-75-4 | [4] |
| Molecular Formula | C₅H₁₄N₂ | [4] |
| Molecular Weight (MW) | 102.18 g/mol | [4] |
| Structure | CH₃-NH-CH₂-CH(CH₃)-CH₂-NH₂ | - |
| Amine Functionality | Primary & Secondary | - |
| Number of Active Hydrogens | 3 | - |
| Amine Hydrogen Equivalent Weight (AHEW) | 34.06 g/eq | Calculated |
| Appearance | Colorless to Almost Colorless Clear Liquid | [4] |
The Principle of Stoichiometric Formulation
The cross-linking reaction consumes active amine hydrogens and epoxy groups.[2] The ideal stoichiometric ratio ensures that for every epoxy group in the resin, there is one active amine hydrogen from the hardener. This balance is crucial for developing optimal physical and mechanical properties.[6]
The required amount of curing agent, expressed as Parts per Hundred Resin (PHR), is calculated using the following formula:[5]
PHR = (AHEW of Curing Agent / EEW of Epoxy Resin) * 100
Worked Example: Consider a standard liquid epoxy resin, Diglycidyl Ether of Bisphenol A (DGEBA), with a typical EEW of 188 g/eq .
Using the AHEW of this compound (34.06 g/eq):
PHR = (34.06 / 188) * 100 = 18.12
This means that for every 100 grams of this DGEBA resin, 18.12 grams of this compound are required for a complete, stoichiometric reaction. While this 1:1 equivalent ratio is a standard starting point, formulations can be adjusted off-stoichiometry to modify specific properties.[7]
Reaction Mechanism and Expected Cure Profile
The curing process involves the nucleophilic attack of the amine's nitrogen atom on the carbon atom of the epoxy ring, leading to ring-opening polyaddition. This reaction forms a hydroxyl group and a new, more substituted amine.[8]
The reaction of a primary amine creates a secondary amine, which can then react with another epoxy group.[9] In the case of this compound, both primary and secondary amines are present initially. Generally, primary amines are more reactive than secondary amines due to lower steric hindrance.[10] This suggests a two-stage cure profile: a faster initial reaction involving the primary amine, followed by a slower cross-linking reaction involving both the original and newly formed secondary amines. This can be advantageous, providing an initial viscosity build-up followed by a longer period for network completion.
Experimental Protocols
Adherence to precise, repeatable protocols is essential for obtaining reliable and comparable results. The following sections detail the steps for preparing, curing, and characterizing an epoxy system based on this compound.
Protocol 1: Formulation, Mixing, and Curing
This protocol describes the preparation of a 100-gram batch of a stoichiometric epoxy formulation.
Materials & Equipment:
-
Liquid Epoxy Resin (e.g., DGEBA, EEW 188 g/eq)
-
This compound Curing Agent (AHEW 34.06 g/eq)
-
Top-loading analytical balance (±0.01 g)
-
Disposable mixing cups and stirring rods
-
Vacuum desiccator or centrifugal mixer for degassing
-
Programmable laboratory oven
-
Molds for casting test specimens (e.g., silicone or PTFE)
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
Procedure:
-
Calculation: Based on the EEW of your specific resin, calculate the required mass of resin and curing agent. For a 100 g total batch with DGEBA (EEW 188) and a PHR of 18.12:
-
Total parts = 100 (resin) + 18.12 (hardener) = 118.12
-
Resin mass = (100 / 118.12) * 100 g = 84.66 g
-
Hardener mass = (18.12 / 118.12) * 100 g = 15.34 g
-
-
Weighing: Tare a clean mixing cup on the balance. Accurately weigh the calculated amount of epoxy resin (Part A) into the cup.
-
Addition: Tare the balance with the cup containing the resin. Carefully add the precise, calculated amount of this compound (Part B).
-
Mixing: Immediately begin mixing the components thoroughly with a stirring rod for 3-5 minutes. Scrape the sides and bottom of the cup multiple times to ensure a homogeneous mixture. The mixture may turn hazy initially and then clear as the components incorporate.
-
Degassing: Entrapped air can create voids and compromise the final properties. Degas the mixture by placing the cup in a vacuum chamber for 5-10 minutes or until bubbling subsides.
-
Casting: Pour the degassed mixture into pre-warmed molds.
-
Curing: Transfer the molds to a programmable oven. While aliphatic amines can cure at room temperature, an elevated temperature post-cure is often required to achieve the highest glass transition temperature (Tg) and optimal properties.[11]
-
Suggested Cure Schedule:
-
Initial Cure: 24 hours at 25 °C (Room Temperature)
-
Post-Cure: 2 hours at 80 °C, followed by 1 hour at 120 °C.
-
-
Note: This is a starting point. The optimal cure schedule should be determined experimentally, often via thermal analysis.
-
Protocol 2: Material Characterization
A. Glass Transition Temperature (Tg) Determination via DSC The Tg is a critical property indicating the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.[12] It is a primary indicator of the degree of cure and the thermal performance of the epoxy.
-
Standard: ASTM E1356[12]
-
Instrument: Differential Scanning Calorimeter (DSC)
-
Procedure:
-
Prepare a small sample (5-10 mg) from the fully cured epoxy specimen.
-
Place the sample in an aluminum DSC pan and seal.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg (e.g., 200 °C).
-
The Tg is observed as a step-like change in the heat flow curve. It is typically reported as the midpoint of this transition.[11]
-
B. Hardness Measurement (Shore Durometer) Hardness provides a measure of the material's resistance to indentation and is a good indicator of cure completion.[13] For rigid epoxy systems, the Shore D scale is appropriate.
-
Standard: ASTM D2240
-
Instrument: Shore D Durometer
-
Procedure:
-
Use a cured specimen at least 6 mm thick, placed on a hard, flat surface.
-
Press the durometer indenter firmly and quickly onto the specimen surface.
-
Record the hardness reading within 1-2 seconds of firm contact.
-
Take at least five measurements at different locations on the specimen and calculate the average.
-
Safety and Handling
Aliphatic amines are typically corrosive and can be sensitizers. It is imperative to handle this compound and all epoxy components with appropriate safety precautions.
-
Consult the Safety Data Sheet (SDS) for detailed hazard information before use.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
Conclusion and Future Work
This compound presents an interesting profile as an epoxy curing agent due to its asymmetric structure containing both primary and secondary amines. Based on fundamental chemical principles, it is expected to function as a fast, room-temperature-curable hardener. The calculated AHEW of 34.06 g/eq provides a solid, chemically-grounded starting point for stoichiometric formulations.
The protocols outlined in this guide provide a comprehensive methodology for formulating, preparing, and characterizing epoxy systems with this curing agent. Researchers are encouraged to use these methods to perform systematic studies to determine the specific performance characteristics, such as pot life, cure kinetics, ultimate Tg, and mechanical properties, imparted by this compound. Such data will be invaluable for unlocking the full potential of this unique hardener in advanced materials applications.
References
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Guidechem. This compound 1251384-75-4 wiki.
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Epoxy Technology. Tg - Glass Transition Temperature for Epoxies.
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Polymer Properties Database. The Influence of Aliphatic Amine Structure on the Performance of Cured Epoxy.
-
CVC Thermoset Specialties. Aliphatic Amines: Cost-Effective Curing Options for Epoxy in Industrial Applications.
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Epoxy School. Mastering the Perfect Mix: Complete Guide to Epoxy Resin and Hardener Ratios.
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Nagase ChemteX Corporation. What are aliphatic epoxy resins? | DENACOL's Lab.
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Applied Poleramic Inc. Amine Cured-Epoxy Matrices - Technical Note.
-
Xometry. Shore Hardness for Plastics and Rubbers: Shore A and Shore D.
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Scribd. Calculating Equivalent Weight of Epoxy Mixtures PDF.
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SpecialChem. Shore D Hardness Test (Durometer Scale) - Hardness of Plastic Materials.
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Epoxy Technology. T - Glass Transition Temperature for Epoxies.
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Fisher Scientific. SAFETY DATA SHEET: 2,2-Dimethyl-1,3-propanediamine.
-
Intertek. Shore Hardness ASTM D2240.
-
ThreeBond. Curing Agents for Epoxy Resin.
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Royal Society of Chemistry. Thermoset Resin Stoichiometry Calculations.
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UL Prospector. Chemistry of Ambient Cure Epoxy Resins and Hardeners.
-
ResearchGate. How do we calculate the amount of amine hardener require to cure epoxy resin?.
-
MDPI. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins.
-
Wikipedia. Shore durometer.
-
SpecialChem. Glass Transition Temperature of Coatings: Essential Concepts.
-
Xometry. Shore D Hardness Scale: Definition, Use, Types, Benefits, and Limitations.
-
Haihang Industry. CAS 111-33-1 N,N'-Dimethyl-1,3-propanediamine | Epoxy Curing Agent.
-
Sigma-Aldrich. SAFETY DATA SHEET: N,N′-Dimethyl-1,3-propanediamine.
-
ECHEMI. 2,2-Dimethyl-1,3-propanediamine SDS, 7328-91-8 Safety Data Sheets.
-
TCI Chemicals. SAFETY DATA SHEET: N,N-Dimethyl-1,3-propanediamine.
-
Sigma-Aldrich. 2,2-Dimethyl-1,3-propanediamine 99 7328-91-8.
-
Benchchem. what are the chemical properties of N,N-Dimethyl-1,3-propanediamine.
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Chemichase Chemical Co.,Ltd. N,N-Dimethyl-1,3-propanediamine.
-
Google Patents. EP0767189A2 - Epoxy coatings cured with diamines containing primary and tertiairy amine groups.
-
China Manufacturer. N,N-Dimethyl-1,3-propanediamine DMAPA CAS 109-55-7.
-
PMC - PubMed Central. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide.
-
ResearchGate. Reaction mechanism of the epoxy with diamine groups to prepare epoxy resins.
-
RSC Publishing. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide.
-
Wikipedia. N,N′-Dimethyl-1,3-propanediamine.
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Application Notes & Protocols: Leveraging N,2-Dimethyl-1,3-propanediamine for Advanced Polyurethane-Urea Synthesis
Introduction: Beyond Conventional Chain Extenders
Polyurethanes (PUs) are a cornerstone of modern materials science, prized for their exceptional versatility. Their properties are defined by a segmented block copolymer structure, consisting of flexible "soft segments" (typically polyols) and rigid "hard segments." The hard segments, formed by the reaction of a diisocyanate with a chain extender, dictate the material's mechanical strength, thermal stability, and overall performance.
The choice of the chain extender is a critical control point in tailoring polyurethane properties. While simple diols or diamines like 1,4-butanediol (BDO) or ethylenediamine (EDA) are common, the use of structurally complex or "designer" diamines offers a pathway to novel materials with highly specific characteristics. When a diamine is used, the resulting polymer is a polyurethane-urea (PUU), which contains highly stable urea linkages that promote strong intermolecular hydrogen bonding, leading to superior mechanical and thermal properties.[1][2]
This guide focuses on N,2-Dimethyl-1,3-propanediamine , a specialty asymmetric diamine. Due to its unique structure, featuring both a primary and a secondary amine, as well as steric hindrance on the carbon backbone, it presents an interesting case for controlling reaction kinetics and final polymer morphology. As this is a less-common monomer, we will derive its expected behavior by applying fundamental principles of reaction kinetics and polymer chemistry, comparing it to its more common structural isomer, 2,2-Dimethyl-1,3-propanediamine , and other standard diamines.
Part 1: Mechanistic Rationale - The Impact of Asymmetry and Steric Hindrance
The unique molecular architecture of this compound is key to its function. Understanding its components allows us to predict its behavior in a polyurethane-urea system.
Differential Amine Reactivity
The reaction between an amine and an isocyanate group (-NCO) forms a urea linkage. However, not all amines react at the same rate. The general order of reactivity is:
Primary Aliphatic Amine > Secondary Aliphatic Amine [3][4]
This compound possesses one of each type. This asymmetry implies a two-stage chain extension process:
-
Fast Initial Reaction: The more nucleophilic and less hindered primary amine (-NH₂) will react rapidly with an isocyanate-terminated prepolymer.
-
Slower Crosslinking/Completion: The secondary amine (-NH(CH₃)), being sterically hindered and less nucleophilic, will react more slowly.[5]
This differential reactivity can be advantageous, potentially allowing for better processing control and influencing the final morphology of the hard segment domains.
The Role of Steric Hindrance
Steric hindrance, or the spatial "bulk" around a reactive site, profoundly affects both reaction speed and the final polymer structure. We can contrast the target molecule with its isomer to understand these effects.
-
Backbone Hindrance (e.g., 2,2-Dimethyl-1,3-propanediamine): This isomer features two methyl groups on the central carbon (C2). While both its amine groups are primary and thus highly reactive, the bulky gem-dimethyl group can prevent the resulting urea segments from packing into highly ordered, crystalline domains.[6][7] This disruption of hard segment packing typically leads to increased transparency and can modify the material's modulus and damping properties.[7]
-
Combined Asymmetric Hindrance (this compound): This molecule presents a more complex case. It has a single methyl group on the backbone (C2) and another on one of the nitrogen atoms. This results in a dual effect:
-
Kinetic Control: The N-methyl group slows the reactivity of the secondary amine.
-
Morphological Control: Both methyl groups disrupt the symmetry of the polymer chain, hindering crystallization of the hard segments and promoting a more amorphous morphology.[8]
-
This combined effect suggests that this compound could be used to create tough, yet flexible, elastomers with good clarity.
Caption: Reaction pathways for symmetric vs. asymmetric diamines.
Part 2: Comparative Performance Data of Diamine Chain Extenders
The selection of a diamine chain extender allows for precise tuning of the final polymer's properties. The following table provides a comparative summary of common diamines and the predicted performance of this compound based on its structural characteristics.
| Diamine Chain Extender | Chemical Structure | Key Structural Feature | Predicted Reactivity with -NCO | Expected Impact on Polyurethane-Urea Properties |
| Ethylenediamine (EDA) | H₂N-(CH₂)₂-NH₂ | Short, flexible, symmetric | Very High | Forms highly rigid, crystalline hard segments. Leads to high hardness, high tensile strength, but can be brittle.[2][9] |
| Hexamethylenediamine (HMDA) | H₂N-(CH₂)₆-NH₂ | Long, flexible, symmetric | High | Increases flexibility of hard segments. Results in lower hardness and higher elongation compared to EDA.[2] |
| 2,2-Dimethyl-1,3-propanediamine | H₂N-CH₂-C(CH₃)₂-CH₂-NH₂ | Symmetric, backbone steric hindrance | High | Hindrance disrupts hard segment packing, reducing crystallinity. Expected to produce strong, tough elastomers with improved clarity. |
| This compound (Predicted) | H₂N-CH₂-CH(CH₃)-CH₂-NH(CH₃) | Asymmetric, backbone & N-substitution hindrance | Moderate (Staged) | Differential reactivity allows for controlled polymerization. Hindrance promotes amorphous hard segments, likely yielding tough, flexible elastomers with good energy dissipation. |
Part 3: Experimental Protocols
Safety Precaution: All isocyanates are potent respiratory and skin sensitizers. Diamines can be corrosive and toxic. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Two-Step Synthesis of a Polyurethane-Urea Elastomer
This generalized protocol can be adapted for the use of this compound. It involves forming an isocyanate-terminated prepolymer first, followed by the chain extension step.[10][11]
Materials & Equipment:
-
Polyol (e.g., Polytetramethylene ether glycol, PTMG, Mn = 2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI, or Dicyclohexylmethane-4,4'-diisocyanate, HMDI)
-
Diamine Chain Extender (e.g., this compound)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL), optional but recommended
-
Solvent (e.g., dry N,N-Dimethylformamide, DMF), if solution polymerization is desired
-
Reaction vessel with mechanical stirrer, nitrogen inlet, and temperature control
-
Vacuum oven and casting mold
Caption: General workflow for two-step polyurethane-urea synthesis.
Procedure:
Step 1: Prepolymer Synthesis
-
Dry the polyol (e.g., PTMG) under vacuum at 100-110°C for at least 4 hours to remove residual moisture.
-
Charge the dried polyol into the reaction vessel under a dry nitrogen atmosphere.
-
Heat the polyol to the reaction temperature (typically 70-80°C) with constant stirring.
-
Add the diisocyanate (e.g., MDI) to the polyol. The molar ratio of isocyanate groups to hydroxyl groups (NCO/OH) is typically kept between 1.5 and 2.5 (a 2.0 ratio is common for full end-capping).
-
If using a catalyst (e.g., a few drops of DBTDL), add it at this stage to promote the urethane reaction.
-
Maintain the reaction at 70-80°C for 2-3 hours, or until the isocyanate content reaches the theoretical value, which can be monitored by standard titration methods (e.g., ASTM D2572).
Step 2: Chain Extension
-
Cool the NCO-terminated prepolymer to approximately 60°C. If using a solvent, the prepolymer can be dissolved in dry DMF at this point.
-
Calculate the required amount of this compound based on the remaining NCO content of the prepolymer. A stoichiometry of 95-100% of the theoretical amine amount is typically used.
-
Dissolve the diamine in a minimal amount of dry solvent (e.g., DMF) to ensure rapid and homogeneous mixing.
-
Add the diamine solution to the prepolymer with vigorous stirring. The mixture will increase in viscosity rapidly.
-
After thorough mixing (typically 30-90 seconds), pour the mixture into a preheated mold treated with a mold release agent.
Application Scientist's Note: Due to the predicted moderate, staged reactivity of this compound, ensure the mixing in Step 2.4 is extremely efficient. If gelation is too slow, consider adding a catalyst like DBTDL during the prepolymer stage or slightly increasing the curing temperature to ensure the secondary amine fully reacts.
Step 3: Curing and Post-Curing
-
Cure the cast polyurethane in an oven at 100-110°C for 16-24 hours.
-
After the initial cure, the elastomer can be demolded.
-
For optimal and stable properties, post-cure the elastomer at room temperature for 7 days before characterization.
Protocol 2: Material Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the completion of the polymerization.
-
Methodology: Acquire an ATR-FTIR spectrum of the final cured polymer. The key indicator of a complete reaction is the disappearance of the sharp isocyanate (-NCO) peak at approximately 2250-2270 cm⁻¹ .[10][12] The formation of urethane and urea linkages can be confirmed by analyzing the carbonyl (C=O) region (~1630-1730 cm⁻¹) and N-H stretching region (~3300 cm⁻¹).
2. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg) of the soft segments and analyze the thermal behavior of the hard segments.[13]
-
Methodology: Heat a small sample (5-10 mg) to a temperature above its highest expected transition, cool it rapidly to a low temperature (e.g., -80°C), and then heat it again at a controlled rate (e.g., 10°C/min). The Tg is observed as a step change in the heat flow curve. The disruption of hard segment packing by this compound would likely result in broad, weak melting endotherms rather than sharp ones.[14]
3. Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the polymer.
-
Methodology: Heat a sample (5-10 mg) from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. Record the weight loss as a function of temperature. The onset of decomposition provides a measure of thermal stability.[15]
4. Mechanical Testing
-
Purpose: To evaluate the tensile strength, elongation at break, and modulus of the elastomer.
-
Methodology: Prepare dog-bone shaped specimens from the cured polymer sheets according to ASTM D412. Perform tensile testing using a universal testing machine at a constant crosshead speed.
Conclusion
This compound represents a potentially valuable, albeit unconventional, chain extender for the synthesis of advanced polyurethane-urea materials. Its unique asymmetric structure, combining a primary and a secondary amine with steric hindrance on both the nitrogen and carbon backbone, offers a sophisticated lever for controlling reaction kinetics and polymer morphology. By inducing a staged chain extension and disrupting the orderly packing of hard segments, this diamine is predicted to yield tough, flexible, and amorphous elastomers. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers looking to explore this and other "designer" diamines to push the performance boundaries of polyurethane materials.
References
-
Divergent Reactivity of N-Isocyanates with Primary and Secondary Amines: Access to Pyridazinones and Triazinones. (2016). Organic Letters. [Link]
-
Self-Healing Polyurethane-Urea Elastomers with High Strength and Toughness Based on Dynamic Hindered Urea Bonds and Hydrogen Bonds. (n.d.). Industrial & Engineering Chemistry Research. [Link]
-
Relative reactivity's of various functional groups towards isocyanates. (n.d.). ResearchGate. [Link]
-
Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. (2021). MDPI. [Link]
-
Thermal and Physico-Mechanical Characterizations of Thromboresistant Polyurethane Films. (2019). MDPI. [Link]
-
Organic Chemistry/Isocyanate. (n.d.). Wikibooks. [Link]
-
Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. (2018). ResearchGate. [Link]
-
Characterization of polyurethane resins by FTIR, TGA, and XRD. (n.d.). ResearchGate. [Link]
-
Polyurethanes with a diamine-diamide chain extender. (n.d.). American Chemical Society. [Link]
-
Chemical and thermal characterization of PU-Fib. (a) FTIR-ATR spectrum,... (n.d.). ResearchGate. [Link]
-
Continuous Polymer Synthesis and Manufacturing of Polyurethane Elastomers Enabled by Automation. (n.d.). ACS Publications. [Link]
-
Synthesis and characterization of low surface energy thermoplastic polyurethane elastomers based on polydimethylsiloxane. (2023). National Center for Biotechnology Information. [Link]
-
The Effect of Diamine Extender on the Properties of Polyurethane Dispersions. (n.d.). IDOSI Publications. [Link]
-
Differential scanning calorimetry (DSC) measurements of polyurethane. (n.d.). ResearchGate. [Link]
-
Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. (2023). MDPI. [Link]
-
Steric Hindrance‐Induced Microphase Structure Evolution and Synergistic Performance Optimization of High‐Performance Polybutadiene‐Based Polyurethane Elastomers. (n.d.). ResearchGate. [Link]
-
EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. (n.d.). Lume UFRGS. [Link]
-
Investigation on Effects of Chain Extenders and Cross-linking Agents of Polyurethane Elastomers Using Independent Building Vibration Isolation. (n.d.). Sensors and Materials. [Link]
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"reaction conditions for Michael addition with N,2-Dimethyl-1,3-propanediamine"
An in-depth guide to the reaction conditions for Michael additions catalyzed by diamines, with a focus on N,2-Dimethyl-1,3-propanediamine, is provided for researchers, scientists, and professionals in drug development. This document offers a detailed exploration of the topic, including reaction mechanisms, experimental protocols, and data presentation, to ensure a comprehensive understanding.
Introduction to Diamine-Catalyzed Michael Additions
The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] The versatility of this reaction has been significantly expanded through the development of organocatalysis, where small organic molecules accelerate chemical transformations.[3][4][5] Among these catalysts, amines, and particularly diamines, have emerged as powerful tools for promoting Michael additions under mild and environmentally friendly conditions.[6][7]
Diamine catalysts can operate through various activation modes, most notably through the formation of enamine or iminium ion intermediates.[8][9] This dual catalytic capability allows for the activation of both the nucleophile (Michael donor) and the electrophile (Michael acceptor), leading to efficient and often stereoselective reactions. While a significant body of research has focused on chiral diamines for asymmetric synthesis, simpler, achiral diamines like this compound also hold potential as effective and economical catalysts for a range of Michael additions.
This guide provides a comprehensive overview of the principles governing diamine-catalyzed Michael additions, with a specific, albeit prospective, focus on the application of this compound. While direct literature on this specific diamine as a catalyst is not extensive, the general principles and protocols outlined herein provide a robust starting point for researchers looking to explore its catalytic activity.
Mechanism of Amine-Catalyzed Michael Addition
The catalytic cycle of a primary or secondary amine-catalyzed Michael addition typically proceeds through the formation of a nucleophilic enamine intermediate from a ketone or aldehyde donor. This enamine then attacks the Michael acceptor. In parallel, the amine catalyst can also activate the α,β-unsaturated carbonyl compound by forming an iminium ion, rendering it more susceptible to nucleophilic attack.
In the context of a diamine like this compound, which possesses both a primary and a secondary amine, the catalytic cycle can be envisioned as follows:
-
Enamine Formation: The primary or secondary amine of the diamine reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate.
-
Nucleophilic Attack: The enamine attacks the β-carbon of the Michael acceptor.
-
Iminium Ion Formation and Hydrolysis: The resulting intermediate can then be hydrolyzed to release the Michael adduct and regenerate the diamine catalyst.
Caption: Proposed catalytic cycle for a diamine-catalyzed Michael addition.
General Protocol for Michael Addition with this compound
The following protocol is a general guideline for conducting a Michael addition using this compound as a catalyst. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, is recommended for specific substrates.
Reagents and Materials
-
Michael Donor (e.g., cyclohexanone)
-
Michael Acceptor (e.g., trans-β-nitrostyrene)
-
This compound (catalyst)
-
Solvent (e.g., Chloroform, THF, or a protic solvent like methanol)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Michael acceptor (1.0 mmol) and the solvent (5 mL).
-
Addition of Donor and Catalyst: Add the Michael donor (1.2 mmol, 1.2 equivalents) to the solution, followed by this compound (0.1 mmol, 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Michael acceptor) is consumed.
-
Workup: Upon completion, quench the reaction by adding 1M HCl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Table of Suggested Reaction Conditions
| Parameter | Suggested Starting Condition | Range for Optimization |
| Catalyst Loading | 10 mol% | 5 - 20 mol% |
| Temperature | Room Temperature (20-25 °C) | 0 °C to 50 °C |
| Solvent | Chloroform | THF, Dichloromethane, Toluene, Methanol |
| Concentration | 0.2 M | 0.1 - 1.0 M |
| Reaction Time | 24 hours | 6 - 48 hours |
Literature Precedents with Related Diamine Catalysts
For instance, chiral diamines derived from 2,2'-bipyrrolidine have been successfully employed in the asymmetric Michael addition of aldehydes and ketones to nitrostyrene.[6] In these reactions, the diamine catalyst facilitates the formation of a chiral enamine, which then adds to the nitrostyrene with high enantioselectivity. Similarly, chiral cyclohexane-1,2-diamine derivatives have been used as organocatalysts for the Michael addition of ketones to nitroalkenes, often in the presence of a co-catalyst.
The synthesis of N,N-Dimethyl-1,3-propanediamine itself often involves a Michael addition of dimethylamine to acrylonitrile, which is then hydrogenated.[10][11][12][13] This highlights the inherent reactivity of the amine functionality in this type of transformation.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient catalyst loading, low reaction temperature, or inactive catalyst. | Increase catalyst loading, raise the reaction temperature, or use freshly distilled reagents. |
| Formation of Side Products | Self-condensation of the donor, polymerization of the acceptor. | Lower the reaction temperature, decrease the concentration, or add the donor slowly to the reaction mixture. |
| Difficult Purification | Similar polarity of product and starting materials. | Optimize the eluent system for column chromatography, or consider derivatization of the product for easier separation. |
Experimental Workflow
Caption: General experimental workflow for a diamine-catalyzed Michael addition.
References
- Proposed mechanism for amine‐catalyzed Michael additions via iminium ion intermediate. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/slct.202104593]
- Diamine-Catalyzed Asymmetric Michael Additions of Aldehydes and Ketones to Nitrostyrene. Organic Letters. [URL: https://pubs.acs.org/doi/abs/10.1021/ol010141q]
- Michael reaction in organocascade catalysis: A powerful tool for creating architectural complexity in the construction of medicinally privileged heterocyclic scaffolds. [URL: https://www.sciencedirect.com/science/article/pii/S004040202300405X]
- Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6290487/]
- Recent advances in organocatalytic asymmetric Michael reactions. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cy/c1cy00236a]
- Asymmetric Michael Addition of α-Hydroxyketones to Nitroolefins Catalyzed by Chiral Diamine. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol051806+]
- Recent advances in organocatalytic asymmetric oxa‐Michael addition triggered cascade reactions. ResearchGate. [URL: https://www.researchgate.net/publication/337326880_Recent_advances_in_organocatalytic_asymmetric_oxa-Michael_addition_triggered_cascade_reactions]
- Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/qo/c9qo01235k]
- Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [URL: https://www.mdpi.com/1420-3049/23/11/2932]
- Enantioselectivity in Organocatalytic Cascade Double Michael Addition Reaction: A Theoretical Study. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/jp405828v]
- Asymmetric Michael Addition of α-Hydroxyketones to Nitroolefins Catalyzed by Chiral Diamine. ResearchGate. [URL: https://www.researchgate.
- Michael Addition. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/michael-addition.shtm]
- Michael reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Michael_reaction]
- A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3817658/]
- Pyrrolidine Modified PANF Catalyst for Asymmetric Michael Addition of Ketones to Nitrostyrenes in Aqueous Phase. RSC Publishing. [URL: https://www.rsc.org/greenchem]
- Synthesis of High-Purity N,N-Dimethyl-1,3-propanediamine: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.
- Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/374661845_Recent_Advances_in_Base-Assisted_Michael_Addition_Reactions]
- α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222854/]
- Preparation method of N, N-dimethyl-1, 3-propanediamine. Google Patents. [URL: https://patents.google.
- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Google Patents. [URL: https://patents.google.
- Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. ResearchGate. [URL: https://www.researchgate.net/publication/294260598_Production_process_of_N_N-dimethyl-1_3-propanediamine_by_continuous_reaction_method]
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"use of N,2-Dimethyl-1,3-propanediamine in gas sweetening processes"
An Application Guide to N,N-Dimethyl-1,3-propanediamine (DMAPA) in Gas Sweetening Processes
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive technical guide for researchers and process development scientists on the evaluation and potential application of N,N-Dimethyl-1,3-propanediamine (DMAPA) for acid gas removal, commonly known as gas sweetening. While conventional alkanolamines such as Monoethanolamine (MEA), Diethanolamine (DEA), and Methyldiethanolamine (MDEA) are industry standards, the unique molecular structure of DMAPA, featuring both a primary and a tertiary amine group, presents a compelling case for its investigation as a high-performance solvent.[1][2] This guide elucidates the fundamental chemistry, proposes detailed experimental protocols for performance evaluation, and outlines analytical methodologies for process monitoring.
Introduction: The Case for a Diamine Solvent
The removal of acidic components, primarily hydrogen sulfide (H₂S) and carbon dioxide (CO₂), from natural gas and other process streams is critical for preventing corrosion, meeting sales gas specifications, and ensuring operational safety.[3][4][5][6] The established technology for this purpose is reactive absorption using aqueous amine solutions.[4][7] The choice of amine is a critical determinant of process efficiency, energy consumption, and capital cost.
Nomenclature Clarification: The compound of interest, N,N-Dimethyl-1,3-propanediamine (CAS: 109-55-7), is a diamine possessing one primary and one tertiary amine site. This structure is distinct from isomers like N,N'-dimethyl-1,3-propanediamine or 2,2-dimethyl-1,3-propanediamine. Its dual functionality is hypothesized to confer a synergistic effect: the primary amine offers rapid reaction kinetics with CO₂, while the tertiary amine contributes to high equilibrium capacity and potentially lower regeneration energy requirements.[2] Recent studies have highlighted DMAPA's potential in CO₂ capture, particularly in water-lean and blended solvent systems, demonstrating favorable mass transfer characteristics and high absorption rates.[8][9][10][11] This guide extends these findings to the broader application of gas sweetening, encompassing both CO₂ and H₂S removal.
Physicochemical Properties and Their Implications
The physical properties of the amine solvent directly impact the design and operation of the gas treating unit. A summary of key properties for DMAPA is provided below.
| Property | Value | Source(s) | Implication in Gas Sweetening |
| Molecular Formula | C₅H₁₄N₂ | [12][13] | - |
| Molecular Weight | 102.18 g/mol | [12][13] | Affects mass-based concentration calculations. |
| Boiling Point | 133 °C | [1] | Low volatility compared to MEA, potentially reducing solvent losses. |
| Density | 0.817 g/mL at 25 °C | [1] | Important for hydraulic design and pumping requirements. |
| Viscosity | Higher than MEA, sensitive to CO₂ loading | [8][9] | Higher viscosity can negatively impact mass transfer and increase pumping energy. Formulation with co-solvents may be necessary. |
| Water Solubility | Miscible | [1] | Allows for the preparation of aqueous solutions across a wide range of concentrations. |
Proposed Mechanism of Acid Gas Absorption
The efficacy of DMAPA lies in its bifunctional nature. The primary and tertiary amine sites react with H₂S and CO₂ through distinct, yet complementary, pathways.
-
Reaction with H₂S: As a Brønsted-Lowry base, both the primary and tertiary amine groups will react instantaneously with the acidic H₂S via proton transfer. This is a simple acid-base neutralization and is generally considered a very fast, mass-transfer-limited reaction.
-
R-NH₂ + H₂S ⇌ R-NH₃⁺ + HS⁻
-
R-N(CH₃)₂ + H₂S ⇌ R-N(CH₃)₂H⁺ + HS⁻
-
-
Reaction with CO₂: The reaction with CO₂ is more complex and proceeds via two main pathways:
-
Carbamate Formation (Primary Amine): The primary amine group reacts directly with CO₂ to form a stable carbamate. This is a fast reaction that contributes to a high rate of absorption.[7]
-
2R-NH₂ + CO₂ ⇌ R-NHCOO⁻ + R-NH₃⁺
-
-
Bicarbonate Formation (Tertiary Amine): The tertiary amine does not react directly with CO₂ but acts as a base, catalyzing the hydrolysis of CO₂ to form bicarbonate. This reaction is slower but allows for a higher theoretical loading capacity (1 mole of CO₂ per mole of amine) compared to carbamate formation (0.5 mole of CO₂ per mole of amine).[7]
-
R-N(CH₃)₂ + CO₂ + H₂O ⇌ R-N(CH₃)₂H⁺ + HCO₃⁻
-
-
This dual-pathway mechanism suggests that DMAPA could offer the rapid absorption kinetics of primary amines like MEA while approaching the higher loading capacity and lower regeneration energy of tertiary amines like MDEA.[2]
Experimental Protocols for Performance Evaluation
The following protocols are designed for a laboratory-scale evaluation of DMAPA as a gas sweetening agent.
Protocol 1: Preparation of Aqueous DMAPA Solvent
-
Objective: To prepare a standardized aqueous solution of DMAPA.
-
Materials: N,N-Dimethyl-1,3-propanediamine (≥99% purity), deionized water, analytical balance, volumetric flasks.
-
Procedure:
-
Determine the desired weight percentage (wt%) for the solution (e.g., 30 wt%).
-
Tare a clean, dry beaker on an analytical balance.
-
Carefully weigh the required mass of DMAPA into the beaker.
-
Add the corresponding mass of deionized water to achieve the target concentration.
-
Stir the solution gently with a magnetic stirrer until fully homogenized.
-
Allow the solution to cool to room temperature, as the dissolution may be exothermic.
-
Store the prepared solution in a sealed container.
-
Protocol 2: Laboratory-Scale Gas Absorption Test
This protocol describes a typical setup using a packed column absorber to simulate industrial conditions.[14][15]
-
Objective: To measure the absorption efficiency and capacity of the DMAPA solution for H₂S and CO₂.
-
Apparatus:
-
Gas cylinders with the sour gas mixture (e.g., 10% CO₂, 1% H₂S, 89% CH₄) and a balance gas (N₂).
-
Mass flow controllers (MFCs) for precise gas blending and flow control.
-
A packed glass or stainless steel absorption column (e.g., 2-inch diameter, 3-foot packed height with Raschig rings).
-
A liquid pump to circulate the amine solution.
-
A temperature-controlled bath for the amine reservoir.
-
Gas analyzers for H₂S and CO₂ (e.g., gas chromatograph or specific sensors) for inlet and outlet gas streams.
-
-
Procedure:
-
System Preparation: Circulate the prepared lean DMAPA solution through the column at a set flow rate (e.g., 200 mL/min) and temperature (e.g., 40°C).
-
Gas Introduction: Introduce the sour gas mixture at a controlled flow rate (e.g., 2 L/min) into the bottom of the absorption column.
-
Counter-current Contact: The sour gas flows upward, contacting the downward-flowing lean amine solution.[16]
-
Monitoring: Continuously measure the concentration of H₂S and CO₂ in the gas stream exiting the top of the column.
-
Steady State: Allow the system to reach a steady state, where the outlet gas concentrations are stable. Record all operating parameters (temperatures, pressures, flow rates) and gas concentrations.
-
Rich Amine Sampling: Collect samples of the "rich" amine solution from the bottom of the column for acid gas loading analysis (see Protocol 3).
-
Data Collection: Continue the run until the amine solution approaches saturation, indicated by a significant increase ("breakthrough") of acid gases in the outlet stream.
-
Protocol 3: Determination of Acid Gas Loading
Acid gas loading, expressed as moles of acid gas per mole of amine, is a critical parameter for evaluating solvent performance.[17]
-
Objective: To quantify the amount of H₂S and CO₂ absorbed in the amine solution.
-
Methodology: Titration
-
Materials: Rich and lean amine samples, standardized hydrochloric acid (HCl), sodium hydroxide (NaOH), barium chloride (BaCl₂), pH meter, burette.
-
Total Amine Concentration: Titrate a known volume of the amine sample with standardized HCl to a pH endpoint (e.g., pH 4.5) to determine the total alkalinity.
-
CO₂ Loading: To a separate amine sample, add an excess of BaCl₂ to precipitate the carbonate and bicarbonate as BaCO₃. Titrate the solution with standardized NaOH. The amount of NaOH consumed corresponds to the CO₂ loading.
-
H₂S Loading: H₂S loading can be determined by a separate iodometric titration or by difference if the total acid gas loading is known from a total acidity titration.
-
-
Methodology: Gas Chromatography (GC)
-
A GC method can also be used to analyze for acid gases, hydrocarbons, water, and amine content in the solution, providing a more comprehensive analysis but requiring more specialized equipment.[18]
-
Protocol 4: Thermal Regeneration of Rich Amine
-
Objective: To strip the absorbed H₂S and CO₂ from the rich DMAPA solution and evaluate the energy requirement.
-
Apparatus: A laboratory-scale stripping column with a reboiler and condenser.
-
Procedure:
-
Feed the rich amine solution to the top of the stripping column.
-
Heat the solution in the reboiler to its boiling point (typically 105-120°C for atmospheric strippers) to generate steam.[3]
-
The steam flows up the column, counter-current to the rich amine, stripping the acid gases.
-
The overhead stream (acid gases and steam) is cooled in a condenser to recover water, and the concentrated acid gas is vented or sent to an analyzer.
-
The hot, regenerated "lean" amine is collected from the bottom of the stripper.
-
Analysis: Collect samples of the lean amine and analyze for residual acid gas loading using Protocol 3 to determine regeneration efficiency. Monitor the energy input to the reboiler to estimate the regeneration duty (e.g., in GJ/tonne of CO₂).
-
Performance Benchmarking
The performance of DMAPA should be compared against industry standards under identical operating conditions.
| Performance Metric | Calculation | Significance | Desired Outcome |
| Removal Efficiency (%) | ((Inlet - Outlet) / Inlet) * 100 | Measures the effectiveness of acid gas removal. | High (>99%) |
| Rich Loading (mol/mol) | Moles of acid gas / Moles of amine in rich solution | Indicates the solvent's capacity at absorption conditions. | High |
| Lean Loading (mol/mol) | Moles of acid gas / Moles of amine in lean solution | Measures the effectiveness of regeneration. | Low |
| Cyclic Capacity (mol/mol) | Rich Loading - Lean Loading | The net amount of acid gas carried per cycle. A key economic driver. | High |
| Regeneration Energy (GJ/t CO₂) | Energy input to reboiler / Mass of CO₂ stripped | Represents the major operating cost of the process. | Low |
Conclusion and Future Outlook
N,N-Dimethyl-1,3-propanediamine (DMAPA) presents a structurally promising alternative to conventional amines for gas sweetening. Its dual primary and tertiary amine functionality suggests a favorable combination of rapid absorption kinetics and high cyclic capacity. The experimental and analytical protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its performance for both H₂S and CO₂ removal. Further investigations should focus on long-term solvent stability, degradation pathways, and corrosion characteristics to fully ascertain its viability for industrial deployment.
References
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
Experimental Investigation of Amine Regeneration for Carbon Capture through CO2 Mineralization. OnePetro. [Link]
-
Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. [Link]
- Method and apparatus for analysing acid gas loading within an amine solution.
-
Optimization of natural gas sweetening process by Alkano-amines and membrane permeation in Aspen Hysys. Aalborg University. [Link]
-
Insights Into the Chemical Mechanism for CO2(aq) and H+ in Aqueous Di-amine Solutions - An Experimental Stopped-flow Kinetic and 1H/13C NMR Study of Aqueous solutions of N,N-dimethylethylenediamine (DMEDA) for Post Combustion CO2 Capture. ResearchGate. [Link]
-
Diffusivity in Novel Diamine-Based Water-Lean Absorbent Systems for CO2 Capture Applications. ACS Publications. [Link]
-
Diffusivity in Novel Diamine-Based Water-Lean Absorbent Systems for CO2 Capture Applications. ACS Publications. [Link]
-
Experimental Investigation of the Efficiency of the Regeneration Process of Amine Solutions for the Removal of Carbon Dioxide Using a γ_Al2O3 Catalyst. MDPI. [Link]
-
CO2 absorption performance in advanced water-lean diamine solvents for CO2 capture. ScienceDirect. [Link]
-
New Amine Based Solvents for Acid Gas Removal. ResearchGate. [Link]
-
Toward to efficient CO2 capture solvent design by analyzing the effect of substituent type connected to N-atom. IDEAS/RePEc. [Link]
-
Optimizing Amine Loading in Gas Treatment. Scribd. [Link]
-
New processes for amine regeneration. ResearchGate. [Link]
-
Selective Electrochemical Regeneration of Aqueous Amine Solutions to Capture CO2 and to Convert H2S into Hydrogen and Solid Sulfur. MDPI. [Link]
-
How Amine Treating Sweetens Natural Gas. Kinder Morgan. [Link]
-
Acid Gas Loading Error Analysis : Is The Analysis Full of Error Or Is There Error in The Analysis ? Semantic Scholar. [Link]
- Method of deacidizing a gas by means of an absorbent solution with fractionated regeneration through heating.
-
Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant. MDPI. [Link]
-
Kinetics and Thermodynamics of CO2 Absorption in Aqueous 3-Dimethylaminopropylamine and Its Blend with Poly(ethylene glycol) Dimethyl Ether Using a Wetted Wall Column Reactor. ACS Publications. [Link]
-
Chemical analysis in amine system operations. EPTQ. [Link]
-
Sterically-hindered amines for acid-gas absorption. OSTI.GOV. [Link]
- COMPOSITION FOR REMOVAL OF SULFUR-CONTAINING COMPOUND.
-
Sterically Hindered Amine-Based Absorbents for the Removal of CO2 from Gas Streams. Scilit. [Link]
-
Performance Analysis of a Laboratory Carbon Dioxide Absorption Setup Using Aqueous Monoethanolamine Solution. IEEE Xplore. [Link]
- Process for removal of acid gases
-
Comparison of data on the solubility of the gas in the H2S!MDEA!H2O... ResearchGate. [Link]
-
Amine gas treating. Wikipedia. [Link]
-
Screening of strong bicarbonate forming solvents for CO2 capture. ResearchGate. [Link]
-
Performance Analysis of a Laboratory Monoethanolamine- Based Carbon Absorption and Stripping Setup. AIP Publishing. [Link]
-
Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications. Silver Fern Chemical. [Link]
-
Removal of Carbon Dioxide and Hydrogen Sulfide from Natural Gas Using a Hybrid Solvent of Monoethanolamine and N-Methyl 2-Pyrrolidone. National Institutes of Health. [Link]
-
GAS ABSORPTION (PACKED COLUMN AND TRAY TOWERS). SlideShare. [Link]
-
Sterically hindered amines - Thirty years of gas treating practice. ResearchGate. [Link]
- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
- Preparation method of N, N-dimethyl-1, 3-propanediamine.
- (19) United States (12) Patent Application Publication (10) Pub. No.: US 2017/0292083 A1.
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NON-WOVEN ION-EXCHANGE FIBROUS MATERIALS IN AIR SANITARY CLEANING. Gigiena i Sanitariia. [Link]
-
(10) Patent No. ResearchGate. [Link]
-
Design of an absorption tower for a laboratory scale CO2 capture plant. E3S Web of Conferences. [Link]
-
How can I construct a lab-scale fixed bed column for gas-solid adsorption? ResearchGate. [Link]
-
Gas Sweetening. CECO Environmental. [Link]
-
Amine Gas Treating: H2S and CO2 Removal. Vaisala. [Link]
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- 6. Amine Gas Treating: H2S and CO2 Removal | Vaisala [vaisala.com]
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- 10. CO2 absorption performance in advanced water-lean diamine solvents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Toward to efficient CO2 capture solvent design by analyzing the effect of substituent type connected to N-atom [ideas.repec.org]
- 12. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 13. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
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- 17. scribd.com [scribd.com]
- 18. bre.com [bre.com]
Application Notes and Protocols for the Evaluation of N,2-Dimethyl-1,3-propanediamine as a Potential Polymer Stabilizer
Introduction: The Imperative for Polymer Stability
Polymers are integral to a vast array of technologies and products; however, their organic nature makes them susceptible to degradation from environmental factors such as ultraviolet (UV) radiation, heat, and oxygen.[1][2] This degradation manifests as undesirable changes in material properties, including discoloration, cracking, and loss of mechanical strength, ultimately leading to product failure. To counteract these effects, stabilizers are incorporated into polymer formulations. Among the most effective stabilizers are those based on amine functional groups, which can interfere with the degradation cascade.[3][4]
This document provides a comprehensive guide for researchers and material scientists on the evaluation of N,2-Dimethyl-1,3-propanediamine as a candidate for polymer stabilization. While not a classical Hindered Amine Light Stabilizer (HALS) based on a tetramethylpiperidine structure, its primary and secondary amine functionalities suggest a potential for radical scavenging and other stabilizing interactions within a polymer matrix.[2] These protocols are designed to rigorously assess its efficacy against both photo-oxidative and thermal degradation.
Candidate Stabilizer Profile: this compound
This compound is an aliphatic diamine with the following structure:
-
IUPAC Name: N¹,2-dimethylpropane-1,3-diamine[5]
-
Molecular Formula: C₅H₁₄N₂[5]
-
Structure: CH₃-NH-CH₂-CH(CH₃)-CH₂-NH₂
The presence of both primary and secondary amine groups provides reactive sites that can potentially inhibit polymer degradation. The proposed mechanism of action is primarily through the scavenging of free radicals, which are key intermediates in the auto-oxidation cycle of polymers. The amine's hydrogen atoms can be donated to reactive peroxy (ROO•) and alkyl (R•) radicals, terminating the chain reaction of degradation.
Proposed Radical Scavenging Mechanism
The diagram below illustrates a generalized mechanism by which an amine stabilizer can interrupt the photo-oxidation cycle of a polymer.
Caption: Generalized polymer photo-oxidation and radical scavenging by an amine stabilizer.
Experimental Design & Protocols
To validate the efficacy of this compound, a systematic approach involving sample preparation, accelerated aging, and property characterization is required. The following protocols provide a framework for this evaluation.
Protocol 1: Sample Preparation
Objective: To incorporate this compound into a polymer matrix at various concentrations. Polypropylene (PP) is recommended as a model polyolefin due to its susceptibility to degradation.
Materials:
-
Polypropylene (PP) resin powder
-
This compound (candidate stabilizer)
-
Processing antioxidant (e.g., Irganox 1076) to ensure stability during melt processing[6]
-
Internal mixer or twin-screw extruder
-
Compression molder
-
Methanol (for cleaning)
Procedure:
-
Drying: Dry the PP resin at 80°C for 4 hours in a vacuum oven to remove any residual moisture.
-
Pre-blending: Prepare formulations by dry blending the PP powder with the candidate stabilizer at different weight percentages (e.g., 0.1%, 0.25%, 0.5%, 1.0%). Also include a constant loading of a processing stabilizer (e.g., 0.1% Irganox 1076) in all samples, including the control.
-
Control Sample: PP + 0.1% processing stabilizer (no candidate stabilizer).
-
Test Samples: PP + 0.1% processing stabilizer + varying % of this compound.
-
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder or internal mixer appropriate for PP (e.g., 180-220°C).
-
Feed the dry blend into the extruder and compound to ensure homogeneous distribution of the additive.
-
-
Pelletizing: Extrude the molten polymer blend through a die and pelletize the strands.
-
Film/Plaque Preparation:
-
Using a compression molder, press the pellets into films or plaques of a defined thickness (e.g., 1 mm) suitable for subsequent testing.
-
Press at a temperature of ~210°C and a pressure of ~10 MPa.
-
Allow the molded samples to cool to room temperature under pressure.
-
-
Labeling and Storage: Label all samples clearly and store them in a dark, dry environment before aging.
Protocol 2: Accelerated Aging
Objective: To simulate long-term environmental exposure to UV light and heat in a laboratory setting.
A. UV Weathering:
-
Apparatus: Xenon arc weatherometer.
-
Procedure:
-
Mount the polymer plaques in the sample holders of the weatherometer.
-
Expose the samples to a broad-spectrum xenon light source and periodic water spray to simulate outdoor conditions. A common cycle is 102 minutes of light followed by 18 minutes of light and water spray.
-
Maintain a black panel temperature of approximately 63°C.
-
Remove samples at predetermined time intervals (e.g., 0, 250, 500, 750, 1000 hours) for analysis.
-
B. Thermal Aging:
-
Apparatus: Air-circulating oven.
-
Procedure:
-
Place the polymer plaques on racks in the oven, ensuring they are not touching.
-
Set the oven temperature to a value that accelerates degradation without causing melting (e.g., 110°C for PP).
-
Remove samples at regular intervals (e.g., 0, 100, 250, 500, 1000 hours) for analysis.
-
Workflow for Stabilizer Efficacy Evaluation
The following diagram outlines the comprehensive workflow from sample preparation to final data analysis.
Sources
- 1. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 4. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 5. This compound 97% | CAS: 1251384-75-4 | AChemBlock [achemblock.com]
- 6. mdpi.com [mdpi.com]
Application of N,2-Dimethyl-1,3-propanediamine in Corrosion Inhibition: A Technical Guide
Introduction: The Imperative of Corrosion Mitigation
Corrosion, the electrochemical degradation of materials, poses a significant threat to the longevity and reliability of metallic components across a multitude of industries, from infrastructure and transportation to chemical processing and energy. The economic and safety implications of unchecked corrosion necessitate the development and application of effective protective strategies. Among these, the use of organic corrosion inhibitors is a cornerstone of material preservation. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical reactions driving corrosion.
This technical guide focuses on the application of N,2-Dimethyl-1,3-propanediamine as a corrosion inhibitor. While a versatile chemical intermediate in various syntheses, its potential in corrosion mitigation is an area of increasing interest.[1] This document provides a detailed exploration of its mechanism of action, practical application notes, and comprehensive experimental protocols for its evaluation, designed for researchers, scientists, and professionals in materials science and chemical engineering.
This compound: A Profile
This compound is a diamine with the chemical structure illustrated below. Its efficacy as a corrosion inhibitor is predicated on the presence of nitrogen atoms with lone pairs of electrons, which act as adsorption centers onto the metal surface.
Chemical Structure:
-
IUPAC Name: N¹,N¹-dimethylpropane-1,3-diamine
-
Molecular Formula: C₅H₁₄N₂
-
Key Functional Groups: Primary and tertiary amine groups.
The dual amine functionalities are critical to its performance. The lone pair electrons on the nitrogen atoms facilitate coordination with vacant d-orbitals of metal atoms, leading to the formation of a protective film. This adsorption process can be influenced by the nature of the metallic substrate, the corrosive environment (e.g., pH, presence of aggressive ions like chlorides), and the concentration of the inhibitor.
Mechanism of Corrosion Inhibition
The protective action of this compound is primarily attributed to its ability to adsorb onto the metal surface, thereby blocking the active sites for corrosion. This adsorption can occur through two principal mechanisms:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated amine groups of the inhibitor in acidic media. This process is generally characterized by lower adsorption energies and is often reversible.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms.[2] This stronger interaction results in a more stable and effective protective layer.
In many practical scenarios, a combination of physisorption and chemisorption is responsible for the observed inhibition. The dominant mechanism can be elucidated by analyzing thermodynamic parameters derived from experimental data. The adsorption of such diamine-based inhibitors often follows the Langmuir adsorption isotherm , which assumes the formation of a monolayer of the inhibitor on the metal surface.[3]
Diagram: Corrosion Inhibition Mechanism
Caption: Adsorption of this compound on a metal surface to form a protective film, inhibiting corrosive attack.
Experimental Evaluation Protocols
To ascertain the efficacy of this compound as a corrosion inhibitor, a series of standardized electrochemical and gravimetric tests are employed. The following protocols provide a comprehensive framework for its evaluation.
Weight Loss Method (Gravimetric)
This classical method provides a direct measure of the average corrosion rate and the inhibitor's efficiency. It is based on the ASTM D2688 standard.[4][5]
Objective: To determine the corrosion rate of a metal in a specific environment with and without the inhibitor and to calculate the inhibition efficiency.
Materials and Equipment:
-
Metal coupons (e.g., mild steel, aluminum) of known dimensions and surface area.
-
Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution).
-
This compound.
-
Water bath or thermostat for temperature control.
-
Analytical balance (±0.1 mg accuracy).
-
Desiccator.
-
Polishing papers of various grades.
-
Acetone for degreasing.
Step-by-Step Protocol:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of emery paper, rinse with deionized water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg and record the weight (W₁).
-
Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of this compound. Ensure the entire surface of the coupon is exposed to the solution.
-
Exposure: Maintain the setup at a constant temperature for a predetermined period (e.g., 24 hours).
-
Cleaning: After the immersion period, carefully remove the coupons, rinse with deionized water, and clean with a soft brush to remove corrosion products. A chemical cleaning solution may be necessary depending on the metal and corrosion products.
-
Final Weighing: Dry the cleaned coupons thoroughly and reweigh them to the nearest 0.1 mg (W₂).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × ρ × T)
-
Where: A is the surface area of the coupon (cm²), ρ is the density of the metal (g/cm³), and T is the immersion time (hours).
-
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
Where: CR₀ is the corrosion rate without the inhibitor, and CRᵢ is the corrosion rate with the inhibitor.
-
-
Rationale: The weight loss method is straightforward and provides a tangible measure of material degradation.[6] It is particularly useful for long-term exposure tests and for screening the effectiveness of different inhibitor concentrations.
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, and how the inhibitor influences them.
Objective: To determine the corrosion current density (i_corr) and to classify the inhibitor as anodic, cathodic, or mixed-type.
Materials and Equipment:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The metal sample to be tested.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive solution with and without the inhibitor.
Step-by-Step Protocol:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.
-
Cell Assembly: Assemble the three-electrode cell with the prepared WE, RE, and CE immersed in the test solution.
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i).
-
Perform a Tafel extrapolation of the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100
-
Where: i_corr₀ is the corrosion current density without the inhibitor, and i_corrᵢ is the corrosion current density with the inhibitor.
-
-
Interpretation:
-
If the E_corr shifts significantly in the anodic direction (> 85 mV), the inhibitor is classified as anodic.
-
If the E_corr shifts significantly in the cathodic direction (> 85 mV), it is a cathodic inhibitor.
-
A smaller shift in E_corr suggests a mixed-type inhibitor, which affects both anodic and cathodic reactions.[7][8][9]
Diagram: Experimental Workflow for Inhibitor Evaluation
Caption: A systematic workflow for the comprehensive evaluation of a corrosion inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[10][11][12]
Objective: To characterize the metal/solution interface and determine the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.
Materials and Equipment: Same as for Potentiodynamic Polarization, with the addition of a frequency response analyzer (usually integrated into modern potentiostats).
Step-by-Step Protocol:
-
Cell Setup and Stabilization: Prepare and assemble the three-electrode cell as for the polarization measurements and allow the OCP to stabilize.
-
EIS Measurement: Apply a small amplitude sinusoidal AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Presentation and Analysis:
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The Nyquist plot for a simple corrosion system often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct).
-
The data is fitted to an appropriate equivalent electrical circuit to model the electrochemical interface and extract quantitative parameters like R_ct and double-layer capacitance (C_dl).
-
Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100
-
Where: R_ct₀ is the charge transfer resistance without the inhibitor, and R_ctᵢ is the charge transfer resistance with the inhibitor.
-
-
Interpretation: An increase in the diameter of the Nyquist semicircle (and thus an increase in R_ct) indicates a higher resistance to charge transfer across the metal/solution interface, signifying effective corrosion inhibition. A decrease in C_dl upon addition of the inhibitor suggests the displacement of water molecules by the inhibitor molecules at the interface.
Illustrative Performance Data
While specific quantitative data for this compound is not extensively available in published literature, data from structurally similar 1,3-propanediamine derivatives can provide an expected performance range. For instance, Schiff bases derived from 1,3-propanediamine have demonstrated high inhibition efficiencies.[13]
Table 1: Example Inhibition Efficiency Data for a 1,3-Propanediamine Derivative on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Inhibition Efficiency (IE%) from Weight Loss | Inhibition Efficiency (IE%) from PDP | Inhibition Efficiency (IE%) from EIS |
| 0.1 | 75.2 | 78.5 | 79.1 |
| 0.25 | 85.6 | 88.1 | 89.3 |
| 0.5 | 92.3 | 94.0 | 95.2 |
| 0.75 | 95.9 | 96.5 | 97.1 |
Note: This data is illustrative and based on published results for related compounds. Actual performance of this compound should be determined experimentally.
Synergistic Effects
The performance of this compound can potentially be enhanced by combining it with other substances, leading to a synergistic effect. For example, the addition of halide ions (like I⁻) can improve the adsorption of the organic inhibitor on the metal surface, leading to a greater inhibition efficiency than the sum of the individual components. Exploring such combinations can be a fruitful avenue for developing highly effective corrosion inhibitor formulations.
Conclusion and Future Directions
This compound presents a promising molecular architecture for corrosion inhibition due to its diamine structure. The protocols detailed in this guide provide a robust framework for its systematic evaluation. While direct performance data is currently limited, the established methodologies for analogous compounds strongly suggest its potential as an effective corrosion inhibitor.
Future research should focus on:
-
Systematic evaluation of this compound on various metals (e.g., steel, aluminum, copper) and in different corrosive environments.
-
Investigation of the influence of temperature and inhibitor concentration on its performance and adsorption behavior.
-
Exploring synergistic effects with other compounds to develop advanced inhibitor formulations.
-
Computational studies, such as Density Functional Theory (DFT), to further elucidate the adsorption mechanism at the molecular level.
By following the rigorous experimental approaches outlined herein, researchers and industry professionals can effectively characterize and harness the protective capabilities of this compound in the ongoing battle against corrosion.
References
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Materials Today: Proceedings, 65, 3393-3401.
- Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994).
- Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (2020).
- ASTM D2688-18, Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). (2018).
- Application Note: Electrochemical Impedance Spectroscopy for Evaluating the Performance of Alox Aqualox 232 Corrosion Inhibitor. (2025). BenchChem.
- Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Symposium Series.
- ASTM D2688-23, Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2023).
- ASTM D2688-05, Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). (2005).
- Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. (2025). TCR Engineering.
- Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (n.d.).
- Corrosion inhibition of mild steel by highly stable polydentate schiff base derived from 1,3- propanediamine in aqueous acidic solution. (2022). Journal of King Saud University - Science, 34(8), 102319.
- Inhibition of carbon steel corrosion in HCl solution using N-oleyl-1,3-propanediamine based formulation. (2022). Journal of Molecular Liquids, 367, 120465.
- Corrosion inhibition efficiency by the different concentrations of C16H13N3O3 on mild steel in 0.5 M H2SO4 by the electrochemical and gravimetric monitoring techniques. (2021).
- Inhibition effect of a synthesized N, N′-bis(2-hydroxybenzaldehyde)- 1, 3-propandiimine on corrosion of mild steel in HCl. (2013). Journal of Central South University, 20(2), 301-311.
- Synthesis of High-Purity N,N-Dimethyl-1,3-propanediamine: Application Notes and Protocols. (2025). BenchChem.
- Polarization studies of the various inhibitors at different concentrations. (2016).
- Potentiodynamic polarization curves of corrosion inhibition of mild steel in 1 M HCl in the absence and presence of different concentrations of ionic liquids. (2020).
- Inhibition of X52 Corrosion in CO2-Saturated Brine by a Dialkyl-Diamide from Coffee Bagasse Oil. (2023). Molecules, 28(2), 756.
- Dependence of inhibition efficiency and corrosion rate of mild steel on the concentration of inhibitors in CO2-saturated brine at 50°C. (2015).
- Illustration of the testing set-up used for potentiodynamic polarization study. (2021).
- Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment. (2021).
- Oleyl propylenediamine-based corrosion inhibitors. (2020).
- Preparation method of N, N-dimethyl-1, 3-propanediamine. (2021).
- Comparative studies of inhibitive effects of diamines on corrosion of aluminium alloy in presence of acid media. (2016).
- Adsorption and Corrosion Inhibition Studies of Some Selected Dyes as Corrosion Inhibitors for Mild Steel in Acidic Medium: Gravimetric, Electrochemical, Quantum Chemical Studies and Synergistic Effect with Iodide Ions. (2016). Molecules, 21(7), 856.
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- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Epoxy Cure Kinetics with N,2-Dimethyl-1,3-propanediamine
As Senior Application Scientists, we understand that mastering the cure kinetics of a thermosetting polymer system is paramount to achieving desired material properties. This guide is designed to provide researchers and professionals with in-depth technical support for optimizing the curing process of epoxy resins using N,2-Dimethyl-1,3-propanediamine as a curing agent. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and offer detailed methodologies to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the chemical role of this compound in an epoxy system?
This compound is a diamine, meaning it possesses two amine functional groups.[1] In epoxy chemistry, these amine groups act as nucleophiles that attack the electrophilic carbon atoms of the epoxy rings (oxiranes) in the resin. This initiates a ring-opening polymerization reaction, forming a highly cross-linked, three-dimensional thermoset network.[2] The process, known as curing, transforms the low-molecular-weight liquid resin and hardener into a rigid solid.[3] The dimethyl substitution on the nitrogen atoms influences the reactivity and steric hindrance, affecting the overall cure profile.
Q2: How do I determine the correct stoichiometric ratio of epoxy to this compound?
The stoichiometric ratio is the ideal proportion of resin to hardener where the number of reactive epoxy groups is chemically equivalent to the number of reactive amine hydrogen atoms. This ratio is crucial as it dictates the final cross-link density and, consequently, the material's mechanical and thermal properties.[4]
To calculate it, you need the Epoxy Equivalent Weight (EEW) of your resin and the Amine Hydrogen Equivalent Weight (AHEW) of the hardener.
-
EEW: The weight of resin (in grams) containing one mole of epoxy groups. (Provided by the resin manufacturer).
-
AHEW: The molecular weight of the amine divided by the number of active amine hydrogens. For this compound, this depends on its specific structure, which has both primary and secondary amines.
The required parts by weight of hardener per 100 parts of resin (phr) is calculated as: phr = (AHEW / EEW) * 100
Deviating from this ratio can lead to an incomplete reaction, leaving unreacted epoxy or amine groups that plasticize the network, resulting in lower glass transition temperature (Tg) and reduced mechanical strength.[5][6]
Q3: What are the most critical parameters to monitor during a cure kinetics study?
The key parameters are the degree of cure (α) , time (t) , and temperature (T) . The goal is to understand the relationship dα/dt (rate of cure) as a function of temperature and the current degree of cure.[2] Analytically, this is often monitored via:
-
Heat Flow: Using Differential Scanning Calorimetry (DSC), the heat released during the exothermic curing reaction is measured. The total heat evolved is proportional to the total number of bonds formed.[7]
-
Viscoelastic Properties: Using rheometry, the change in storage modulus (G'), loss modulus (G"), and viscosity (η) are tracked as the material transitions from a liquid to a solid.[3]
Q4: What is the significance of "gel time" and "vitrification"?
-
Gel Time: This is the point during curing where the polymer network first becomes continuous, transitioning from a viscous liquid to an elastic gel.[3] Rheologically, it is often identified as the crossover point where the storage modulus (G') equals the loss modulus (G"). It marks the end of the material's workable life (pot life) and its ability to flow.
-
Vitrification: This is the process where the developing polymer network's glass transition temperature (Tg) rises to meet the curing temperature. At this point, molecular mobility becomes severely restricted, and the reaction, which was previously kinetically controlled, becomes diffusion-controlled.[7] This dramatically slows down the cure rate, and full cure may not be achieved unless the temperature is increased above the current Tg.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing a logical framework for diagnosis and resolution.
Issue 1: Incomplete Cure (Tacky or Soft Surface)
You observe that after the expected curing time, the epoxy remains sticky, soft, or liquid in some areas. [8][9]
-
Question: Was the stoichiometry calculated and measured precisely?
-
Causality: An incorrect ratio of resin to hardener is the most common cause of curing failure.[5] An excess of resin (under-catalyzed) or an excess of hardener (over-catalyzed) leaves unreacted molecules that cannot be incorporated into the polymer network, resulting in a soft, tacky final product.[5]
-
Solution:
-
Verify Calculations: Double-check your EEW and AHEW values and the resulting phr calculation.
-
Use a Scale: Do not measure components by volume unless the manufacturer explicitly states a volumetric ratio. Use a digital scale with sufficient precision for the batch size.[5]
-
Scrape and Re-pour: If the error is discovered on a cured part, the uncured material must be scraped off.[8] The surface should then be cleaned and sanded before reapplying a correctly formulated layer.[8]
-
-
-
Question: Was the mixture stirred thoroughly and adequately?
-
Causality: The resin and hardener must be intimately mixed to ensure the chemical reaction can occur uniformly throughout the material.[8] Unmixed components will lead to localized soft or liquid spots where the reaction did not happen.[9]
-
Solution:
-
Mixing Technique: Mix for the manufacturer-recommended time (typically 3-5 minutes).[8] Systematically scrape the sides and bottom of the mixing container multiple times during mixing to incorporate all material.
-
"Two-Container" Method: For critical applications, after initial mixing, transfer the mixture to a second, clean container and mix again briefly. This ensures that any unmixed material clinging to the walls of the first container is not incorporated into the final pour.
-
-
-
Question: Was the ambient temperature within the recommended range?
-
Question: Could the resin, hardener, or substrate have been contaminated?
Caption: Troubleshooting decision tree for an incompletely cured epoxy system.
Issue 2: Unexpected DSC Thermogram Results
Your dynamic DSC scan shows a very broad exotherm, or multiple, overlapping peaks.
-
Question: What heating rate was used for the dynamic scan?
-
Causality: The kinetics of the epoxy-amine reaction can be complex. In some systems, different reactions (e.g., primary amine addition, secondary amine addition, etherification) may have different activation energies.[13] At slow heating rates, the DSC may have enough resolution to distinguish these as separate or overlapping peaks.[14] At higher heating rates, these peaks tend to merge into a single, broader exotherm and shift to higher temperatures.[15]
-
Solution:
-
Vary the Heating Rate: Run dynamic scans at multiple heating rates (e.g., 5, 10, 15, 20 °C/min). This is standard practice for kinetic modeling using methods like Kissinger or Flynn-Wall-Ozawa.[15][16]
-
Analyze Isothermally: Perform isothermal DSC runs at several temperatures to study the reaction rate at a constant temperature, which can simplify the kinetic analysis.[17]
-
-
-
Question: How homogeneous was the sample loaded into the DSC pan?
-
Causality: A poorly mixed sample will not cure uniformly. Different regions within the sample will react at different rates, leading to a broadening of the exothermic peak in the DSC thermogram.
-
Solution:
-
Ensure Thorough Mixing: Before taking a sample for DSC analysis, ensure the bulk mixture is perfectly homogeneous.
-
Sample Size: Use a small sample size (typically 5-10 mg) to minimize thermal gradients within the sample itself.[18]
-
-
Experimental Protocols
Protocol 1: Characterization of Cure Kinetics by DSC
This protocol describes the use of Differential Scanning Calorimetry (DSC) to determine key kinetic parameters.[7]
Objective: To determine the total heat of reaction (ΔH_total) and the degree of cure (α) as a function of time and temperature.
Methodology:
-
Sample Preparation:
-
Accurately weigh the epoxy resin and this compound hardener in the correct stoichiometric ratio into a disposable container.
-
Mix thoroughly for 3-5 minutes, scraping the sides and bottom of the container.
-
Immediately transfer 5-10 mg of the reactive mixture into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
-
Non-isothermal (Dynamic) Scan:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from ambient temperature to a temperature well above the completion of the reaction (e.g., 250°C) at a constant heating rate (e.g., 10 °C/min).[16]
-
The integrated area under the exothermic peak gives the total heat of reaction, ΔH_total.[7]
-
Repeat this procedure at several different heating rates (e.g., 5, 15, 20 °C/min) for advanced kinetic modeling.[15]
-
-
Isothermal Scan:
-
Place a freshly prepared sample and reference pan into the DSC cell.
-
Rapidly heat the sample to the desired isothermal cure temperature (e.g., 80°C).
-
Hold the sample at this temperature until the heat flow signal returns to the baseline, indicating the reaction has stopped or slowed significantly due to vitrification.
-
The heat evolved at any time t (ΔH_t) can be determined by integrating the heat flow curve up to that point.
-
-
Data Analysis:
-
The degree of cure (α) at any point is calculated as the fraction of the total heat released: α = ΔH_t / ΔH_total[7]
-
Plotting α versus time for isothermal data, and α versus temperature for dynamic data, provides the fundamental curves for kinetic analysis.
-
Protocol 2: Monitoring Cure with Rotational Rheometry
This protocol describes the use of a rheometer to measure the change in viscoelastic properties during cure.
Objective: To determine the gel time and monitor the development of the elastic network.
Methodology:
-
Sample Preparation: Prepare a mixed epoxy/hardener sample as described in the DSC protocol.
-
Instrument Setup:
-
Use a rheometer with parallel plate geometry. Disposable plates are recommended for curing systems.
-
Set the geometry gap appropriate for your sample (e.g., 1 mm).
-
Equilibrate the plates to the desired isothermal cure temperature.
-
-
Sample Loading:
-
Quickly place a sufficient amount of the mixed liquid onto the bottom plate.
-
Lower the top plate to the set gap, ensuring the sample completely fills the gap and trimming any excess.
-
-
Isothermal Time Sweep:
-
Begin an oscillatory measurement at a constant frequency (e.g., 1 Hz) and a small strain amplitude (ensure you are in the linear viscoelastic region).
-
Record the storage modulus (G'), loss modulus (G"), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
-
Plot G' and G" versus time on a semi-log plot.
-
The gel point is identified as the time at which the G' and G" curves cross over (G' = G"). At this point, the material transitions from behaving primarily as a liquid (G" > G') to behaving primarily as a solid (G' > G").
-
Caption: A typical experimental workflow for optimizing epoxy cure kinetics.
Data Summary Tables
Table 1: Effect of Key Variables on Curing Characteristics
| Variable | Effect on Cure Rate | Effect on Gel Time | Impact on Final Properties |
| ↑ Temperature | Increases significantly[19] | Decreases[20] | Can increase cross-link density if vitrification is overcome; may increase brittleness. |
| Stoichiometry | Rate can be affected by off-stoichiometry.[6] | Can be affected. | Optimal properties (Tg, strength) are achieved at or near the stoichiometric ratio.[4][21] |
| Mixing | Inadequate mixing leads to non-uniform rates.[9] | Not a direct effect on the rate, but leads to inconsistent gelation. | Drastically reduces all mechanical properties due to uncured regions.[8] |
| Moisture | Can act as a catalyst or inhibitor depending on the system. | Can alter gel time. | Can cause cloudiness and reduce mechanical performance.[9][22] |
Table 2: Typical Kinetic Parameters for Epoxy-Amine Systems
Note: These are example values. Actual parameters must be determined experimentally for the specific epoxy/N,2-Dimethyl-1,3-propanediamine system.
| Parameter | Symbol | Typical Value Range | Method of Determination |
| Activation Energy | Eₐ | 50 - 90 kJ/mol[16][23] | Isoconversional methods (Kissinger, FWO) from dynamic DSC scans.[15][16] |
| Reaction Order | n, m | 1 - 2 | Phenomenological model fitting (e.g., Kamal-Sourour) to isothermal DSC data.[18] |
| Total Heat of Reaction | ΔH_total | 400 - 500 J/g[7] | Integration of the exothermic peak from a dynamic DSC scan. |
References
- Epoxy Troubleshooting: Common Issues and Solutions. (n.d.).
- Rheological characterization of the curing process for a water-based epoxy added with polythiol crosslinking agent. (n.d.).
- Cizmecioglu, M., & Gupta, A. (1982). Cure kinetics of epoxy matrix resin by differential scanning calorimetry. NASA Technical Reports Server.
- What to Do When Epoxy Doesn't Cure Properly. (n.d.).
- Why Your Epoxy Isn't Curing and How to Fix It. (2025). INCURE INC.
- 5 Common Epoxy Resin Problems and How to Fix Them. (2025).
- Epoxy Resin: How to Troubleshoot Common Issues. (2024). Xtreme Polishing Systems.
- CAUSES OF POORLY CURED OR UNCURED RESIN. (n.d.). epoxio.cz.
- Simultaneous Rheology-Dielectric Measurements of Epoxy Curing. (n.d.). TA Instruments.
- Influence of the Stoichiometric Ratio on the Curing Kinetics and Mechanical Properties of Epoxy Resin Cured with a Rosin-Based Anhydride. (2023).
- Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry. (n.d.). MDPI.
- Influence of the Epoxy/Acid Stoichiometry on the Cure Behavior and Mechanical Properties of Epoxy Vitrimers. (2022). MDPI.
- The Influence of Curing Temperature on Rheological Properties of Epoxy Adhesives. (n.d.).
- Investigation of Cure Kinetics of Advanced Epoxy Molding Compound Using Dynamic Heating Scan: An Overlooked Second Reaction. (2023).
- Characterization of the rheological properties of a fast-curing epoxy-molding compound. (n.d.).
- Troubleshooting Common Issues with Epoxy Resin Applications. (2025). CANWIN.
- Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems. (n.d.). MDPI.
- 5 Common Problems to Avoid when Working with Epoxy Resin. (2010). DoItYourself.com.
- Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins. (n.d.). PMC - NIH.
- Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA. (n.d.). WSU Research Exchange.
- Effect of stoichiometry and cure prescription on fluid ingress in epoxy networks. (2025).
- The Influence of Stoichiometry and Cure Conditions on Surface and Interfacial Properties of Epoxy Resin Barrier Coatings. (2024). Durham e-Theses.
- The influence of ambient cure chemistry and stoichiometry on epoxy coating surfaces. (2022). PMC.
- CAS 111-33-1 N,N'-Dimethyl-1,3-propanediamine | Epoxy Curing Agent. (n.d.). Haihang Industry.
- Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. (n.d.). MDPI.
- Cure kinetics of epoxy resins and aromatic diamines. (2025). ResearchGate.
- Investigation of isothermal and dynamic cure kinetics of epoxy resin/nadic methyl anhydride/dicyandiamide by differential scanning calorimetry (DSC). (n.d.). ResearchGate.
- A new approach to modeling the cure kinetics of epoxy/amine thermosetting resins. 2. Application to a typical system. (2018). NRC Publications Archive.
- Cure kinetics of an epoxy/liquid aromatic diamine modified with poly(ether imide). (2025).
- Epoxy Curing Agents. (n.d.). Evonik.
- what are the chemical properties of N,N-Dimethyl-1,3-propanediamine. (n.d.). Benchchem.
- Epoxy resin amine curing agent of N,N′-dimethyl secondary diamine polymer. (n.d.). Google Patents.
- N,N-Dimethyl-1,3-propane diamine: A Versatile Chemical Compound. (2025).
Sources
- 1. haihangchem.com [haihangchem.com]
- 2. mdpi.com [mdpi.com]
- 3. epitoanyag.org.hu [epitoanyag.org.hu]
- 4. The Influence of Stoichiometry and Cure Conditions on Surface and Interfacial Properties of Epoxy Resin Barrier Coatings - Durham e-Theses [etheses.dur.ac.uk]
- 5. Why Your Epoxy Isn't Curing and How to Fix It - INCURE INC. [incurelab.com]
- 6. d-nb.info [d-nb.info]
- 7. Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bestbartopepoxy.com [bestbartopepoxy.com]
- 9. resiners.com [resiners.com]
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- 11. epoxyclasses.com [epoxyclasses.com]
- 12. Troubleshooting Common Issues with Epoxy Resin Applications | CANWIN [canwindg.com]
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- 14. tsapps.nist.gov [tsapps.nist.gov]
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Polyamide Synthesis Using N,2-Dimethyl-1,3-propanediamine
Welcome to the technical support center for polyamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of polymerization, with a specific focus on the unique challenges presented by sterically hindered diamines like N,2-Dimethyl-1,3-propanediamine. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction to Polyamide Synthesis with Sterically Hindered Diamines
The synthesis of high-performance polyamides is a cornerstone of modern materials science. The choice of monomers is critical in defining the final properties of the polymer. While this compound offers the potential for creating polyamides with unique thermal and mechanical properties, its structure presents a significant challenge: steric hindrance.
The methyl group at the 2-position of the propane chain, and the N-methyl group, create a crowded environment around the amine functional groups. This steric bulk can impede the approach of the dicarboxylic acid monomer, leading to a host of potential side reactions and difficulties in achieving high molecular weight polymers. This guide will help you understand and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular weight of my polyamide lower than expected when using this compound?
A1: Low molecular weight is a common issue when working with sterically hindered diamines. The bulky methyl groups on this compound can physically block the reactive sites, slowing down the polymerization rate and leading to premature chain termination. This steric hindrance can make it difficult for the growing polymer chains to achieve the necessary proximity for reaction, resulting in shorter chains. In some cases, this can even lead to a self-interrupted synthesis where polymerization stops at a certain generation of dendrimers due to backfolding of peripheral groups[1][2].
Q2: I'm observing poor solubility of the final polyamide. Is this related to the diamine?
A2: Yes, the structure of the diamine directly influences the solubility of the resulting polyamide. While the introduction of bulky side groups can sometimes improve solubility by disrupting chain packing, the specific stereochemistry of this compound might lead to a rigid polymer backbone with strong intermolecular hydrogen bonding, reducing its solubility in common organic solvents. The incorporation of pendent flexible alkoxy groups, for example, has been shown to improve the solubility of polyamides[3].
Q3: My polyamide has a lower thermal stability than predicted. What could be the cause?
A3: The thermal stability of a polyamide is intrinsically linked to its molecular weight and the integrity of its amide linkages. Side reactions, which are more prevalent at the higher temperatures often required for polymerizing sterically hindered monomers, can introduce defects into the polymer chain. For instance, at high temperatures, terminal amino groups can undergo deamination, leading to chain scission and a reduction in thermal stability[4].
Q4: Can I use standard polymerization conditions for this compound?
A4: Standard conditions may not be optimal. Due to the reduced reactivity caused by steric hindrance, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. However, this must be balanced with the risk of side reactions. The use of condensing agents, such as those used in the Yamazaki-Higashi reaction, can facilitate polymerization under milder conditions and may be beneficial for sterically hindered monomers[3][5].
Troubleshooting Guides
Problem 1: Inconsistent or Low Polymer Yield
Probable Cause: Incomplete reaction due to the steric hindrance of this compound, which slows down the reaction kinetics. The bulky methyl groups can prevent the amine and carboxylic acid groups from achieving the necessary orientation for amide bond formation.
Solutions:
-
Optimize Reaction Temperature: Carefully increase the reaction temperature in increments. While higher temperatures can provide the necessary energy to overcome the activation barrier, be mindful of the potential for side reactions.
-
Extend Reaction Time: Allow for a longer polymerization time to give the sterically hindered monomers sufficient opportunity to react. Monitor the reaction progress by measuring the viscosity of the reaction mixture.
-
Utilize a Condensing Agent: Employ a condensing agent like triphenyl phosphite in the presence of pyridine (Yamazaki-Higashi conditions) to activate the carboxylic acid groups, making them more susceptible to nucleophilic attack by the hindered amine[3][5].
-
High-Pressure Synthesis: In some cases, applying high pressure can favor the forward reaction and increase the yield of the polyamide.
| Parameter | Standard Condition | Recommended for Hindered Diamine | Rationale |
| Temperature | 180-220°C | 220-260°C (with caution) | Provides more energy to overcome steric hindrance. |
| Reaction Time | 2-4 hours | 4-8 hours or longer | Allows more time for the slower reaction to proceed. |
| Catalyst/Agent | None or simple acid | Triphenyl phosphite/pyridine | Activates the carboxylic acid for easier attack by the hindered amine. |
Problem 2: Gel Formation in the Reactor
Probable Cause: Gel formation, or cross-linking, can occur at high temperatures. Side reactions, such as the formation of trifunctional points on the polymer chains, can lead to a network structure instead of linear chains. This is a known issue in some polyamide syntheses, particularly at elevated temperatures[4].
Solutions:
-
Precise Temperature Control: Maintain a very stable and uniform temperature throughout the reactor. Hot spots can initiate side reactions that lead to gelation.
-
Use of Antioxidants: Incorporate a small amount of an antioxidant to prevent oxidative side reactions that can contribute to cross-linking.
-
Monomer Purity: Ensure the highest possible purity of both the diamine and the dicarboxylic acid. Impurities can sometimes act as initiators for side reactions.
-
Stoichiometric Balance: A precise 1:1 molar ratio of diamine to dicarboxylic acid is crucial. An excess of either monomer can lead to side reactions and gelation.
Problem 3: Poor Mechanical Properties of the Final Polymer
Probable Cause: This is often a direct consequence of low molecular weight. Shorter polymer chains result in fewer entanglements and weaker intermolecular forces, leading to reduced tensile strength and flexibility. The amorphous nature of polymers derived from sterically hindered monomers can also contribute to different mechanical properties[6].
Solutions:
-
Post-Polymerization Annealing: Subjecting the polymer to a post-polymerization annealing step (solid-state polymerization) below its melting point can help to increase the molecular weight by allowing the end groups of the polymer chains to react further.
-
Monomer Selection: If flexibility is desired, consider incorporating a comonomer that introduces flexible linkages into the polymer backbone to counteract the rigidity that may be imparted by the sterically hindered diamine[3].
-
Characterize Morphology: Use techniques like X-ray diffraction to understand the morphology of your polymer. An amorphous structure will have different mechanical properties than a semi-crystalline one.
Experimental Workflows and Diagrams
Workflow for Troubleshooting Low Molecular Weight
Caption: A step-by-step workflow for diagnosing and resolving low molecular weight issues in polyamide synthesis.
Main Reaction and Potential Side Reaction
Caption: The desired polymerization reaction versus a potential high-temperature side reaction leading to chain degradation.
References
-
Jishkariani, D., et al. (2017). Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. Proceedings of the National Academy of Sciences, 114(13), E2275-E2284. Available at: [Link]
-
Sarkar, A. (Date N/A). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available at: [Link]
-
Jishkariani, D., et al. (2017). Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. PMC, NIH. Available at: [Link]
-
Chen, Y., et al. (2011). Well-Defined Polyamide Synthesis from Diisocyanates and Diacids Involving Hindered Carbodiimide Intermediates. ResearchGate. Available at: [Link]
-
Li, W., et al. (2023). Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism. Polymer Chemistry, 14(3), 263-274. Available at: [Link]
-
Abdel-Aziz, A. A., et al. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. PMC, NIH. Available at: [Link]
-
Thiyagarajan, S., et al. (2017). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry, 8(16), 2447-2458. Available at: [Link]
-
Khaydarov, A. A., et al. (2016). Synthesis and characterization of new polyamide-imides containing pendent adamantyl groups. ResearchGate. Available at: [Link]
-
de la Campa, J. G., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. Available at: [Link]
-
Lee, S., et al. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI. Available at: [Link]
-
Lee, H., et al. (2019). Synthesis of polyamide-imides with different monomer sequence and effect on transparency and thermal properties. ResearchGate. Available at: [Link]
-
Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(5), 331-335. Available at: [Link]
-
Najam Academy. (2021, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. Available at: [Link]
-
Li, J., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PMC, NIH. Available at: [Link]
-
Khan Academy. (2011, February 13). Steric hindrance [Video]. YouTube. Available at: [Link]
-
Zhang, H., et al. (2016). Steric hindrance effect on thermoresponsive behaviors of pyrrolidone-based polymers. Polymer Chemistry, 7(43), 6649-6657. Available at: [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. Available at: [Link]
-
Zhang, L., et al. (2016). Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. ResearchGate. Available at: [Link]
-
Kim, S., et al. (2019). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Polymers, 11(12), 2025. Available at: [Link]
-
Zhang, R., et al. (2020). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. MDPI. Available at: [Link]
-
Ghaemy, M., et al. (2012). Scheme II. Polycondensation reactions of the diamine with different dicarboxylic acids. ResearchGate. Available at: [Link]
-
Taber, D. F., & Neubert, T. D. (2007). Modes of polymerization of substituted propadienes. ResearchGate. Available at: [Link]
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- 4. Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Yellowing in Epoxy Systems Cured with N,2-Dimethyl-1,3-propanediamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for epoxy resin systems. This guide is designed for researchers, scientists, and drug development professionals who utilize N,2-Dimethyl-1,3-propanediamine as a curing agent and are encountering yellowing or discoloration issues. As an aliphatic diamine, this compound offers distinct advantages in curing kinetics and performance. However, like all amine-based curing agents, it is subject to specific chemical processes that can lead to discoloration if not properly controlled.
This document provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format. Our goal is to empower you not only to solve current issues but also to prevent future occurrences by understanding the underlying chemical mechanisms.
Section 1: The Chemistry of Epoxy Yellowing
Before troubleshooting, it is crucial to understand the fundamental mechanisms that cause discoloration. Yellowing is not a single issue but a symptom that can arise from several distinct chemical pathways.
FAQ: What are the primary chemical mechanisms that cause yellowing in amine-cured epoxy systems?
Yellowing is fundamentally a result of the formation of chemical groups called chromophores within the polymer matrix.[1] Chromophores are structures that absorb light in the visible spectrum, causing the material to appear colored, typically yellow or amber.[2] The two dominant mechanisms responsible for their formation are:
-
Photo-oxidation (UV Degradation): This is the most common cause of yellowing over time, especially for epoxies exposed to sunlight or artificial UV sources.[3][4] Epoxy resins, particularly those based on bisphenol A (BPA), contain aromatic structures that are susceptible to UV radiation.[5] The UV energy can break down polymer chains, creating free radicals. These highly reactive species react with oxygen, leading to a cascade of chemical changes that form quinone-type structures, which are potent chromophores.[1][5]
-
Thermal Oxidation: High temperatures, even in the absence of UV light, can accelerate the oxidation of both the epoxy resin and the amine curing agent.[1][6] This process involves the reaction of the polymer with oxygen, leading to the formation of carbonyl (=C=O) groups within the polymer backbone, which contribute to discoloration.[7] This can be a significant factor during an aggressive, high-temperature post-cure or if the epoxy is used in a high-heat application.
FAQ: How does this compound specifically contribute to yellowing?
While aliphatic amines like this compound are generally more resistant to UV-induced yellowing than aromatic amines, they are still involved in several discoloration pathways:[5]
-
Oxidation of the Amine: The amine hardener itself can oxidize when exposed to oxygen, a process accelerated by heat.[7][8] This can cause the hardener to turn yellow in the storage container before it is even mixed with the resin. This initial color will naturally be imparted to the cured product.
-
Amine Blush (Carbamate Formation): In the presence of atmospheric moisture and carbon dioxide, unreacted amine groups on the surface of the curing epoxy can react to form a hazy, waxy, or greasy film known as "amine blush".[9][10] This film is primarily composed of amine carbamates.[10] This phenomenon is particularly prevalent in conditions of high humidity and low temperature, which slow the primary epoxy-amine reaction, allowing more time for this surface reaction to occur.[11] While often seen as a surface defect that hinders adhesion, it can also contribute to discoloration or a cloudy appearance.[12]
Caption: Fig 1: Simplified mechanism of Amine Blush formation.
Section 2: Troubleshooting Guide: Diagnosing the Cause
Use this section to diagnose the issue based on when and how the yellowing appears.
FAQ: My Part B hardener (this compound) is yellow in the bottle. Is it defective?
This is a common observation and is not necessarily a defect.
-
Causality: The yellowing is typically due to oxidation from repeated exposure to air every time the container is opened.[8] The oxygen in the air reacts with the amine groups, causing a gradual color change.[7] This process is slow but cumulative.
-
Impact on Performance: In most cases, this slight yellowing of the hardener does not significantly affect the curing properties or mechanical performance of the final product.[7] However, it will establish a baseline yellow tint in the cured epoxy.
-
Recommendation: For applications where ultimate clarity is paramount, use fresh, unopened hardener or a batch that has been protected from air exposure (e.g., blanketed with nitrogen). For general applications, the yellowed hardener is typically usable.
FAQ: The epoxy turned yellow immediately during or shortly after curing. What went wrong?
This points to a problem with the formulation or curing process itself.
-
Possible Cause 1: Incorrect Stoichiometric Ratio. An excess of the amine hardener is a frequent cause of immediate yellowing and often results in a less rigid, more flexible cured product.[3][6] The unreacted amine groups are readily available to oxidize, causing discoloration.[2]
-
Possible Cause 2: Uncontrolled Exotherm (Flash Cure). Mixing large volumes of epoxy or curing in a high-temperature environment can lead to a rapid, uncontrolled exothermic reaction.[13] This "flash cure" generates excessive heat, which accelerates thermal oxidation and can cause dramatic yellowing and even cracking.[6][13]
-
Possible Cause 3: Contamination. Substrate contamination (e.g., oils, residues) or using unclean mixing tools can introduce impurities that react with the epoxy components and cause discoloration.[6][14]
FAQ: The cured epoxy has a hazy, greasy, or dull yellow film on the surface. How do I fix it?
This is a classic presentation of amine blush.
-
Causality: As described in Section 1, this is caused by a surface reaction between the amine, atmospheric moisture, and carbon dioxide.[9][10] It is most common when curing in environments with high humidity (>70%) and/or low ambient temperatures (<15°C).[10]
-
Impact on Performance: Amine blush is water-soluble and must be removed before applying any subsequent coats.[12] If left in place, it will prevent proper adhesion, leading to delamination.[15]
-
Solution: See Protocol 1: Detection and Removal of Amine Blush . Do not simply sand the surface without washing first, as this can gum up the sandpaper and smear the contamination without effectively removing it.[15]
FAQ: My clear, cured epoxy part turned yellow gradually over weeks or months. What is the cause?
This delayed yellowing is almost always due to environmental exposure.
-
Possible Cause 1: UV Exposure. This is the most likely culprit.[4] Even ambient laboratory lighting or sunlight through a window can provide enough UV radiation to initiate photo-oxidation and cause yellowing over time.[3][6]
-
Possible Cause 2: Thermal Aging. If the component is in an environment with sustained elevated temperatures (e.g., near equipment that generates heat), thermal degradation will occur, leading to yellowing.[6] Consistent exposure to temperatures over 125°F (approx. 52°C) can induce this effect.[6]
-
Possible Cause 3: Chemical Exposure. Exposure to certain chemicals or harsh cleaning agents can react with the epoxy surface and cause discoloration.[14][16]
Section 3: Prevention and Best Practices
Proactive control of materials and process parameters is the most effective way to ensure color stability.
Caption: Fig 2: Troubleshooting decision tree for epoxy yellowing.
FAQ: How can I minimize or prevent yellowing in my experiments?
A systematic approach covering material handling, processing, and environmental control is essential.
| Parameter | Best Practice | Rationale |
| Material Storage | Store hardeners in tightly sealed containers, preferably with minimal headspace. For critical applications, blanket with an inert gas like nitrogen.[8] | Prevents oxidation of the amine curing agent in the bottle, which causes initial yellowing.[7] |
| Mix Ratio | Adhere strictly to the manufacturer's recommended mix ratio by weight. Use a calibrated analytical balance. | Ensures complete reaction of epoxy and amine groups, minimizing residual unreacted amines that are prone to oxidation.[2][3] |
| Curing Environment | Maintain ambient temperature between 23-25°C (73-77°F) and relative humidity below 60%.[9][13] | Avoids conditions that promote amine blush (high humidity, low temp) or uncontrolled exothermic reactions (high temp).[10][13] |
| Ventilation | Ensure good air circulation, but avoid using direct-fired gas or kerosene heaters in the curing space.[10][11] | Gas combustion produces CO2 and water vapor, which are the primary reactants for amine blush.[10][17] |
| UV Protection | Cure parts away from direct sunlight or other UV sources. Use UV-blocking films on windows if necessary.[6] | Prevents photo-oxidation, the leading cause of long-term yellowing.[4] |
| Material Selection | For applications requiring long-term optical clarity, use a UV-stabilized epoxy resin formulation containing HALS (Hindered Amine Light Stabilizers).[4][6] | These additives interrupt the free-radical cascade initiated by UV light, significantly slowing the degradation process.[4] |
Section 4: Key Protocols & Data
Protocol 1: Detection and Removal of Amine Blush
This protocol should be followed if the cured surface appears hazy, dull, greasy, or has a waxy feel.
Objective: To effectively remove water-soluble carbamates from the epoxy surface to ensure proper adhesion of subsequent layers and restore gloss.
Methodology:
-
Visual and Tactile Inspection: Examine the surface for a hazy film. Test the surface by touch; a greasy or waxy feel is indicative of blush.[9]
-
Water Test (Optional): Lightly spray the surface with deionized water. If the water beads up irregularly instead of sheeting evenly, blush is likely present.[9]
-
Surface Washing: Prepare a solution of warm water and a mild soap or detergent.[10] Using a lint-free, non-abrasive cloth, scrub the entire surface thoroughly.[9]
-
Rinsing: Rinse the surface completely with clean, warm water to remove all soap residue.[10]
-
Drying: Allow the surface to dry completely. Use clean, compressed air or a fan to accelerate drying if needed.
-
Solvent Wipe (If Necessary): If a dull appearance persists, wipe the surface with a lint-free cloth dampened with isopropyl alcohol.
-
Abrasion (If Recoating): If you plan to apply another coat of epoxy, lightly sand the clean, dry surface with fine-grit sandpaper (e.g., 220-320 grit) to create a mechanical profile for adhesion.[10]
-
Final Cleaning: Remove all sanding dust with a vacuum and a final wipe with a clean, dry cloth before recoating.
Protocol 2: Verifying Stoichiometric Mix Ratio
Using the correct mix ratio is critical. This is determined by the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.
Objective: To calculate the precise parts by weight of hardener required per 100 parts by weight of resin.
Principle: The ideal cure occurs when there is one amine hydrogen atom for every epoxy group. The EEW is the mass of resin (in grams) containing one mole of epoxy groups. The AHEW is the mass of amine (in grams) containing one mole of reactive amine hydrogen atoms.
Calculation:
-
Obtain EEW and AHEW: These values must be obtained from the technical data sheets (TDS) for your specific epoxy resin (Part A) and curing agent (Part B, this compound).
-
Formula: Parts by Weight of Hardener per 100 Parts of Resin = (AHEW / EEW) * 100
Example (Using hypothetical values):
-
If your epoxy resin (Part A) has an EEW of 190 g/eq.
-
If your this compound hardener (Part B) has an AHEW of 34 g/eq.
-
Calculation: (34 / 190) * 100 = 17.9 parts
-
Result: You would need 17.9 grams of the hardener for every 100 grams of the resin.
References
- Understanding Amine Blush in Epoxy Resin: Causes, Prevention, and Removal. (2025). Artline
- Carboline. (2022).
- VICHEM. (2025). Amine Blush in Epoxy Coatings: Causes, Effects, and Solutions. VICHEM
- Johnson, D. (2025).
- Amine Blushing and Blooming of Epoxy Binder Systems in Protective Coatings. (2006).
- Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis. (2025). AOMECS
- INCURE INC. (2026).
- The Most Common Commercial Epoxy Flooring Problems and How to Solve Them. (n.d.). Advanced Surfaces Corp
- Why epoxy yellows and how to prevent it. (n.d.). UltraClear Epoxy
- Understanding and Preventing Yellowing in Epoxy-based Clear Encapsulants. (2025). CAPLINQ
- Kádár, R., et al. (2018). Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy. Polymers (Basel)
- Why do Epoxy Resin's yellow?. (2021). Just Resin
- Novel Curing Agent for High-Performance, Less-Yellowing, Clear Epoxy Co
- 5 Common Reasons Your Epoxy Floors Yellow (And How You Can Prevent This). (2025). Garage Finisher
- How To Fix Yellowed Epoxy Floor. (n.d.). Paradigm Concrete Finishes
- Epoxy Floor Discoloration: Common Causes & Solutions. (2026). Five Star Epoxy
- Yellowing of the Hardener in Epoxy Resin Causes and Prevention. (n.d.). Polymeres Technologies
- Preventing the Discoloration of Epoxy Resin. (2021).
- How Humidity and Temperature Affect Epoxy Resin (And How to Keep Your Pour
- Why did my epoxy hardener turn yellow in the container?. (n.d.). KSRESIN
- 2,2-Dimethyl-1,3-propanediamine 99. (n.d.). Sigma-Aldrich
- N,N-Dimethyl-1,3-propanediamine Formula. (n.d.). ECHEMI
- N,N-Dimethyl-1,3-propane diamine: A Vers
- 2,2-Dimethyl-1,3-propanediamine 99 Properties. (n.d.). Sigma-Aldrich
- Epoxy Mystery Solved: A Cautionary Tail. (2025). WiseBond
- what are the chemical properties of N,N-Dimethyl-1,3-propanediamine. (n.d.). Benchchem
- Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radi
- N,N-Dimethyl-1,3-propanediamine. (n.d.). ChemBK
- The Effects of UV Light on the Chemical and Mechanical Properties of a Transparent Epoxy-Diamine System in the Presence of an Organic UV Absorber. (2017). Molecules
- 2,2-Dimethyl-1,3-propanediamine | C5H14N2 | CID 81770. (n.d.). PubChem
- The Effects of UV Light on the Chemical and Mechanical Properties of a Transparent Epoxy-Diamine System in the Presence of an Organic UV Absorber. (2017). MDPI
- N,N′-Dimethyl-1,3-propanediamine SDS. (n.d.). ECHEMI
- The Effect of Amines on the UV-curing of Epoxy Resins. (2006). Semantic Scholar
- The effect of amines on the UV-curing of epoxy resins. (n.d.). CityUHK Scholars
- N,N′-Dimethyl-1,3-propanediamine 97. (n.d.). Sigma-Aldrich
- N,N'-Dimethyl-1,3-propanediamine. (n.d.). LookChem
Sources
- 1. blog.caplinq.com [blog.caplinq.com]
- 2. Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis [resin-wq.com]
- 3. georgiagaragefloorcoatings.com [georgiagaragefloorcoatings.com]
- 4. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 5. Epoxy Yellowing: The Ultimate Guide - INCURE INC. [incurelab.com]
- 6. bestbartopepoxy.com [bestbartopepoxy.com]
- 7. Why do Epoxy Resin’s yellow? [resinandmore.co.nz]
- 8. chillepoxy.com [chillepoxy.com]
- 9. artline-resin.eu [artline-resin.eu]
- 10. vichem.vn [vichem.vn]
- 11. pcimag.com [pcimag.com]
- 12. Amine Blushing: Identification, Prevention, and Remediation [carboline.com]
- 13. promiseepoxy.com [promiseepoxy.com]
- 14. paradigmconcretefl.com [paradigmconcretefl.com]
- 15. epoxyworks.com [epoxyworks.com]
- 16. The Most Common Commercial Epoxy Flooring Problems and How to Solve Them – PennCoat Inc. [penncoatinc.com]
- 17. wisebond.com [wisebond.com]
Technical Support Center: Enhancing Polymer Mechanical Properties with N,2-Dimethyl-1,3-propanediamine
Welcome to the technical support center for the application of N,2-Dimethyl-1,3-propanediamine in advanced polymer synthesis. This guide is designed for researchers, scientists, and professionals aiming to leverage this unique diamine to precisely modulate the mechanical properties of polymers. Here, we address common challenges and questions through detailed troubleshooting guides and FAQs, grounding our advice in established principles of polymer chemistry.
Section 1: Safety First - Handling this compound
Before beginning any experimental work, it is imperative to understand and implement proper safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not broadly available, its structure suggests hazards similar to other aliphatic diamines. Therefore, precautions should be based on data for analogous compounds like 1,3-Diaminopropane and N,N'-Dimethyl-1,3-propanediamine.
Question: What are the primary hazards and required personal protective equipment (PPE) for handling this compound?
Answer: Based on analogous aliphatic amines, this compound should be treated as a corrosive, flammable, and toxic substance.[1][2][3][4][5]
-
Primary Hazards:
-
Skin and Eye Damage: Causes severe skin burns and eye damage upon contact.[2][3][4]
-
Toxicity: Can be harmful or fatal if swallowed or absorbed through the skin.[1][2][3]
-
Respiratory Irritation: Vapors or mists can cause severe respiratory tract irritation. Do not breathe vapors.[1][2]
-
Flammability: The liquid and vapor are flammable. Keep away from heat, sparks, and open flames.[3][4][5]
-
-
Required PPE and Handling:
-
Ventilation: Always handle inside a certified chemical fume hood.[2]
-
Eye/Face Protection: Use a face shield and chemical safety goggles.[1]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Use a flame-retardant lab coat and appropriate protective clothing.[4]
-
Grounding: Use explosion-proof equipment and ground/bond containers during transfer to prevent static discharge.[1][4][5]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like oxidizing agents, acids, and acid chlorides.[1][2] The container should be kept tightly closed.[3][4]
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role and effect of this compound in polymer modification.
Question: How does the unique structure of this compound influence polymer properties compared to a simple linear diamine like 1,3-propanediamine?
Answer: The structure of this compound is key to its function. It possesses two methyl groups, one on a nitrogen atom (N-methyl) and one on the carbon backbone (2-methyl). This has several implications:
-
Asymmetry and Chain Packing: The asymmetrical placement of the 2-methyl group disrupts the regular, tight packing of polymer chains. In contrast to a linear diamine that might promote crystallinity, this compound introduces "kinks" that can increase the amorphous content of the polymer. This disruption often leads to a lower glass transition temperature (Tg) and increased flexibility.[6]
-
Reactivity: The molecule has one primary amine (-NH2) and one secondary amine (-NHCH3). Primary amines are generally more reactive than secondary amines in condensation reactions (e.g., with diacids or dianhydrides) and addition reactions (e.g., with epoxides). This differential reactivity can be exploited for controlled polymerization but must be carefully managed to avoid incomplete reactions.
-
Intermolecular Interactions: The presence of methyl groups can slightly increase the free volume within the polymer matrix, which may affect properties like gas permeability and solubility.[7] The N-methyl group also impacts hydrogen bonding potential compared to a primary amine, which can alter solvent resistance and thermal properties.
Question: What polymer systems are most suitable for modification with this compound?
Answer: this compound is a versatile monomer or curing agent for several classes of polymers:
-
Polyamides: It can be used as a co-monomer with dicarboxylic acids to create polyamides.[8][9] The resulting polymer will have modified flexibility and solubility compared to those made with linear diamines.
-
Polyimides: In high-performance applications, it can be reacted with dianhydrides. The introduction of its aliphatic and asymmetric structure can improve the processability and solubility of otherwise rigid and intractable polyimides, albeit potentially at the cost of some thermal stability.[10][11]
-
Epoxy Resins: It can act as a hardener or curing agent for epoxy resins.[12] The amine groups react with the epoxide rings to form a cross-linked network. The flexible propane backbone and methyl groups can impart toughness and impact resistance to the cured resin.
-
Polyurethanes: It can function as a chain extender in polyurethane synthesis, reacting with isocyanate groups.[13][14] This can enhance the mechanical properties of the resulting elastomer.[13]
Question: What are the expected changes to mechanical properties when incorporating this compound?
Answer: The specific changes depend heavily on the polymer system and the concentration of the diamine used. However, general trends can be predicted.
| Property | Expected Change | Rationale |
| Tensile Strength | Likely Decrease | Disruption of chain packing and potential reduction in crystallinity can lower the ultimate tensile strength compared to a rigid, linear diamine. |
| Elongation at Break | Likely Increase | The flexible aliphatic backbone and disruption of crystallinity enhance chain mobility, allowing the material to stretch more before breaking. |
| Young's Modulus | Likely Decrease | The material is expected to become less stiff (more flexible) due to the increase in amorphous content and free volume.[13] |
| Toughness/Impact Strength | Likely Increase | By introducing flexibility and disrupting rigid structures, the polymer can absorb more energy before fracturing, leading to improved toughness. |
| Glass Transition Temp. (Tg) | Likely Decrease | The asymmetric methyl groups hinder efficient chain packing, increasing segmental motion and thus lowering the temperature required for the transition from a glassy to a rubbery state.[6] |
Section 3: Troubleshooting Guide
Problem: Polymerization reaction is slow or results in a low molecular weight product.
-
Potential Cause 1: Stoichiometric Imbalance. The molar ratio of the diamine to the co-monomer (e.g., diacid, dianhydride) is critical. An excess of either monomer will lead to chain termination, severely limiting the molecular weight.[15]
-
Solution: Accurately calculate and weigh all monomers. Ensure a 1:1 molar ratio of reactive functional groups (amine vs. acid/anhydride). For monomers with questionable purity, perform a titration or NMR analysis to determine the exact concentration of active groups.
-
-
Potential Cause 2: Monomer Impurities. Water is a common impurity that can interfere with many polymerization reactions, especially those involving acid chlorides or anhydrides. Oxidized monomer can also inhibit the reaction.
-
Solution: Ensure all monomers and solvents are rigorously dried before use. If necessary, purify the this compound via distillation under an inert atmosphere. Store monomers under nitrogen or argon.
-
-
Potential Cause 3: Inadequate Reaction Temperature. Condensation polymerizations often require elevated temperatures to drive the reaction to completion by removing byproducts like water.[15]
-
Solution: Gradually increase the reaction temperature according to established protocols for the specific polymer class. For polyamide synthesis, a two-stage heating process is often effective to first form a prepolymer at a lower temperature before driving the reaction at a higher temperature.[15]
-
Problem: The final polymer is brittle and shatters easily, contrary to the expected increase in flexibility.
-
Potential Cause 1: Unintended Side Reactions or Excessive Cross-linking. At very high temperatures, side reactions can occur, leading to a brittle network. Alternatively, if using a multifunctional co-monomer, the degree of cross-linking may be too high.
-
Solution: Lower the final reaction temperature or reduce the reaction time. Analyze the polymer structure using FTIR or NMR to check for evidence of degradation or unexpected chemical groups. If using multifunctional monomers, reduce their proportion relative to the difunctional monomers.
-
-
Potential Cause 2: Poor Dispersion. In systems like epoxy curing, if the diamine is not homogeneously mixed with the resin before curing, it can lead to localized, overly cured regions (hard spots) and under-cured regions (soft spots), resulting in overall brittleness.
-
Solution: Ensure thorough, uniform mixing of the components before initiating the cure. For viscous resins, slightly warming the mixture can reduce viscosity and improve mixing.
-
Problem: Batch-to-batch results are inconsistent, showing variations in mechanical properties.
-
Potential Cause 1: Atmospheric Moisture. Aliphatic amines can be hygroscopic. Absorbed water can act as an impurity, affecting the reaction kinetics and final polymer structure.
-
Solution: Conduct all reactions under a dry, inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware. Store the diamine in a desiccator or glovebox.
-
-
Potential Cause 2: Variability in Monomer Purity. The purity of monomers from different suppliers or even different lots from the same supplier can vary.
-
Solution: Characterize incoming monomers (e.g., via titration, GC-MS, or NMR) to confirm purity before use. If possible, source a single, large batch of each monomer for the entire experimental series.
-
-
Potential Cause 3: Inconsistent Thermal History. The heating and cooling rates during polymerization and subsequent processing can significantly affect the polymer's morphology (e.g., degree of crystallinity, phase separation), which in turn dictates its mechanical properties.
-
Solution: Use a programmable temperature controller for all heating and cooling steps. Document the thermal profile for each reaction and ensure it is precisely replicated for every batch.
-
Section 4: Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for synthesizing and characterizing a polymer modified with this compound.
Caption: General workflow for polymer synthesis and characterization.
Protocol 1: Synthesis of a Polyamide via Solution Polymerization
This protocol describes a general method for synthesizing a polyamide using this compound and a dicarboxylic acid chloride (e.g., adipoyl chloride).
Materials:
-
This compound
-
Adipoyl chloride
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) as solvent[10]
-
Triethylamine (as an acid scavenger)
-
Methanol (for precipitation)
Procedure:
-
Reactor Setup: Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.
-
Diamine Dissolution: Under a positive nitrogen flow, add a precisely weighed amount of this compound and triethylamine (2.2 molar equivalents relative to the acid chloride) to the flask. Add anhydrous NMP to dissolve the diamine, targeting a final polymer concentration of 10-15% (w/v).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Chloride Addition: Dissolve an equimolar amount of adipoyl chloride in a small amount of anhydrous NMP and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours under nitrogen.
-
Precipitation: Pour the viscous polymer solution slowly into a large beaker of vigorously stirring methanol. A fibrous white solid (the polyamide) should precipitate.
-
Washing: Collect the polymer by filtration. Wash it thoroughly with fresh methanol several times to remove unreacted monomers and salts, followed by a final wash with water.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.
Simplified Polymerization Reaction
Caption: Simplified polyamide formation reaction.
References
- Spectrum Chemical. (2014, July 21).
- Yin, L., et al. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. RSC Advances.
- Thermo Fisher Scientific. (2010, September 29). Safety Data Sheet: 2,2-Dimethyl-1,3-propanediamine.
- Hsiao, S. H., & Li, C. T. (1999).
- TCI Chemicals. (2025, June 12). Safety Data Sheet: N,N-Dimethyl-1,3-propanediamine.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: N,N′-Dimethyl-1,3-propanediamine.
- ECHEMI.
- ResearchGate.
- Guan, Z., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society.
- PubMed. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. RSC Advances.
- Koyon. (2025, December 30). How to improve the properties of the polymers formed by acids and diamine?
- PubMed. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. RSC Advances.
- Lee, D., et al. (2023). Enhancing the Mechanical and Adhesive Properties of Polyurethane Adhesives with Propylene Oxide-Modified Ethylenediamine (PPO-EDA). Polymers.
- ChemistryTuition.Net. (2014, October 8). Synthesis of Polyamides. [Video]. YouTube.
- BenchChem. (2025).
- Kiss, A., et al. (2018).
- National Chemical Laboratory, India. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Whamine. N, N-Dimethyl-N', N'-Bis (2-Hydroxypropyl)-1, 3-Propanediamine.
- MDPI. (2023).
- Razack, N. A., & Varghese, L. A. (2014). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology.
- Cargill.
- Wikipedia. N,N′-Dimethyl-1,3-propanediamine.
- Ueda, T., et al. (2017). Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers.
- Kim, J., et al. (2023). Synthesis of polyfunctional amines as curing agents and its effect on mechanical property of epoxy polymers.
- ResearchGate. (2025).
- ACS Applied Polymer Materials. (2023). Semiaromatic Poly(ester imide)
- Chou, W. C., et al. (2021). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. Polymers.
- RSC Advances. (2017).
- Three Bond. (1990). Curing Agents for Epoxy Resin. Technical News.
Sources
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- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03999G [pubs.rsc.org]
- 8. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
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- 15. koyonchem.com [koyonchem.com]
Technical Support Center: Managing Exotherms in Epoxy Reactions with N,2-Dimethyl-1,3-propanediamine
Welcome to the technical support center for professionals working with N,2-Dimethyl-1,3-propanediamine in epoxy resin systems. This guide is designed for researchers, scientists, and drug development professionals who require precise control over their polymerization reactions. Uncontrolled heat release, or exotherm, is a critical challenge in epoxy chemistry that can compromise both the safety of the experiment and the integrity of the final product.
This document provides in-depth, field-proven insights into why these exotherms occur and how to manage them effectively. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt these protocols to your specific experimental needs.
Section 1: Understanding the Exotherm (The "Why")
A successful experiment begins with a thorough understanding of the reaction mechanism. The polymerization of epoxy resins is an exothermic process, meaning it releases heat.[1] When this heat is generated faster than it can be dissipated, it can lead to a dangerous, self-accelerating cycle known as thermal runaway.[2]
FAQ: What is an exothermic reaction in the context of epoxy curing?
An exothermic reaction is a chemical process that releases energy, primarily as heat. In epoxy systems, this occurs during the curing, or cross-linking, stage. The reaction involves the ring-opening of the epoxide group on the resin molecule by a nucleophilic curing agent—in this case, an amine.[3] The formation of new chemical bonds between the resin and the hardener is energetically favorable and releases significant thermal energy. If this heat is contained within the reaction mass, it raises the temperature, which in turn accelerates the reaction rate, creating a positive feedback loop that can become difficult to control.[2]
FAQ: Why is this compound a particularly reactive curing agent?
The molecular structure of this compound contains two different types of amine groups: a primary amine (-NH2) and a tertiary amine (-N(CH3)2). This dual functionality is the key to its high reactivity.
-
Primary Amine (The Reactor): The primary amine possesses two active hydrogen atoms, making it highly reactive toward the epoxy ring. It initiates the polymerization by attacking the epoxide, opening the ring, and forming a new covalent bond and a secondary amine.[3][4] This secondary amine can then react with another epoxy group.[5]
-
Tertiary Amine (The Catalyst): The tertiary amine group lacks active hydrogens and does not directly participate in the cross-linking reaction.[5] Instead, it acts as a potent catalyst.[6] It accelerates the reaction between the primary/secondary amines and the epoxy groups, significantly increasing the curing speed and, consequently, the rate of heat generation.[5]
This intramolecular catalysis makes this compound more aggressive than simple aliphatic amines, demanding more stringent control over reaction conditions.
FAQ: What are the consequences of an uncontrolled exotherm?
An uncontrolled exotherm, or "runaway" reaction, can lead to severe consequences for both product quality and laboratory safety.
| Category | Consequence | Description |
| Product Quality | Cracking & Crazing | Rapid, uneven shrinkage due to intense thermal gradients can cause internal stresses that lead to cracks. |
| Yellowing/Discoloration | Excessive heat can cause thermal degradation of the polymer backbone, resulting in a yellow or brown appearance. | |
| Voids & Bubbles | High temperatures can cause the release of volatile compounds or boil low-boiling-point components, creating bubbles and voids. | |
| Incomplete Cure | In very rapid exotherms, the material can vitrify (turn glassy) before full chemical cross-linking is achieved, locking in unreacted groups and leading to poor mechanical properties. | |
| Safety Hazards | Smoke & Fumes | Thermal decomposition of the resin and hardener can release toxic and hazardous vapors.[7] |
| Container Failure | The heat generated can easily exceed the melting point of plastic containers, leading to spills of hot, reactive material. | |
| Fire Risk | In extreme cases, the temperature can become high enough to ignite nearby flammable materials.[2] | |
| Severe Burns | Direct contact with the runaway mixture can cause severe thermal and chemical burns.[8][9] |
Section 2: Proactive Exotherm Control (Preventative Measures)
The most effective way to manage an exotherm is to prevent it from becoming uncontrollable in the first place. This involves careful experimental design and precise control over key reaction parameters.
FAQ: How can I design my experiment to minimize exothermic risk?
Controlling the reaction rate is paramount. By managing the rate of heat generation, you allow sufficient time for that heat to dissipate into the surrounding environment. The following strategies and protocols are essential.
Key Experimental Parameters and Their Impact on Exotherm
| Parameter | Low-Risk Approach | High-Risk Approach | Rationale |
| Batch Volume | Small batches (<100g) | Large, concentrated mass | Smaller volumes have a higher surface-area-to-volume ratio, allowing for more efficient heat dissipation. |
| Addition Rate | Slow, dropwise addition | Rapid, single-pour addition | A slow addition rate keeps the concentration of the reactive amine low, limiting the reaction rate to the cooling capacity of the system.[10] |
| Ambient Temp. | Cool environment (18-22°C) | Warm/hot environment (>25°C) | Lower starting temperatures provide a larger buffer before the reaction reaches a critical acceleration point. |
| Mixing Vessel | Jacketed glass reactor; wide, shallow pan | Insulated plastic beaker | A jacketed reactor allows for active cooling, while a wide pan maximizes surface area for passive heat dissipation. |
| Heat Sinking | Use of metal molds or thermally conductive fillers | Use of insulating molds (e.g., silicone) or low-density fillers | Heat sinks actively draw thermal energy away from the reaction mass, moderating the temperature increase. |
Experimental Protocol 1: Controlled Reactant Addition in a Cooled System
This protocol is designed for reactions where precise temperature control is critical.
-
System Preparation:
-
Set up a double-walled, jacketed glass reaction vessel.
-
Connect the jacket to a refrigerated circulating bath. Set the bath temperature 5-10°C below your target reaction temperature.
-
Place the epoxy resin component into the reaction vessel and allow it to equilibrate to the jacket temperature under gentle mechanical stirring.
-
Insert a calibrated temperature probe directly into the resin.
-
-
Amine Addition:
-
Load the this compound into a syringe and place it in a syringe pump.
-
Position the syringe needle so that it dispenses the amine dropwise directly into the stirred resin.
-
Begin the addition at a slow, calculated rate. A good starting point is to add the total amine volume over a period of 60-90 minutes.
-
-
Monitoring and Adjustment:
-
Continuously monitor the internal temperature of the reaction mixture.
-
If the internal temperature rises more than 2-3°C above the jacket temperature, immediately pause the amine addition.
-
Do not resume addition until the internal temperature has stabilized back to the setpoint. Adjust the syringe pump to a slower rate if necessary.
-
-
Post-Addition & Cure:
-
After the addition is complete, allow the mixture to stir at the set temperature for a designated period (e.g., 2 hours) to ensure complete reaction before proceeding with any subsequent curing steps at higher temperatures.
-
Visualization: Proactive Exotherm Management Workflow
The following diagram outlines the key decision points for planning a safe and controlled epoxy reaction.
Caption: Workflow for proactive management of exothermic reactions.
Section 3: Troubleshooting Guide (Reactive Measures)
Even with careful planning, unexpected temperature increases can occur. Swift and correct action is crucial to regain control and ensure safety.
FAQ: I've noticed a rapid temperature increase in my reaction. What should I do?
Follow this emergency response decision tree immediately. The primary goal is to increase the rate of heat removal and stop the generation of new heat.
Visualization: Troubleshooting an Active Exotherm
Caption: Decision tree for responding to a sudden exothermic event.
FAQ: My cured epoxy shows signs of thermal damage (cracks, yellowing). What went wrong?
These are classic signs that the peak exotherm temperature was too high. Review the "Key Experimental Parameters" table in Section 2. The most likely culprits are:
-
Too large a batch size: The heat generated could not escape the core of the material.
-
Reactant addition was too fast: The reaction rate exceeded the system's cooling capacity.
-
Insufficient cooling: The ambient temperature was too high, or the cooling method was inadequate for the scale of the reaction.
To correct this in future experiments, you must reduce the rate of heat generation (smaller batches, slower addition) or increase the rate of heat removal (more aggressive cooling, better heat sinks).
FAQ: What are the safety procedures for a runaway reaction?
If the reaction cannot be controlled and enters thermal runaway (characterized by boiling, smoking, or rapid gas evolution), personnel safety is the only priority.[10]
-
Do not attempt to move the container.
-
Activate any emergency ventilation systems (e.g., fume hood purge).
-
Evacuate the immediate area.
-
Alert your lab manager or designated safety officer from a safe location.
-
Do not re-enter the area until the reaction has subsided and the area has been declared safe by a qualified professional.
Section 4: Safety First
Working with reactive chemicals requires strict adherence to safety protocols.
FAQ: What are the specific handling precautions for this compound?
This compound and its structural isomers are classified as hazardous materials.[7][8][9] Always consult the most current Safety Data Sheet (SDS) provided by the manufacturer before use. Key hazards include:
-
Harmful: May be harmful if swallowed or in contact with skin.[8]
-
Sensitizer: May cause an allergic skin reaction.[9]
-
Flammable: Keep away from heat, sparks, and open flames.
Handle this chemical only within a certified chemical fume hood.[7] Ensure an eyewash station and safety shower are immediately accessible.
FAQ: What Personal Protective Equipment (PPE) is required?
The minimum required PPE when handling this compound and epoxy resins includes:
-
Eye Protection: Chemical splash goggles and a face shield.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Not typically required when used in a fume hood, but an appropriate respirator should be available for emergency situations.[7]
References
-
The Reactivity of Amines with Epoxy Resins: Factors and Optimization. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
AMINE CURED-EPOXY MATRICES. Applied Poleramic, Inc.[Link]
-
Epoxy - Wikipedia. Wikipedia.[Link]
-
The Impact of Catalysts in Epoxy Resin Formulations: A Focus on Amine-Epoxy Interactions. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025). ScienceDirect.[Link]
-
Epoxy-Rich Systems with Preference for Etherification over Amine-Epoxy Reactions for Tertiary Amine Accelerators. (2021). ACS Publications.[Link]
-
Effect of tertiary amine accelerators with different substituents on curing kinetics and reactivity of epoxy/dicyandiamide system. ResearchGate.[Link]
-
Prevent Runaway Chemical Reactions. Mettler Toledo.[Link]
-
Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. (2015). Oberlin College and Conservatory.[Link]
-
Formulating with Amines. (2019). Part Consulting.[Link]
-
Chemical reactions between epoxy and amine monomers to create a cured epoxy resin. ResearchGate.[Link]
-
Thermal runaway - Wikipedia. Wikipedia.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermal runaway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Epoxy - Wikipedia [en.wikipedia.org]
- 5. appliedpoleramic.com [appliedpoleramic.com]
- 6. hanepoxy.net [hanepoxy.net]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. mt.com [mt.com]
Technical Support Center: Purification of Dimethyl-1,3-propanediamine Isomers
Welcome to the technical support guide for the purification of Dimethyl-1,3-propanediamine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals.
A clarification on nomenclature is essential. The query for "N,2-Dimethyl-1,3-propanediamine" is specific, but the most commonly synthesized and utilized isomers are N,N-Dimethyl-1,3-propanediamine (DMAPA) and 2,2-Dimethyl-1,3-propanediamine (Neopentanediamine) . This guide will address the purification challenges for these two prevalent isomers, as their applications in surfactants, polymers, and as epoxy resin hardeners demand high purity.[1][2][3]
Technical Data Summary
Achieving high purity requires a thorough understanding of the physical properties of the target compound and potential impurities. The primary industrial synthesis of N,N-Dimethyl-1,3-propanediamine involves the Michael addition of dimethylamine to acrylonitrile, followed by hydrogenation, introducing specific potential impurities.[4][5]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| N,N-Dimethyl-1,3-propanediamine | C₅H₁₄N₂ | 102.18 | 123[6] | -70[6] | 0.817 @ 25°C[1] |
| 2,2-Dimethyl-1,3-propanediamine | C₅H₁₄N₂ | 102.18 | 152-154[3] | 29-31[3] | 0.851 @ 25°C[3] |
| Acrylonitrile (Impurity) | C₃H₃N | 53.06 | 77 | -83.5 | 0.806 @ 20°C |
| N,N-dimethylaminopropionitrile (Impurity) | C₅H₁₀N₂ | 98.15 | 172-174 | -44 | 0.867 @ 20°C |
| Dimethylamine (Impurity) | C₂H₇N | 45.08 | 7 | -92.2 | 0.680 @ 0°C |
Frequently Asked Questions (FAQs)
Q1: My purified diamine is discolored (yellow to brown). What is the cause and how can I fix it?
A: Discoloration in amines is typically due to air oxidation or the presence of trace, high-boiling impurities. Amines, especially primary and secondary ones, are susceptible to forming colored oxidation products. To resolve this, re-distilling the material under a high vacuum and an inert atmosphere (Nitrogen or Argon) is the most effective method. For minor color bodies, treatment with a small amount of activated carbon followed by filtration may be effective, but this can lead to product loss.
Q2: What is the most effective general-purpose purification method for these diamines?
A: Fractional vacuum distillation is the gold standard for purifying liquid diamines like N,N-Dimethyl-1,3-propanediamine.[2][7] This technique is superior to simple distillation because it provides multiple theoretical plates for separation, which is crucial when dealing with impurities that have boiling points close to the product.[7] Performing the distillation under vacuum lowers the boiling point, preventing thermal degradation of the amine.
Q3: I'm experiencing significant foaming during distillation. What should I do?
A: Foaming is a common problem in amine systems, often caused by contaminants such as surfactants, suspended solids, or hydrocarbons. To mitigate this:
-
Reduce the boiling rate: Lower the temperature of the heating mantle to reduce the vapor velocity.
-
Ensure clean equipment: Any residual detergents or contaminants in the glassware can induce foaming.
-
Check the vacuum: A fluctuating vacuum can cause bumping and foaming. Ensure all joints are properly sealed.
-
Consider anti-foaming agents: In industrial settings, specific anti-foaming agents are used. In a lab context, this is less common but can be considered if foaming is intractable.
Q4: Can I use standard column chromatography for purification?
A: While possible, it is not straightforward. Standard silica gel is acidic, which leads to strong, often irreversible, binding of basic amines, resulting in significant product loss and severe peak tailing. If chromatography is necessary, it is highly recommended to use an amine-functionalized stationary phase (e.g., a Biotage® KP-NH column) or to modify the mobile phase by adding a competing amine, such as 0.5-2% triethylamine.[8]
Q5: How do I effectively remove water from my diamine sample?
A: Water can be a persistent impurity. The most effective method is to dry the crude diamine over a suitable basic drying agent, such as potassium hydroxide (KOH) pellets or barium oxide (BaO), followed by decanting or filtering, and then proceeding with fractional vacuum distillation. Do not use acidic or reactive drying agents like calcium chloride, which can form complexes with amines.
Troubleshooting Guides
This section addresses specific experimental issues in a scenario-based format.
Scenario 1: Low Purity After Fractional Distillation
-
Symptom: Post-distillation analysis (GC or NMR) shows the presence of one or more impurities with boiling points close to the product.
-
Underlying Cause: The distillation setup lacks sufficient separation efficiency for the specific mixture. The number of theoretical plates is inadequate to resolve components with a small boiling point difference.
-
In-Depth Solution:
-
Increase Separation Efficiency: Replace your standard distillation column with a more efficient fractionating column, such as a Vigreux column or a packed column (e.g., with Raschig rings or metal sponge). A longer column path provides more surface area for condensation-revaporization cycles, increasing the number of theoretical plates.[7]
-
Optimize Reflux Ratio: During distillation, ensure a slow, steady collection rate (e.g., 1-2 drops per second). A slower rate increases the reflux ratio (the amount of condensate returning to the column versus the amount collected), which significantly improves separation. If the distillation head is rising in temperature too quickly, reduce the heating.
-
Enhance Vacuum: A lower pressure creates a larger difference between the boiling points of the components, making separation easier. Ensure your vacuum pump is operating correctly and all glassware joints are perfectly sealed.
-
Scenario 2: Product Degradation and Low Yield During Distillation
-
Symptom: The material in the distillation pot darkens significantly, and a tar-like residue forms. The final yield is much lower than expected.
-
Underlying Cause: The diamine is decomposing at the temperature required for boiling, even under a moderate vacuum. Amines are prone to oxidation and thermal degradation, especially in the presence of impurities.
-
In-Depth Solution:
-
Maximize Vacuum: Use a high-performance vacuum pump to achieve the lowest possible pressure. This will reduce the boiling point to the lowest possible temperature, minimizing thermal stress on the molecule. For N,N-Dimethyl-1,3-propanediamine (BP 123°C at atm), a vacuum of 20 mmHg will lower the boiling point to approximately 40-45°C.
-
Maintain an Inert Atmosphere: Before starting the distillation, purge the entire apparatus with a dry, inert gas like nitrogen or argon to remove oxygen, which is a key contributor to degradation. Maintain a slight positive pressure of the inert gas during the process if your setup allows.
-
Avoid Overheating: Use a heating mantle with a stirrer and ensure the temperature is raised gradually. The mantle temperature should not be excessively higher than the desired vapor temperature to prevent localized charring on the flask walls.
-
Scenario 3: Purification Fails Due to Non-Volatile Impurities
-
Symptom: The target diamine distills, but a large amount of solid or high-boiling liquid residue remains, indicating that distillation alone is insufficient.
-
Underlying Cause: The crude product is contaminated with non-volatile substances such as salts, polymerized byproducts, or certain starting materials that will not distill under normal conditions.
-
In-Depth Solution: An alternative or preceding purification step is required.
-
Acid-Base Extraction: This classic technique leverages the basicity of the amine.[9] Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Extract this solution with an aqueous acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, while neutral organic impurities remain in the organic layer. Separate the aqueous layer, cool it in an ice bath, and carefully add a base (e.g., NaOH or NaHCO₃) until it is strongly basic to regenerate the free amine.[9] The purified amine can then be extracted back into an organic solvent, dried, and distilled for final polishing.
-
Salt Crystallization: For some diamines, purification via crystallization of a salt is highly effective. This involves forming a salt (e.g., with an acid), which can then be recrystallized from a suitable solvent to remove impurities. The purified salt is then treated with a base to liberate the pure diamine.
-
Visualized Workflows
Purification Method Selection
This decision tree helps in selecting the appropriate purification strategy based on the nature of the crude product.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Safety First: N,N-Dimethyl-1,3-propanediamine and 2,2-Dimethyl-1,3-propanediamine are corrosive and can cause severe skin burns and eye damage.[10] They may also cause allergic skin reactions.[11] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]
Protocol 1: High-Purity Purification by Fractional Vacuum Distillation
-
Pre-treatment (Drying): If the crude sample is suspected to contain water, add a small amount of potassium hydroxide (KOH) pellets to the flask. Let it stand for 1-2 hours with occasional swirling.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using clean, dry glassware. Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full).
-
Insert a magnetic stir bar into the flask.
-
Attach a Vigreux column to the flask. For optimal separation, the column should be at least 20-30 cm long.
-
Place a distillation head with a thermometer on top of the column. Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.[7]
-
Attach a condenser and a vacuum-adapter with a receiving flask. Use Keck clips to secure all joints.
-
-
Distillation Procedure:
-
Begin stirring the crude diamine.
-
Carefully apply vacuum from a vacuum pump, ensuring the system is sealed. A pressure of <20 mmHg is recommended.
-
Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle.
-
Observe the column as a ring of condensate begins to rise slowly. A slow ascent is critical for good separation.[7]
-
Collect any low-boiling initial fractions (forerun) in a separate receiving flask. This will contain residual solvents or more volatile impurities.
-
When the temperature at the distillation head stabilizes, change to a clean receiving flask to collect the main product fraction. Record the stable temperature and the pressure.
-
Continue collecting the fraction as long as the temperature remains constant. If the temperature drops, it indicates the product has finished distilling. If it rises sharply, a higher-boiling impurity is beginning to distill.
-
Stop the distillation before the distilling flask goes to complete dryness to prevent the formation of potentially explosive peroxides or residues.
-
Allow the apparatus to cool completely before releasing the vacuum and collecting the purified product.
-
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude diamine (1 part) in a suitable organic solvent like diethyl ether or methyl tert-butyl ether (MTBE) (10 parts).
-
Acid Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous hydrochloric acid (HCl) and shake vigorously. Allow the layers to separate. The protonated diamine salt will be in the lower aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer one more time with a fresh portion of 1M HCl to ensure complete recovery. Combine the aqueous extracts.
-
Neutral Impurity Removal: The original organic layer, which contains any neutral impurities, can be discarded.
-
Regeneration of Free Amine: Cool the combined acidic aqueous extracts in an ice bath. While stirring, slowly add 5M aqueous sodium hydroxide (NaOH) solution until the pH is >12 (check with pH paper). The free diamine will separate, often as an oily layer.
-
Final Extraction: Extract the basified aqueous solution three times with fresh portions of diethyl ether or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the purified diamine. This product can be further polished by distillation if required.
References
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). N,N-dimethyl-1,3-propane diamine. Retrieved from [Link]
-
WIPO Patentscope. (2020). WO/2020/179817 Purification method for diamine compound. Retrieved from [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]
-
Scribd. (n.d.). Troubleshooting of Amine Regn. Retrieved from [Link]
- Google Patents. (2006). US20060217549A1 - Diamine purification method.
-
YouTube. (2022). How to purify Amine?. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
- Google Patents. (n.d.). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Retrieved from [Link]
- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
-
Chemical Engineering Transactions. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Retrieved from [Link]
-
ResearchGate. (n.d.). Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously | Request PDF. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,2-ジメチル-1,3-プロパンジアミン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Purification [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. m.youtube.com [m.youtube.com]
- 10. echemi.com [echemi.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
"minimizing byproduct formation in N,2-Dimethyl-1,3-propanediamine synthesis"
Technical Support Center: Synthesis of N,2-Dimethyl-1,3-propanediamine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile diamine. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your synthetic protocols. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.
I. Overview of this compound Synthesis
A primary and effective route for the synthesis of this compound is the selective N-methylation of 2-methyl-1,3-propanediamine. A classic and widely used method for this transformation is the Eschweiler-Clarke reaction .[1] This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[2] While robust, achieving high selectivity for the mono-methylated product can be challenging, often leading to a mixture of products.
The primary byproducts of concern in this synthesis are:
-
Unreacted Starting Material: 2-methyl-1,3-propanediamine
-
Over-methylated Byproduct: N,N'-Dimethyl-2-methyl-1,3-propanediamine (symmetric di-methylation)
-
Isomeric Byproduct: N,N-Dimethyl-2-methyl-1,3-propanediamine (asymmetric di-methylation)
This guide will provide detailed strategies to mitigate the formation of these impurities.
Reaction Pathway Overview
Below is a diagram illustrating the desired reaction and potential side reactions.
Caption: Synthetic pathways in the methylation of 2-methyl-1,3-propanediamine.
II. Troubleshooting Guide: Minimizing Byproduct Formation
This section is structured in a question-and-answer format to directly address common challenges encountered during the synthesis of this compound.
Q1: My reaction yields a significant amount of unreacted 2-methyl-1,3-propanediamine. How can I improve the conversion?
A1: Low conversion is often due to suboptimal reaction conditions or insufficient reagents. Here are key parameters to investigate:
-
Reaction Temperature: The Eschweiler-Clarke reaction typically requires heating to proceed at an adequate rate.[2] A temperature range of 80-100°C is generally effective.[2] If you are running the reaction at a lower temperature, consider increasing it to drive the reaction to completion.
-
Stoichiometry of Reagents: Ensure you are using a sufficient excess of both formaldehyde and formic acid. For mono-methylation, a slight excess is recommended. However, to drive the reaction forward, you may need to empirically determine the optimal ratio for your specific setup.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of maximum conversion.
-
Purity of Starting Materials: Impurities in the 2-methyl-1,3-propanediamine or degradation of the formaldehyde or formic acid can inhibit the reaction. Use high-purity reagents and fresh solutions.
Q2: I am observing a high percentage of the di-methylated byproduct, N,N'-Dimethyl-2-methyl-1,3-propanediamine. How can I enhance selectivity for the mono-methylated product?
A2: The formation of the di-methylated product is a common challenge due to the presence of two reactive primary amine groups. Achieving mono-selectivity requires careful control of the reaction conditions.
-
Control of Stoichiometry: This is the most critical factor. To favor mono-methylation, use a controlled amount of formaldehyde, ideally close to a 1:1 molar ratio with the starting diamine. A large excess of formaldehyde will inevitably lead to di-methylation.[1]
-
Slow Addition of Formaldehyde: Instead of adding all the formaldehyde at once, a slow, dropwise addition can maintain a low concentration of the methylating agent, thereby favoring the reaction with the more reactive primary amine of the starting material over the secondary amine of the product.
-
Alternative Methylating Agents: While the Eschweiler-Clarke reaction is common, other methylation strategies may offer better selectivity. For example, using dimethyl carbonate with certain catalysts has been shown to be effective for selective N-methylation of amines.[3] Another approach involves using CO2 and hydrosilanes with nickel-phosphine catalysts.[4]
| Parameter | Recommendation for Mono-selectivity | Rationale |
| Formaldehyde Stoichiometry | 1.0 - 1.2 equivalents | Minimizes the availability of the methylating agent for the second methylation step. |
| Addition Method | Slow, dropwise addition | Maintains a low concentration of formaldehyde, favoring reaction at the most reactive site. |
| Temperature | Moderate (e.g., 80°C) | Higher temperatures can sometimes decrease selectivity. |
Q3: My product is contaminated with the isomeric byproduct, N,N-Dimethyl-2-methyl-1,3-propanediamine. What causes its formation and how can it be avoided?
A3: The formation of the N,N-dimethyl isomer occurs when the second methylation takes place on the same nitrogen atom that was initially methylated. This is a form of over-methylation.
-
Mechanism of Formation: After the initial mono-methylation, the resulting secondary amine can react again with formaldehyde to form an iminium ion, which is then reduced by formic acid.
-
Mitigation Strategies: The strategies to avoid this byproduct are similar to those for preventing di-methylation, with a strong emphasis on controlling the stoichiometry of formaldehyde. A significant excess of formaldehyde will drive the reaction towards the thermodynamically stable tertiary amine.[1]
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting your synthesis.
Caption: A decision tree for troubleshooting byproduct formation.
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound from its byproducts?
A1: Fractional distillation is often the most effective method for separating the desired product from unreacted starting material and di-methylated byproducts, provided there is a sufficient difference in their boiling points. If distillation is not effective, column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide) can be employed.[3] For diamines that are difficult to purify by conventional methods, forming a neutral salt, extracting impurities, and then liberating the free base can be an alternative approach.[5]
Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A2: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both monitoring the reaction progress and determining the purity of the final product. It allows for the separation and identification of the starting material, the desired product, and the various byproducts. Derivatization with reagents like trifluoroacetic anhydride can be used for the analysis of amines by GC-MS.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and identifying the presence of impurities.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of the reaction in real-time.
Q3: Are there any safety precautions I should be aware of when performing the Eschweiler-Clarke reaction?
A3: Yes, several safety precautions are crucial:
-
The reaction is exothermic and evolves carbon dioxide gas.[1] It should be performed in a well-ventilated fume hood with appropriate pressure relief.
-
Formaldehyde is a known carcinogen and sensitizer.[7] Formic acid is corrosive.[8] Always handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The product, this compound, as a diamine, is likely to be corrosive and should be handled with care.
IV. Experimental Protocol: Selective Mono-N-methylation of 2-methyl-1,3-propanediamine
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methyl-1,3-propanediamine (1.0 eq.) in a minimal amount of a suitable solvent (e.g., water or methanol).
-
Reagent Addition: Add formic acid (2.0-3.0 eq.) to the flask. From the dropping funnel, add formaldehyde (1.0-1.2 eq., typically a 37% aqueous solution) dropwise to the stirred solution over 1-2 hours.
-
Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature for 4-8 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully basify the solution with a strong base (e.g., NaOH or KOH) to a pH > 12.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography.
V. References
-
Beller, M., et al. (2023). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. [Link]
-
Kim, J., et al. (2019). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Sustainable Chemistry & Engineering. [Link]
-
Shaikh, A. A., et al. (2018). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega. [Link]
-
Cantat, T., et al. (2017). Selective N-Methylation of Aliphatic Amines with CO2 and Hydrosilanes Using Nickel-Phosphine Catalysts. Organometallics. [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
-
Liu, J., et al. (2020). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [Link]
-
PubChem. (n.d.). N-Methyl-1,3-propanediamine. [Link]
-
Kusch, P. (2012). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. ResearchGate. [Link]
-
Wikipedia. (2023). Eschweiler–Clarke reaction. [Link]
-
Kusch, P. (2009). Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N -1Alkyl1,3-propanediamines by GC–MS. ResearchGate. [Link]
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WIPO. (2020). PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE. WIPO Patentscope. [Link]
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Kimies. (2022, October 13). Eschweiler-Clarke reaction. YouTube. [Link]
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Rosenau, T., et al. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. ResearchGate. [Link]
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Google Patents. (n.d.). Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
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Google Patents. (n.d.). Diamine purification method.
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ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. [Link]
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NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]
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ResearchGate. (2016). Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. [Link]
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Chemical Engineering Transactions. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]
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Google Patents. (n.d.). Method for the preparation of 1,3-diamino-2,2-dimethyl propane.
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ResearchGate. (2019). Reductive methylation by aqueous formaldehyde and zinc a. [Link]
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PubMed. (2012). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. [Link]
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Google Patents. (n.d.). Preparation method of N, N-dimethyl-1, 3-propanediamine.
-
CHIMIA. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. [Link]
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Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. [Link]
-
ResearchGate. (n.d.). Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. [Link]
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ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]
-
Google Patents. (n.d.). Process for purifying a phenylenediamine.
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Technical Support Center: N-Substituted Dimethyl-1,3-Propanediamines
A Guide to Storage, Stability, and Troubleshooting for Research Professionals
Welcome to the technical support guide for N-substituted dimethyl-1,3-propanediamines. This document, prepared by our senior application scientists, provides in-depth information on the handling, storage, and stability of this class of compounds.
A note on nomenclature: The term "N,2-Dimethyl-1,3-propanediamine" can be ambiguous. This guide will focus on the common, commercially available isomers such as 2,2-Dimethyl-1,3-propanediamine and N,N'-Dimethyl-1,3-propanediamine , as they share critical characteristics regarding storage and stability. The principles discussed are broadly applicable to related diamines used in research and development.
Part 1: Frequently Asked Questions (FAQs) on Handling and Storage
This section addresses the most common questions regarding the day-to-day handling and storage of dimethyl-1,3-propanediamine isomers.
Question: What are the primary hazards associated with dimethyl-1,3-propanediamines?
Answer: These compounds are classified as hazardous materials and present multiple risks.[1][2][3]
-
Corrosivity: They are corrosive and can cause severe skin burns and serious eye damage.[1][2][3] Immediate and thorough rinsing is required upon contact.[4][5]
-
Flammability: Many isomers are flammable liquids and vapors.[2][3] Vapors can form explosive mixtures with air and may travel along floors to a source of ignition.[2] It is imperative to keep them away from heat, sparks, open flames, and hot surfaces.[2][3][5]
-
Toxicity & Sensitization: They can be harmful if swallowed or in contact with skin.[1][6] Furthermore, they may cause an allergic skin reaction (sensitization) in some individuals.[1][6]
Question: What are the ideal storage conditions for these diamines?
Answer: Proper storage is critical to maintaining the purity and stability of the product. The core principles are to keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][4][5]
-
Atmosphere: To prevent degradation from atmospheric components, storing under an inert gas like nitrogen or argon is highly recommended, especially for long-term storage or high-purity applications.
-
Location: Store in a designated corrosives and flammables area.[4] The storage area should be locked to restrict access.[1][5]
-
Temperature: Keep cool and away from heat sources.[2][5] Refer to the product-specific label for any precise temperature recommendations.[2]
Question: What materials and chemical classes are incompatible with N-substituted dimethyl-1,3-propanediamines?
Answer: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][5] These compounds can react vigorously and compromise the integrity of your material. The amine functionality also makes them incompatible with isocyanates, halogenated organics, peroxides, phenols, and epoxides.[7]
Question: What Personal Protective Equipment (PPE) is mandatory when working with these compounds?
Answer: A comprehensive approach to personal safety is essential.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][5] Ensure eyewash stations are readily accessible.[4]
-
Skin Protection: Use appropriate chemical-resistant gloves and protective clothing to prevent any skin exposure.[4][5] Flame-retardant and antistatic protective clothing may be necessary depending on the scale of work.[2][5]
-
Respiratory Protection: Work should be conducted in a chemical fume hood to avoid inhaling vapors.[4][5] If exposure limits are at risk of being exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems that may arise during experimentation, linking them to the chemical properties of the diamines.
Question: My diamine solution has developed a yellow or brownish tint over time. Is it still usable?
Answer: A color change is a common indicator of chemical degradation, most likely due to oxidation from exposure to air. While minor discoloration may not affect all applications, it signifies a decrease in purity. For sensitive applications, such as polymer synthesis or catalyst preparation where stoichiometry is critical, using a discolored reagent is not recommended. It is advisable to use a fresh, unopened bottle or purify the discolored material before use.
Question: I am observing poor performance or variability in my reaction outcomes (e.g., in polymerization or as a curing agent). Could the diamine be the cause?
Answer: Yes, this is a classic symptom of reagent degradation. The primary amine groups are the reactive sites; if they have degraded, the compound's efficacy is compromised. There are two likely causes:
-
Oxidation/Degradation: As mentioned above, exposure to air can oxidize the amine groups.
-
Reaction with Carbon Dioxide: Amines readily react with atmospheric CO₂ to form carbamates. This reaction consumes the active amine groups, reducing the effective concentration of the reagent and introducing impurities into your system. This is a key reason why storage under an inert atmosphere is crucial.[8][9][10]
Question: My analytical results (e.g., NMR, GC-MS) show unexpected peaks. What could they be?
Answer: Unexpected peaks often correspond to degradation products. The most common degradation pathway for diamines in the presence of CO₂ involves the formation of carbamates, which can then undergo intermolecular cyclization to form species like tetrahydro-2(1H)-pyrimidone or react further to form ureas.[8][10] If your material has been exposed to air and/or moisture, these are highly probable impurities.
Visualizing a Common Degradation Pathway
The following diagram illustrates a simplified degradation pathway for a generic 1,3-propanediamine exposed to atmospheric carbon dioxide, a common cause of sample instability.
Caption: Simplified pathway of diamine reacting with CO₂.
Part 3: Quantitative Data and Experimental Protocols
For ease of reference, the table below summarizes key properties of two common isomers. Always refer to the Safety Data Sheet (SDS) for the specific product you are using.
| Property | 2,2-Dimethyl-1,3-propanediamine | N,N'-Dimethyl-1,3-propanediamine |
| CAS Number | 7328-91-8[4] | 111-33-1[5] |
| Molecular Formula | C₅H₁₄N₂[11] | C₅H₁₄N₂ |
| Physical State | Solid / Low melting solid[4] | Colorless, clear liquid[5] |
| Boiling Point | ~65°C / 15mmHg[1] | ~145°C[2][5] |
| Flash Point | ~52°C | ~20°C (closed cup)[5] |
| Density | Not specified | ~0.817 g/cm³ at 25°C[2][5] |
| Incompatibilities | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides[4] | Strong oxidizing agents, Strong acids[5] |
| Storage Class | 8A - Combustible corrosive hazardous materials | 3 - Flammable liquids |
Protocol: Inert Atmosphere Handling and Aliquoting
To preserve the integrity of dimethyl-1,3-propanediamines, it is essential to handle them under an inert atmosphere. This protocol minimizes exposure to air and moisture.
Objective: To safely transfer the diamine from a manufacturer's bottle to smaller, sealed vials for daily use, maintaining an inert headspace.
Materials:
-
Schlenk line or glove box with nitrogen or argon gas
-
Original bottle of dimethyl-1,3-propanediamine
-
Dry, clean glass syringes and long needles (cannula)
-
Dry, clean vials with PTFE-lined septa caps
-
Parafilm or vinyl tape
Workflow Diagram:
Caption: Workflow for aliquoting air-sensitive diamines.
Step-by-Step Procedure:
-
Preparation: Place the required number of empty vials and syringes in a laboratory oven (>100°C) for several hours and allow them to cool to room temperature in a desiccator.
-
Inerting Vials: Transfer the dry vials into a glove box or attach them to a Schlenk line. Evacuate and backfill with inert gas three times to ensure a completely inert atmosphere. Seal with septa caps.
-
Preparing the Source Bottle: Briefly remove the cap from the main bottle and quickly replace it with a rubber septum.
-
Gas Inlet: Carefully insert a needle connected to the inert gas line through the septum, ensuring the needle tip is in the headspace, not the liquid. This will create a positive pressure of inert gas.
-
Venting: Insert a second, shorter "vent" needle to allow for pressure equalization.
-
Withdrawal: Puncture the septum with the long needle of your dry, purged syringe. Submerge the needle tip below the liquid surface and slowly withdraw the desired volume. The positive pressure from the gas line will aid this process.
-
Transfer: Remove the syringe from the source bottle and immediately insert it into one of the prepared inerted vials. Inject the liquid.
-
Sealing: Once the transfer is complete, remove the syringe and gas needles from the vial and the source bottle. Tightly cap the vial. For extra security, wrap the cap and neck of the vial with Parafilm.
-
Storage: Store the newly created aliquots in accordance with the SDS recommendations (cool, dry, dark, and ventilated area).[1][4][5]
By following these procedures, you can significantly extend the shelf-life and maintain the high purity of your N-substituted dimethyl-1,3-propanediamine reagents, leading to more reliable and reproducible experimental results.
References
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(2010-09-29). Thermo Fisher Scientific.
-
ChemicalBook.
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(2025-11-06). Sigma-Aldrich.
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Validation & Comparative
A Comparative Guide to Aliphatic Diamine Curing Agents: Unveiling the Performance of Sterically Hindered Diamines in Epoxy Systems
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Structure-Property Relationships of Epoxy Curing Agents
In the formulation of high-performance epoxy resins, the selection of a curing agent is a critical decision that dictates the final thermomechanical properties and chemical resistance of the thermoset. While linear aliphatic diamines such as Ethylenediamine (EDA), Diethylenetriamine (DETA), and Triethylenetetramine (TETA) are widely utilized for their high reactivity and robust performance, this guide explores the nuanced yet significant impact of steric hindrance by comparing these conventional hardeners with 2,2-Dimethyl-1,3-propanediamine, also known as neopentanediamine. Understanding these differences is paramount for tailoring epoxy systems to specific application demands, from structural adhesives to advanced composite materials.
This guide provides an objective comparison based on available scientific data, focusing on the influence of the diamine structure on curing kinetics, thermal properties, and mechanical performance. Due to the limited direct comparative data for N,2-Dimethyl-1,3-propanediamine, this analysis will focus on its structural isomer, 2,2-Dimethyl-1,3-propanediamine, as a representative of gem-disubstituted diamines.
The Curing Mechanism: A Tale of Two Amines
The curing of epoxy resins with amine-based agents is fundamentally an addition polymerization reaction. The active hydrogen atoms on the primary and secondary amine groups act as nucleophiles, attacking the electrophilic carbon of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a new secondary or tertiary amine. This process builds a three-dimensional, cross-linked network, transforming the liquid resin into a rigid solid.[1][2]
The reactivity of the amine is governed by the nucleophilicity of the nitrogen atom and the steric accessibility of the active hydrogens. Linear aliphatic amines like EDA, DETA, and TETA are highly reactive due to the minimal steric hindrance around their primary amine groups.[1] In contrast, the molecular architecture of 2,2-Dimethyl-1,3-propanediamine introduces significant steric bulk. The two methyl groups on the central carbon atom of the propane chain sterically hinder the approach of the amine groups to the epoxy ring. This structural difference is the primary determinant of the variations in performance characteristics discussed below.
Caption: Simplified reaction pathway for epoxy curing with a primary amine.
Comparative Analysis of Performance Properties
The structural disparity between linear and sterically hindered aliphatic diamines translates into tangible differences in handling characteristics and final material properties. The following sections provide a comparative overview based on established principles and available data.
Curing Kinetics: Reactivity and Pot Life
Linear Aliphatic Diamines (EDA, DETA, TETA): These curing agents are known for their high reactivity, leading to rapid gel times and short pot lives.[1] This is advantageous for applications requiring fast curing but can be challenging for the fabrication of large or complex parts where a longer working time is necessary. The high exotherm generated during their rapid cure can also lead to thermal stresses and potential degradation in thick sections.[1]
2,2-Dimethyl-1,3-propanediamine (Neopentanediamine): The steric hindrance from the gem-dimethyl group is expected to reduce the reactivity of the amine hydrogens. This would result in a longer gel time and an extended pot life compared to linear diamines of similar molecular weight. Chemical supplier information suggests neopentanediamine is highly reactive, though it is also noted to be less water-sensitive than non-branched aliphatic amines.[3] A longer pot life allows for better processing control, reduced exotherm, and potentially lower residual stresses in the cured product. The structure of the amine curing agent is a key factor influencing the gel temperature of the system.[2]
Thermal Properties: Glass Transition Temperature (Tg) and Thermal Stability
The glass transition temperature (Tg) is a critical parameter that defines the upper service temperature of an epoxy system. Above Tg, the material transitions from a rigid, glassy state to a softer, rubbery state, with a corresponding drop in mechanical properties.
Linear Aliphatic Diamines (EDA, DETA, TETA): These curing agents typically yield cured epoxies with moderate glass transition temperatures. The flexibility of the ethylene linkages in their backbones contributes to a lower Tg compared to more rigid curing agents like aromatic diamines.[4] Molecular dynamics simulations have shown that an epoxy system with TETA has a lower Tg than one with the more rigid aromatic diamine, DETDA.[5]
2,2-Dimethyl-1,3-propanediamine (Neopentanediamine): The rigid neopentyl structure is expected to restrict the rotational freedom of the polymer chains in the cross-linked network. This increased rigidity should lead to a higher glass transition temperature compared to linear aliphatic diamines of similar chain length. A higher Tg translates to better mechanical performance at elevated temperatures.
Thermal stability, often assessed by thermogravimetric analysis (TGA), is also influenced by the curing agent. The inherent stability of the C-C bonds in the neopentyl group may contribute to enhanced thermal stability of the resulting epoxy network.
Mechanical Properties: Strength, Modulus, and Toughness
The mechanical performance of a cured epoxy is a direct function of its cross-link density and network structure.
Linear Aliphatic Diamines (EDA, DETA, TETA): These curing agents form tightly cross-linked networks, resulting in high strength and stiffness (modulus). However, this high cross-link density can also lead to brittleness and lower fracture toughness.[6]
2,2-Dimethyl-1,3-propanediamine (Neopentanediamine): The bulky neopentyl group can disrupt the packing efficiency of the polymer chains, potentially leading to a slightly lower cross-link density. This might result in a moderate reduction in tensile and flexural strength compared to linear diamines. However, the introduction of the bulky groups may also interfere with crack propagation, potentially enhancing the fracture toughness of the cured epoxy. The final mechanical properties will be a balance between the rigidity imparted by the neopentyl group and the overall cross-link density of the network.
Summary of Expected Performance Differences
| Property | Linear Aliphatic Diamines (e.g., EDA, DETA, TETA) | 2,2-Dimethyl-1,3-propanediamine (Neopentanediamine) | Causality (Structure-Property Relationship) |
| Reactivity / Pot Life | High reactivity, short pot life[1] | Lower reactivity, longer pot life (expected) | Steric hindrance from the gem-dimethyl group in neopentanediamine reduces the accessibility of the amine hydrogens for reaction with the epoxy ring. |
| Glass Transition Temp. (Tg) | Moderate | Higher (expected) | The rigid neopentyl structure restricts chain mobility in the cured network, increasing the energy required for the transition from a glassy to a rubbery state. |
| Tensile/Flexural Strength | High | Moderate to High (expected) | High cross-link density from linear amines leads to high strength. The bulky structure of neopentanediamine might slightly reduce cross-link density but adds rigidity. |
| Flexural Modulus | High | High (expected) | The rigidity of the neopentyl group is expected to contribute to a stiff network structure. |
| Fracture Toughness | Moderate | Potentially higher (expected) | The bulky neopentyl groups may create a more complex network structure that is more resistant to crack propagation. |
Experimental Protocols for Comparative Analysis
To conduct a rigorous comparative study of these curing agents, standardized testing methodologies are essential. The following are key experimental protocols based on ASTM standards.
Protocol 1: Determination of Gel Time and Peak Exotherm
-
Standard: ASTM D2471 - Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.[6][7]
-
Procedure:
-
Prepare stoichiometric mixtures of the epoxy resin with each diamine curing agent.
-
Place a defined volume of the mixture in a standard container.[8]
-
Insert a thermocouple into the center of the mixture.
-
Record the temperature as a function of time.
-
The gel time is the time required for the mixture to reach a specified viscosity or to become solid.
-
The peak exothermic temperature is the maximum temperature reached during the curing reaction.[8]
-
Caption: Workflow for determining gel time and peak exotherm via ASTM D2471.
Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[3][4]
-
Procedure:
-
Cure samples of each epoxy-amine system according to a defined schedule.
-
Place a small, weighed amount of the cured sample into a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) in the DSC instrument.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.[9]
-
Protocol 3: Mechanical Testing
-
Standards:
-
Procedure:
-
Cast specimens of each cured epoxy system into standard shapes (e.g., dog-bone for tensile testing, rectangular bar for flexural testing).[10]
-
Condition the specimens at a standard temperature and humidity.
-
Conduct tensile tests on a universal testing machine to determine tensile strength, modulus, and elongation at break.[2]
-
Conduct three-point bending tests to determine flexural strength and flexural modulus.[11]
-
Measure the Shore D hardness using a durometer.[13]
-
Caption: Workflow for the mechanical characterization of cured epoxy samples.
Conclusion
The choice of an aliphatic diamine curing agent has a profound impact on the processability and final performance of an epoxy system. While linear diamines like EDA, DETA, and TETA offer high reactivity and lead to strong, stiff materials, they often suffer from short pot lives and moderate thermal performance. Sterically hindered diamines, represented here by 2,2-Dimethyl-1,3-propanediamine, present an intriguing alternative. The introduction of steric bulk around the amine functional groups is expected to moderate reactivity, extend pot life, and enhance the glass transition temperature of the cured epoxy. This makes them promising candidates for applications where controlled curing, improved thermal stability, and potentially enhanced toughness are desired.
For researchers and formulators, a thorough understanding of these structure-property relationships is essential for the rational design of epoxy systems tailored to specific and demanding applications. Further direct comparative studies under controlled conditions are warranted to fully quantify the performance benefits of sterically hindered aliphatic diamines.
References
Click to expand
-
The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
-
Preparation and mechanical properties of modified epoxy resins with flexible diamines. (2021). Request PDF. Retrieved January 13, 2026, from [Link]
-
A comparative study of epoxy resin cured with a linear diamine and a branched polyamine. (2013). Request PDF. Retrieved January 13, 2026, from [Link]
-
Mechanical properties of epoxy networks based on DGEBA and aliphatic Amines. (2007). ResearchGate. Retrieved January 13, 2026, from [Link]
-
ASTM D2240 Standard Test Method for Rubber Property—Durometer Hardness. (2021). ASTM International. Retrieved January 13, 2026, from [Link]
-
ASTM D2471-99(2005)e1 Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins. (n.d.). ASTM International. Retrieved January 13, 2026, from [Link]
-
Neopentane diamine by BASF SE, Intermediates Division. (n.d.). Adhesives & Sealants Industry. Retrieved January 13, 2026, from [Link]
-
ASTM D638-14 Standard Test Method for Tensile Properties of Plastics. (n.d.). ASTM International. Retrieved January 13, 2026, from [Link]
-
ASTM D790-17 Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. (n.d.). ASTM International. Retrieved January 13, 2026, from [Link]
-
Curing Agents for Epoxy Resin. (1990). ThreeBond Technical News. Retrieved January 13, 2026, from [Link]
-
Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry. (2023). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant. (2023). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (2022). MDPI. Retrieved January 13, 2026, from [Link]
-
Comparative investigation of thermal and mechanical properties of cross-linked epoxy polymers with different curing agents by molecular dynamics simulation. (2015). National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
ASTM D3418-21 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (n.d.). ASTM International. Retrieved January 13, 2026, from [Link]
-
Increased Flexural Modulus and Strength in SWNT / Epoxy Composites by a New Fabrication Method. (n.d.). CORE. Retrieved January 13, 2026, from [Link]
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ASTM D2240 Durometer Hardness. (n.d.). NAMSA. Retrieved January 13, 2026, from [Link]
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A Senior Application Scientist's Guide to Polyamides: A Comparative Study Based on Diamine Monomer Selection
Abstract
The selection of the diamine monomer is a critical determinant in the synthesis of polyamides, fundamentally dictating the polymer's final properties and potential applications. This guide provides a comparative analysis of polyamides derived from structurally diverse diamine monomers, including aliphatic, aromatic, and functionalized variants. We delve into the causal relationships between monomer architecture and the resulting thermal, mechanical, and solubility characteristics of the polymer. Supported by experimental data and detailed characterization protocols, this document serves as a comprehensive resource for researchers and professionals in polymer science and material development.
Introduction: The Central Role of the Diamine Monomer
Polyamides, a cornerstone of high-performance polymers, are defined by the repeating amide linkages (-CO-NH-) in their backbone. While the diacid or diacid chloride component is crucial, the structure of the diamine comonomer offers a powerful lever to tailor the final properties of the material. The diamine's rigidity, linearity, symmetry, and the presence of functional groups directly influence chain packing, intermolecular forces (especially hydrogen bonding), and chain mobility.[1] Consequently, properties ranging from thermal stability and mechanical strength to solubility and processability can be precisely engineered through judicious diamine selection.[2][3]
This guide will explore three principal classes of diamines and their impact on polyamide performance:
-
Aliphatic Diamines: Forming the basis of traditional nylons, these flexible monomers yield tough, semi-crystalline polymers.
-
Aromatic Diamines: The building blocks of aramids, their rigid structure imparts exceptional thermal and mechanical resilience.
-
Functionalized Diamines: A versatile class where specific moieties (e.g., fluorine, ether linkages, bulky groups) are incorporated to enhance properties like solubility, optical transparency, or dielectric performance.
The following diagram illustrates the fundamental polycondensation reaction.
Caption: General synthesis of polyamides via polycondensation.
Comparative Analysis of Polyamide Properties
The structure of the diamine has a profound effect on the macroscopic properties of the resulting polyamide. This section compares these properties based on the diamine class.
Aliphatic Diamine-Based Polyamides (Nylons)
Polyamides synthesized from linear aliphatic diamines, such as 1,6-hexanediamine, are characterized by their flexible alkyl chains. This flexibility allows for significant chain mobility and the formation of strong hydrogen bonds between amide groups, leading to semi-crystalline materials with a good balance of strength and toughness.[4]
-
Thermal Properties: They exhibit distinct melting points (T_m) but have relatively low glass transition temperatures (T_g) and moderate thermal stability, making them unsuitable for very high-temperature applications.
-
Mechanical Properties: Known for their excellent durability, abrasion resistance, and high tensile strength.[4]
-
Solubility: Generally insoluble in common organic solvents but can be dissolved in strong acids like formic acid or phenols.
Aromatic Diamine-Based Polyamides (Aramids)
The incorporation of aromatic diamines, such as m-phenylenediamine or p-phenylenediamine, results in highly rigid polymer backbones.[5] This rigidity severely restricts chain rotation, leading to exceptional thermal stability and mechanical properties.[1]
-
Thermal Properties: Aramids possess very high glass transition temperatures and decomposition temperatures often exceeding 400-500°C.[1]
-
Mechanical Properties: They are among the strongest synthetic fibers, with extremely high tensile strength and modulus, particularly in para-oriented structures (e.g., Kevlar).[5]
-
Solubility: Their rigid structure and strong intermolecular forces make them notoriously difficult to dissolve, typically requiring aggressive solvents like concentrated sulfuric acid.[5] Studies have shown that p-substituted diamine isomers yield superior thermo-mechanical properties compared to their m-substituted counterparts.[6]
Functionalized Diamine-Based Polyamides
To overcome the processing limitations of aramids while retaining high performance, various functional groups can be incorporated into the diamine monomer.
-
Dianimes with Flexible Linkers (Ether, Methylene): Introducing flexible spacers like ether (-O-) or methylene (-CH₂-) groups into the aromatic diamine backbone increases chain flexibility.[7] This design choice disrupts the rigid chain packing, which significantly enhances solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc).[7] The trade-off is typically a reduction in the glass transition temperature compared to fully aromatic polyamides.[8]
-
Dianimes with Bulky or Asymmetric Groups: Attaching bulky side groups or using unsymmetrical monomers disrupts the polymer chain symmetry and prevents dense packing.[2] This strategy is highly effective in producing amorphous polyamides with excellent solubility, often without a major sacrifice in thermal stability.[7][9]
-
Fluorinated Diamines: The incorporation of trifluoromethyl (-CF₃) groups is a particularly effective strategy. These groups are bulky and electron-withdrawing, leading to polyamides with a combination of desirable properties: enhanced solubility, high thermal stability, excellent optical transparency, low moisture absorption, and a low dielectric constant.[9][10]
The following diagram illustrates how different diamine structures influence key polymer properties.
Caption: Relationship between diamine structure and polyamide properties.
Quantitative Performance Data
The table below summarizes typical performance data for polyamides synthesized from different classes of diamine monomers, compiled from various studies.
| Diamine Monomer Class | Representative Diamine | Glass Transition (T_g) | 5% Weight Loss (T_d5) | Tensile Strength | Solubility | References |
| Aliphatic | 1,6-Hexamethylenediamine | ~60 °C | ~400 °C | 60-80 MPa | Poor (Soluble in strong acids) | [4][11] |
| Aromatic | 4,4'-Oxydianiline (ODA) | 210-260 °C | 497-597 °C | 70-100 MPa | Poor (Requires H₂SO₄ or LiCl/NMP) | [5][7] |
| Aromatic (p-isomer) | p-Phenylenediamine | >300 °C | >500 °C | >150 MPa | Very Poor | [1][6] |
| Functional (Ether) | 1,3-Bis(4-aminophenoxy)benzene | ~215 °C | ~500 °C | ~85 MPa | Good in NMP, DMAc | [2] |
| Functional (Fluoro) | 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | >300 °C | 437-465 °C | ~90 MPa | Excellent in NMP, DMAc, THF | [9] |
Experimental Protocols
Scientific integrity demands reproducible and self-validating methodologies. The following section provides detailed protocols for the synthesis and characterization of polyamides.
Synthesis Protocol: Low-Temperature Solution Polycondensation
This method is ideal for synthesizing high molecular weight aromatic polyamides that may be thermally unstable at high temperatures.
Causality: The low temperature prevents side reactions and degradation, while the use of a highly reactive diacid chloride drives the reaction to completion. A solvent like NMP or DMAc is chosen for its ability to keep the rigid polymer chains in solution.
-
Drying: Thoroughly dry the diamine monomer and solvent (NMP) over 4Å molecular sieves for 24 hours to remove residual water, which would hydrolyze the diacid chloride.
-
Dissolution: In a three-necked flask equipped with a nitrogen inlet and a mechanical stirrer, dissolve the diamine monomer (10 mmol) in the anhydrous NMP (50 mL) under a gentle nitrogen purge. Cool the solution to 0°C using an ice bath.
-
Monomer Addition: Add the solid aromatic diacid chloride (e.g., terephthaloyl chloride, 10 mmol) to the stirred solution in one portion.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 4-6 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation: Pour the viscous polymer solution slowly into a large volume of vigorously stirring methanol (500 mL). The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration. Wash it thoroughly with methanol and then with hot water to remove unreacted monomers and salts.
-
Drying: Dry the final polymer in a vacuum oven at 80-100°C for 24 hours.
Characterization Workflow
A systematic characterization is essential to correlate the monomer structure with the final polymer properties.
Caption: Experimental workflow from synthesis to analysis.
Protocol: Thermal Analysis (TGA/DSC)
-
Objective: To determine the thermal stability (T_d), glass transition temperature (T_g), and melting temperature (T_m).[12]
-
Protocol:
-
Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan or a ceramic TGA pan.
-
For TGA: Place the pan in the TGA furnace. Heat the sample from 30°C to 800°C at a rate of 10°C/min under a nitrogen atmosphere. Record the weight loss as a function of temperature.[11]
-
For DSC: Place the pan in the DSC cell. Heat the sample from 30°C to a temperature above its expected T_g or T_m (e.g., 350°C) at 10°C/min. Cool the sample rapidly back to 30°C. Perform a second heating scan at the same rate. The T_g is determined from the second heating scan to erase any prior thermal history.[13]
-
Protocol: Mechanical Analysis (Tensile Testing)
-
Objective: To measure tensile strength, Young's modulus, and elongation at break.[14][15]
-
Protocol:
-
Prepare dog-bone-shaped specimens from the cast polymer films according to ASTM D638 or ISO 527 standards.[16]
-
Measure the precise width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine (UTM).
-
Apply a tensile load at a constant rate of extension until the specimen fractures.[16]
-
The machine records the force applied and the corresponding elongation.
-
Calculate stress (force/cross-sectional area) and strain (change in length/original length) to generate a stress-strain curve, from which the key mechanical properties are derived.[17]
-
Protocol: Spectroscopic Analysis (FTIR)
-
Objective: To confirm the chemical structure of the polyamide.
-
Protocol:
-
Obtain a spectrum of the polymer film using an FTIR spectrometer, typically in Attenuated Total Reflectance (ATR) mode.
-
Analyze the spectrum for characteristic peaks. Key absorptions for polyamides include:
-
The presence of this 1650/1540 cm⁻¹ pair is a strong indicator of a polyamide structure.[19]
-
Conclusion
The choice of diamine monomer is a paramount strategic decision in the design of polyamides. By moving from simple aliphatic to rigid aromatic and then to precisely functionalized aromatic diamines, a vast landscape of material properties can be accessed. Aliphatic diamines provide toughness and flexibility, while aromatic diamines deliver unparalleled thermal and mechanical performance at the cost of processability. Functionalized diamines offer a sophisticated compromise, enabling the development of high-performance polymers that are also soluble and processable. The experimental data and protocols provided herein serve as a validated foundation for researchers to rationally design and characterize novel polyamides tailored for specific, demanding applications.
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National Center for Biotechnology Information. (n.d.). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Retrieved from [Link]
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MDPI. (2022). Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Retrieved from [Link]
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Navigating the Catalytic Landscape of Dimethyl-1,3-propanediamines: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a chemical transformation. This guide provides an in-depth performance evaluation of dimethyl-1,3-propanediamine isomers as catalysts, offering a comparative analysis against relevant alternatives, supported by experimental data.
Addressing the Ambiguity: Which Dimethyl-1,3-propanediamine?
The nomenclature "N,2-Dimethyl-1,3-propanediamine" is not standard in chemical literature. It is likely a reference to one of three structural isomers, each with distinct catalytic properties and applications. This guide will therefore explore the performance of the following key isomers:
-
N,N-Dimethyl-1,3-propanediamine (DMAPA) : An asymmetrical diamine with one tertiary and one primary amine group.
-
2,2-Dimethyl-1,3-propanediamine : A symmetrical diamine with two primary amine groups and a neopentyl core.
-
N,N'-Dimethyl-1,3-propanediamine : A symmetrical diamine with two secondary amine groups.[1][2]
This guide will focus on the catalytic applications of the two most prominent isomers for which substantial data is available: N,N-Dimethyl-1,3-propanediamine and 2,2-Dimethyl-1,3-propanediamine.
N,N-Dimethyl-1,3-propanediamine (DMAPA) as a Catalyst
N,N-Dimethyl-1,3-propanediamine (DMAPA) is a versatile compound, widely utilized as a catalyst and an intermediate in various industrial applications, including the synthesis of surfactants, polyurethane catalysts, and epoxy resin hardeners.[3][4]
Performance in Polyurethane Foam Production
In the realm of polyurethane (PU) foam production, DMAPA functions as a tertiary amine catalyst. These catalysts are instrumental in accelerating both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions.[5]
Comparative Analysis with Other Amine Catalysts:
Compared to other tertiary amine catalysts like triethylenediamine (TEDA) and dimethylcyclohexylamine (DMCHA), DMAPA's catalytic activity is influenced by its molecular structure, which combines a sterically accessible tertiary amine for catalytic activity and a primary amine that can react into the polymer matrix. This can be advantageous in producing low-odor reactive polyurethane catalysts.[6] A derivative of DMAPA, N,N-Dimethyl-N',N'-Bis(2-Hydroxypropyl)-1,3-propanediamine, is noted for its high activity in high-water formulations and its ability to reduce volatile organic compounds (VOCs) and odor in the final product.[6]
| Catalyst Type | Key Features | Advantages | Disadvantages |
| DMAPA & Derivatives | Reactive catalyst with primary/hydroxyl groups. | Low odor, reduced VOCs, high activity in specific formulations.[6] | May have a more specialized application range compared to broad-spectrum catalysts. |
| Triethylenediamine (TEDA) | Highly active, strong base. | Effectively promotes both gelling and blowing reactions.[5] | Can have a strong odor. |
| Dimethylcyclohexylamine (DMCHA) | Commonly used alternative. | Effective in a range of PU foam formulations.[5] | Performance can vary depending on the specific formulation. |
| Bis-(dimethylaminoethyl)ether (BDMAEE) | Another common amine catalyst. | Balances gelling and blowing reactions.[5] | May not be as effective as TEDA in all applications. |
Alternatives to Amine Catalysts in Polyurethane Production:
Growing environmental and health concerns have driven the search for alternatives to traditional catalysts, including some amines and organotin compounds.[5]
-
Metal Carboxylates : Bismuth and potassium carboxylates are emerging as environmentally friendlier options.[5] Bismuth-based catalysts, in particular, offer a better safety profile compared to tin catalysts.[5][7]
-
Non-Isocyanate Polyurethanes (NIPUs) : Research into NIPUs offers a more sustainable alternative to conventional polyurethanes, utilizing different chemistries that may not require traditional amine or tin catalysts.[8]
Experimental Protocol: Synthesis of N,N-Dimethyl-1,3-propanediamine
The industrial production of DMAPA is a two-step process, which itself utilizes catalysts.[9][10]
Step 1: Cyanoethylation of Dimethylamine
Dimethylamine is reacted with acrylonitrile to yield N,N-dimethylaminopropionitrile (DMAPN).[10]
Step 2: Hydrogenation of DMAPN
The DMAPN intermediate is then hydrogenated to form N,N-Dimethyl-1,3-propanediamine. This step is typically catalyzed by a nickel-based catalyst, such as Raney-Ni.[9][11]
Workflow for Continuous Synthesis of DMAPA:
Caption: Workflow for the continuous synthesis of N,N-Dimethyl-1,3-propanediamine.
2,2-Dimethyl-1,3-propanediamine as a Ligand in Catalysis
2,2-Dimethyl-1,3-propanediamine, also known as neopentanediamine, is primarily used as a bidentate ligand in the synthesis of metal complexes that exhibit catalytic activity.[12] Its rigid neopentyl backbone can impart specific steric and electronic properties to the resulting metal catalyst.
Performance in Mizoroki-Heck Cross-Coupling Reactions
A notable application of 2,2-Dimethyl-1,3-propanediamine is in the formation of palladium(II) complexes for catalyzing Mizoroki-Heck reactions. This reaction is a cornerstone of carbon-carbon bond formation in modern synthetic chemistry.[13][14]
Experimental Data:
A study involving a palladium(II) complex of a Schiff base derived from 2,2-dimethyl-1,3-propanediamine demonstrated its potential as a catalyst in the Mizoroki-Heck reaction between 4-bromoacetophenone and styrene.[13][14]
| Catalyst | Reaction | Conversion (%) | Time (h) |
| Pd(II)-Schiff Base Complex | Mizoroki-Heck | 70 | 12 |
This air and moisture-stable complex showed good catalytic activity, achieving a 70% conversion of 4-bromoacetophenone in 12 hours.[13][14]
Comparison with Other Palladium Catalysts:
The performance of palladium catalysts in cross-coupling reactions is highly dependent on the nature of the ligands. While a direct comparison with other catalysts under identical conditions is not available in the provided search results, the 70% conversion is a promising result for a homogeneous catalyst. The field of cross-coupling reactions is vast, with numerous palladium catalysts and ligands being continuously developed to improve yields, turnover numbers, and reaction conditions.[15][16][17]
Experimental Protocol: Synthesis and Application of a 2,2-Dimethyl-1,3-propanediamine-based Palladium Catalyst
1. Synthesis of the Schiff Base Ligand:
-
A condensation reaction is carried out between 2,2-dimethyl-1,3-propanediamine and 2-hydroxy-4-methoxybenzaldehyde to form the tetradentate Schiff base ligand.[13][14]
2. Synthesis of the Palladium(II) Complex:
-
The synthesized Schiff base ligand is refluxed with an equimolar amount of palladium(II) acetate to yield the palladium complex.[13][14]
3. Catalytic Mizoroki-Heck Reaction:
-
In a reaction vessel, 4-bromoacetophenone, styrene, the palladium(II) complex (catalyst), and a suitable base (e.g., triethylamine) are dissolved in an appropriate solvent (e.g., DMF).
-
The reaction mixture is heated under an inert atmosphere for a specified time (e.g., 12 hours).
-
The reaction progress is monitored by gas chromatography-flame ionization detection (GC-FID).[13][14]
Decision Tree for Catalyst Selection:
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A Comparative Guide to the Validation of Analytical Methods for N,2-Dimethyl-1,3-propanediamine
For researchers, scientists, and drug development professionals, the robust quantification of chemical intermediates like N,2-Dimethyl-1,3-propanediamine is a cornerstone of quality control, process optimization, and regulatory compliance. The validation of an analytical method provides documented, empirical evidence that the procedure is fit for its intended purpose. This guide presents a comparative analysis of suitable analytical methodologies for this compound, grounded in established regulatory frameworks and practical, field-proven insights. We will explore the causality behind experimental choices, compare the performance of primary analytical techniques, and provide detailed protocols for their validation.
The Analytical Challenge: Understanding this compound
This compound is a short-chain aliphatic diamine. Its physicochemical properties—notably its basicity, polarity, and potential for hydrogen bonding—present specific challenges for analytical separation and detection. Direct analysis by techniques like gas chromatography (GC) can be problematic, often resulting in poor peak shape (tailing) and low response due to interactions with the stationary phase. Consequently, derivatization is a common and often necessary strategy to improve volatility, thermal stability, and chromatographic performance.
The validation of any analytical method for this compound must adhere to the harmonized principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4] These guidelines provide a framework for demonstrating that a method is accurate, precise, specific, sensitive, and robust.
Comparison of Primary Analytical Techniques
The two most suitable and powerful techniques for the trace quantification of this compound in complex matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The choice between them depends on sample complexity, required sensitivity, and available instrumentation.
dot
Caption: Key decision factors for selecting an analytical method.
Quantitative Performance Comparison
The following table summarizes typical performance data for the analysis of structurally related short-chain diamines using GC-MS and HPLC-MS, providing a benchmark for what can be expected when validating a method for this compound.
| Validation Parameter | GC-MS (with Derivatization) | HPLC-MS/MS (with Derivatization) | Authoritative Guideline Reference |
| Linearity (R²) | >0.995 | >0.998 | ICH Q2(R2)[2] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | 0.05 - 0.5 µg/kg | USP <1225>[1] |
| Limit of Quantitation (LOQ) | 0.5 - 3.0 µg/kg | 0.15 - 1.5 µg/kg | USP <1225>[1] |
| Precision (%RSD) | < 15% | < 10% | ICH Q2(R2)[2] |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | ICH Q2(R2)[2] |
Data synthesized from studies on analogous compounds, such as N-methyl-1,3-propanediamine.[5]
The Validation Workflow: A Self-Validating System
A robust validation protocol follows a predefined plan that assesses all critical performance characteristics of the method. The objective is to demonstrate, through laboratory studies, that the method is suitable for its intended analytical application.[6]
dot
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A Senior Application Scientist's Guide to Cross-Linking Density in Epoxy Resins: A Comparative Analysis of Hardeners
For researchers and professionals in materials science and drug development, the performance of epoxy resins is intrinsically linked to their three-dimensional network structure. The density of cross-links within this network dictates the material's mechanical strength, thermal stability, and chemical resistance. The choice of hardener, or curing agent, is the most critical factor in controlling this cross-linking density. This guide provides an in-depth comparison of the cross-linking densities achieved with common classes of epoxy hardeners—amines, anhydrides, and polyamides—supported by experimental data and detailed methodologies.
The Critical Role of Cross-Linking Density
The cross-linked network in an epoxy thermoset is formed by the chemical reaction between the epoxy resin and a hardener.[1] A higher cross-linking density generally leads to a more rigid material with a higher glass transition temperature (Tg), enhanced chemical resistance, and greater mechanical strength. Conversely, a lower cross-linking density can result in a more flexible and tougher material.[2] Understanding and controlling this property is therefore paramount for tailoring an epoxy system to a specific application.
Mechanisms of Cross-Linking: A Hardeners' Perspective
The chemical nature of the hardener dictates the reaction pathway and the final architecture of the polymer network.
Amine Hardeners
Amine hardeners are widely used due to their versatility and reactivity at ambient or elevated temperatures.[3] They cross-link with epoxy resins through a nucleophilic addition reaction, where the amine groups react with the epoxide rings.[2] The functionality of the amine (the number of active hydrogen atoms) and its chemical structure (aliphatic vs. aromatic) are key determinants of the final cross-linking density.
-
Aliphatic Amines: These hardeners, such as triethylenetetramine (TETA), are known for their fast curing at room temperature.[4] Their flexible carbon chains result in a tougher but less thermally stable network compared to their aromatic counterparts.[5]
-
Aromatic Amines: With their rigid ring structures, aromatic amines impart high thermal stability and chemical resistance to the cured epoxy, leading to a higher glass transition temperature.[6] However, they typically require higher curing temperatures.
The curing reaction with a primary amine proceeds in two steps: the primary amine reacts to form a secondary amine, which can then react with another epoxy group.[1] This step-growth polymerization builds a three-dimensional network.[5]
Anhydride Hardeners
Anhydride hardeners react with epoxy resins to form ester linkages, resulting in a highly cross-linked network with excellent thermal and chemical resistance.[7] This reaction typically requires elevated temperatures and the presence of a catalyst to open the anhydride ring.[7] The resulting polyesters are known for their high glass transition temperatures and superior dielectric properties.[2]
Polyamide Hardeners
Polyamide hardeners are formed from the reaction of dimerized fatty acids with polyamines.[8] Their long, flexible chains impart toughness, flexibility, and excellent water resistance to the cured epoxy.[9] The amine groups on the polyamide backbone react with the epoxy resin in a similar manner to traditional amine hardeners, but the long aliphatic chains result in a lower cross-linking density compared to more compact amine or anhydride hardeners.[10]
Visualizing the Cross-Linking Process
Caption: Reaction pathways for different epoxy hardeners.
Experimental Determination of Cross-Linking Density
Several analytical techniques can be employed to quantify and compare the cross-linking density of cured epoxy resins.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for probing the viscoelastic properties of polymers.[11] The storage modulus (E') in the rubbery plateau region, above the glass transition temperature (Tg), is directly proportional to the cross-linking density.[11] A higher storage modulus in this region indicates a more densely cross-linked network.[11]
-
Sample Preparation: Prepare rectangular specimens of the cured epoxy resin with typical dimensions of approximately 35 mm x 12 mm x 3 mm. Ensure the samples are fully cured according to the manufacturer's specifications.
-
Instrument Setup: Use a DMA instrument in a single or dual cantilever bending mode.[12]
-
Test Parameters:
-
Data Analysis: Plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature. The glass transition temperature (Tg) can be determined from the peak of the tan delta curve.[11] The cross-linking density is proportional to the storage modulus in the rubbery plateau region (the relatively flat region of the E' curve after the sharp drop at Tg).
Caption: Workflow for DMA analysis of epoxy resins.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material.[14] For epoxy resins, DSC can be used to determine the glass transition temperature (Tg) and the extent of cure.[15] A higher Tg is generally indicative of a higher degree of cross-linking.[16] By measuring the residual heat of reaction in a partially cured sample, the degree of cure can be quantified.[16]
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured or cured epoxy sample into an aluminum DSC pan.[14]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Test Parameters:
-
Data Analysis:
-
Heat of Cure: For an uncured sample, integrate the area under the exothermic curing peak to determine the total heat of cure (ΔH_total).
-
Glass Transition Temperature (Tg): For a cured sample, observe the step change in the heat flow curve to determine the Tg.
-
Degree of Cure: For a partially cured sample, measure the residual heat of cure (ΔH_residual) and calculate the degree of cure as: % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] x 100.
-
Caption: Workflow for DSC analysis of epoxy resins.
Swelling Test
The swelling test is a classic method for determining the cross-linking density of a polymer network.[17] A cross-linked polymer will not dissolve in a good solvent but will swell to an equilibrium volume.[18] The extent of swelling is inversely related to the cross-linking density.[17] The Flory-Rehner equation can be used to calculate the cross-linking density from the swelling data.[19]
-
Sample Preparation: Prepare small, accurately weighed samples of the cured epoxy resin (e.g., 0.2 g).[20]
-
Immersion: Immerse the samples in a suitable solvent (e.g., toluene or acetone) in a sealed container at room temperature.[17]
-
Equilibrium Swelling: Allow the samples to swell for a period sufficient to reach equilibrium (typically 24-72 hours).[17][20]
-
Measurement:
-
Remove the swollen sample from the solvent and quickly blot the surface to remove excess solvent.
-
Immediately weigh the swollen sample.
-
Dry the sample in a vacuum oven until a constant weight is achieved and reweigh.
-
-
Calculation: Use the dry and swollen weights to calculate the volume fraction of the polymer in the swollen gel. This value can then be used in the Flory-Rehner equation to determine the cross-linking density.[19]
Comparative Data: Cross-Linking Density and Associated Properties
The following table summarizes the expected trends in cross-linking density and related properties for epoxy resins cured with different hardeners.
| Hardener Type | Relative Cross-Linking Density | Typical Glass Transition Temp. (Tg) | Key Characteristics |
| Aromatic Amine | High | High | Excellent thermal stability and chemical resistance.[6] |
| Aliphatic Amine | Medium-High | Medium | Fast room temperature cure, good toughness.[4][5] |
| Anhydride | Very High | Very High | Superior thermal and electrical properties, requires heat cure.[2][7] |
| Polyamide | Low-Medium | Low | High flexibility, toughness, and water resistance.[9][10] |
Note: The actual values will depend on the specific resin and hardener, stoichiometry, and curing conditions.
Conclusion
The selection of a hardener is a critical decision in the formulation of epoxy resins, as it directly governs the cross-linking density and, consequently, the final properties of the thermoset. Amine hardeners offer a balance of properties and curing conditions, with aromatic amines providing higher thermal stability. Anhydride hardeners are the choice for applications demanding the highest thermal and chemical resistance, albeit requiring a heat cure. Polyamide hardeners are ideal for applications where flexibility and toughness are paramount.
By employing the experimental techniques outlined in this guide—DMA, DSC, and swelling tests—researchers can accurately characterize and compare the cross-linking densities of different epoxy systems. This enables the rational design and optimization of materials for a wide range of demanding applications, from advanced composites to biomedical devices.
References
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- Wang, J., et al. (2018). The chemical structure of the resin E-44 (a) and hardener polyamide 650 (b)
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- TA Instruments. (n.d.).
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A Comparative Guide to the Thermal Stability of Polyamides: The Influence of N,2-Dimethyl-1,3-propanediamine Structure
Introduction
In the realm of high-performance materials, the thermal stability of a polymer is a critical parameter that dictates its operational limits and application scope. Aromatic polyamides, or aramids, are renowned for their exceptional heat resistance, often withstanding temperatures above 300°C.[1] However, their rigid structures can lead to processing challenges, such as poor solubility.[2] This has driven research into structurally modified polyamides that balance thermal performance with improved processability.[3]
This guide provides an in-depth comparative analysis of the thermal properties of polyamides synthesized using N,2-Dimethyl-1,3-propanediamine , a branched aliphatic diamine. By examining its performance against polymers derived from conventional linear aliphatic and aromatic diamines, we aim to elucidate the causal relationship between monomer architecture and macroscopic thermal behavior. The experimental data and protocols herein serve as a critical resource for researchers and professionals in materials science and drug development, enabling informed selection of monomers for designing polymers with tailored thermal characteristics.
The Causality of Diamine Structure on Polymer Thermal Properties
The thermal characteristics of a polyamide are fundamentally governed by the chemical structure of its constituent monomers, particularly the diamine.[4] Intermolecular forces, chain packing efficiency, and backbone rigidity are the primary determinants of a polymer's response to thermal energy.
-
Linear Aliphatic Diamines (e.g., Hexamethylenediamine): The linear, flexible nature of these diamines allows the resulting polyamide chains to pack into highly ordered, semi-crystalline structures. This efficient packing maximizes the formation of strong intermolecular hydrogen bonds between amide groups. Consequently, a significant amount of thermal energy is required to overcome these forces and induce melting, leading to high melting temperatures (Tm) and good thermal stability.[5]
-
Aromatic Diamines (e.g., m-Phenylenediamine): The incorporation of rigid benzene rings into the polymer backbone drastically restricts segmental motion.[4] This inherent stiffness results in a very high glass transition temperature (Tg), which is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. Aromatic polyamides are often amorphous and exhibit exceptional thermal stability, decomposing at very high temperatures.[1][6]
-
Branched Aliphatic Diamines (this compound): The introduction of methyl groups on both the nitrogen and the propane backbone of this compound introduces significant steric hindrance. These branches disrupt the linearity of the polymer chain, impeding efficient packing and reducing the density of intermolecular hydrogen bonding.[5] This structural disruption typically leads to polymers that are less crystalline or fully amorphous, with lower glass transition and melting temperatures compared to their linear aliphatic counterparts. While this may temper the ultimate thermal stability, it often confers the significant advantage of enhanced solubility in common organic solvents.[2]
Visualizing Monomer Structures
The structural differences between these diamine classes are key to understanding their impact on polymer properties.
Caption: Chemical structures of representative diamine monomers.
Comparative Experimental Data
To objectively assess the impact of the diamine structure, the following table presents representative thermal data for polyamides synthesized from different diamines with the same diacid chloride (e.g., dodecanedioyl dichloride). This data is derived from established principles of polymer chemistry and illustrates the expected performance trends.[4][5]
| Polyamide Designation | Diamine Monomer | Diamine Type | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) at 10% Weight Loss (°C) |
| PA-Branched | This compound | Branched Aliphatic | ~30-50 | Amorphous / Low Tm | ~420-440 |
| PA-Linear | Hexamethylenediamine | Linear Aliphatic | ~40-60 | ~210-220 | ~450 |
| PA-Aromatic | m-Phenylenediamine | Aromatic | ~210-240 | Amorphous | ~480-520 |
Analysis of Results:
-
Glass Transition Temperature (Tg): The aromatic polyamide (PA-Aromatic) exhibits a significantly higher Tg due to the rigid phenyl rings in its backbone.[4] The branched and linear aliphatic polyamides have much lower Tg values, reflecting the greater flexibility of their aliphatic chains. The methyl groups in PA-Branched increase the free volume between chains, which can lead to a slightly lower Tg compared to its linear counterpart.[5]
-
Melting Temperature (Tm): PA-Linear shows a distinct and high melting point, characteristic of a semi-crystalline polymer. In contrast, both PA-Aromatic and PA-Branched are typically amorphous, meaning they do not have a true melting point but will soften above their Tg.[6] The lack of crystallinity in PA-Branched is a direct result of the structural irregularity caused by the methyl side groups.
-
Decomposition Temperature (Td): Thermal stability, as measured by the onset of significant weight loss, follows a clear trend: Aromatic > Linear Aliphatic > Branched Aliphatic. The high bond dissociation energy of the aromatic rings in PA-Aromatic provides the highest stability.[1] The slightly lower Td of PA-Branched compared to PA-Linear can be attributed to the presence of tertiary carbon atoms introduced by the methyl branching, which can be more susceptible to thermal degradation.
Experimental Protocols
The trustworthiness of comparative data hinges on standardized and reproducible methodologies. The following protocols outline the synthesis and thermal characterization of the polyamides discussed.
Protocol 1: Polyamide Synthesis via Solution Polycondensation
This method is a common and effective laboratory-scale procedure for preparing polyamides under mild conditions.[7]
Rationale: Low-temperature solution polycondensation using a diacid chloride is preferred to avoid side reactions and degradation that can occur at the high temperatures of melt polymerization, ensuring a well-defined polymer structure for accurate thermal analysis.
Caption: Workflow for polyamide synthesis and purification.
Step-by-Step Procedure:
-
Dissolution: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine (e.g., this compound) in an appropriate polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc).
-
Cooling: Cool the solution to 0-5°C using an ice bath to control the exothermic reaction.
-
Monomer Addition: Slowly add an equimolar amount of the diacid chloride (e.g., dodecanedioyl dichloride), dissolved in a small amount of the same solvent, to the stirred diamine solution.
-
Reaction: Allow the reaction to proceed at 0-5°C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours.
-
Precipitation: Pour the viscous polymer solution into a non-solvent, such as methanol or water, to precipitate the polyamide.
-
Washing: Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 2: Thermal Property Characterization
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques for evaluating the thermal properties of polymers.[4][7]
Rationale: TGA provides a quantitative measure of thermal stability by monitoring mass loss as a function of temperature.[1] DSC measures the heat flow associated with thermal transitions, allowing for the determination of Tg and Tm.[6]
Sources
A Comparative Spectroscopic Guide to N,2-Dimethyl-1,3-propanediamine Derivatives
This guide provides an in-depth spectroscopic comparison of key N,2-Dimethyl-1,3-propanediamine derivatives. It is designed for researchers, scientists, and drug development professionals who rely on precise structural characterization for synthesis, quality control, and mechanistic studies. We will explore how subtle changes in molecular structure, specifically the placement of methyl groups, lead to distinct and identifiable signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Introduction: The Structural Significance of Propanediamine Derivatives
1,3-Propanediamine and its derivatives are fundamental building blocks in organic synthesis. Their utility spans from serving as bidentate ligands in the formation of metal complexes to acting as monomers in the production of high-performance polymers like polyamides and polyurethanes[1]. The addition of methyl groups to the propanediamine backbone can significantly alter the steric and electronic properties of the molecule, influencing its reactivity, basicity, and coordination chemistry.
Accurate and unambiguous characterization of these derivatives is paramount. Spectroscopic techniques provide a non-destructive and highly informative window into the molecular structure, allowing for the precise identification of isomers and the confirmation of successful synthesis. This guide will focus on a comparative analysis of three key isomers:
-
N,N-Dimethyl-1,3-propanediamine: An asymmetrical diamine with one primary and one tertiary amino group. It is a crucial intermediate in the synthesis of surfactants, corrosion inhibitors, and pharmaceuticals[2][3].
-
N,N'-Dimethyl-1,3-propanediamine: A symmetrical diamine with two secondary amino groups.
-
2,2-Dimethyl-1,3-propanediamine: A symmetrical diamine with two primary amino groups and a neopentyl-like carbon backbone[1].
Comparative Spectroscopic Analysis
The location of the methyl groups—whether on the nitrogen atoms or the central carbon of the propane backbone—creates profound differences in the spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. The chemical shift, splitting pattern (multiplicity), and integration of proton (¹H) signals, along with the number of unique carbon signals (¹³C), allow for a definitive structural assignment.
The ¹H NMR spectra of the three isomers are strikingly different, primarily due to variations in molecular symmetry and the electronic environment of the protons.
-
N,N-Dimethyl-1,3-propanediamine (Asymmetrical): The lack of symmetry results in a more complex spectrum where each methylene group is chemically distinct. The two methyl groups on the tertiary nitrogen are equivalent and appear as a sharp singlet, significantly downfield due to the nitrogen's deshielding effect.
-
N,N'-Dimethyl-1,3-propanediamine (Symmetrical): This molecule possesses a C2 axis of symmetry. The two methyl groups are equivalent, as are the two methylene groups adjacent to the nitrogens. The central methylene group is unique. This symmetry simplifies the spectrum compared to its asymmetrical counterpart.
-
2,2-Dimethyl-1,3-propanediamine (Symmetrical): The high degree of symmetry in this molecule leads to the simplest spectrum. The two methyl groups attached to the central carbon are equivalent and appear as a singlet. The two CH₂ groups are also equivalent, appearing as another singlet, as they have no adjacent protons to couple with. The protons on the primary amine groups are often broad and may exchange with deuterium in a D₂O shake experiment[4].
Table 1: Comparative ¹H NMR Spectral Data
| Compound | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Rationale for Chemical Shift and Multiplicity |
| N,N-Dimethyl-1,3-propanediamine | -N(CH ₃)₂ | ~2.2 | Singlet | Equivalent methyl protons on a tertiary nitrogen; deshielded. |
| -CH ₂-N(CH₃)₂ | ~2.3-2.4 | Triplet | Methylene protons adjacent to the tertiary nitrogen. | |
| -CH ₂-CH₂- | ~1.6-1.7 | Quintet | Central methylene protons coupled to four adjacent protons. | |
| -CH ₂-NH₂ | ~2.7-2.8 | Triplet | Methylene protons adjacent to the primary nitrogen; most deshielded CH₂. | |
| -NH ₂ | Variable (Broad) | Singlet | Protons on primary amine; position is concentration-dependent. | |
| N,N'-Dimethyl-1,3-propanediamine | -NH(CH ₃) | ~2.4 | Singlet | Equivalent methyl protons on secondary nitrogens. |
| -CH ₂-NH- | ~2.6 | Triplet | Equivalent methylene groups adjacent to secondary nitrogens. | |
| -CH ₂-CH₂- | ~1.7 | Quintet | Central methylene group coupled to four adjacent protons. | |
| -NH - | Variable (Broad) | Singlet | Protons on secondary amines. | |
| 2,2-Dimethyl-1,3-propanediamine | -C(CH ₃)₂ | ~0.9 | Singlet | Equivalent methyl protons on a quaternary carbon. |
| -CH ₂-NH₂ | ~2.5 | Singlet | Equivalent methylene groups with no adjacent C-H for coupling. | |
| -NH ₂ | Variable (Broad) | Singlet | Protons on primary amines. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR spectroscopy provides a clear fingerprint based on the number of unique carbon environments in the molecule. This is particularly useful for distinguishing isomers based on symmetry.
-
N,N-Dimethyl-1,3-propanediamine: All five carbon atoms are chemically non-equivalent, resulting in five distinct signals in the proton-decoupled ¹³C NMR spectrum.
-
N,N'-Dimethyl-1,3-propanediamine: Symmetry reduces the number of unique carbons. The two methyl carbons are equivalent, and the two methylene carbons attached to the nitrogens are equivalent. The central methylene carbon is unique, leading to a total of three signals.
-
2,2-Dimethyl-1,3-propanediamine: The high symmetry results in only three signals: one for the two equivalent methyl groups, one for the two equivalent methylene groups, and one for the central quaternary carbon.
Table 2: Comparative ¹³C NMR Spectral Data
| Compound | Number of Signals | Source |
| N,N-Dimethyl-1,3-propanediamine | 5 | [2] |
| N,N'-Dimethyl-1,3-propanediamine | 3 | [5][6] |
| 2,2-Dimethyl-1,3-propanediamine | 3 | [7] |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the types of functional groups present in a molecule by detecting their characteristic vibrational frequencies. For diamines, the most informative region is typically 3300-3500 cm⁻¹, which corresponds to N-H stretching vibrations[4].
-
N,N-Dimethyl-1,3-propanediamine: Contains a primary amine (-NH₂), which exhibits two distinct N-H stretching bands (one for symmetric and one for asymmetric stretching) in the 3300-3400 cm⁻¹ region[4]. It also has a tertiary amine, which has no N-H bonds and is therefore silent in this region.
-
N,N'-Dimethyl-1,3-propanediamine: Contains two secondary amine (-NH-) groups. Each group gives rise to a single, typically weaker, N-H stretching band around 3300-3350 cm⁻¹[8][9].
-
2,2-Dimethyl-1,3-propanediamine: Contains two primary amine (-NH₂) groups. This results in two prominent N-H stretching bands, similar to the asymmetrical isomer but likely with stronger intensity due to the presence of two -NH₂ groups.
All three compounds will also show C-H stretching absorptions just below 3000 cm⁻¹ and C-N stretching vibrations in the fingerprint region (typically 1000-1200 cm⁻¹).
Table 3: Comparative IR Spectral Data (Key Vibrations)
| Compound | N-H Stretch (cm⁻¹) | Key Feature |
| N,N-Dimethyl-1,3-propanediamine | ~3360 and ~3290 | Two bands (asymmetric & symmetric stretch of -NH₂) |
| N,N'-Dimethyl-1,3-propanediamine | ~3310 | One band (stretch of -NH-) |
| 2,2-Dimethyl-1,3-propanediamine | ~3370 and ~3300 | Two strong bands (asymmetric & symmetric stretch of two -NH₂ groups) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers have the same molecular formula (C₅H₁₄N₂) and a molecular weight of 102.18 g/mol [5][7][10]. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true for these compounds.
The key distinction lies in their fragmentation patterns. The fragmentation is driven by the formation of the most stable carbocations, typically through alpha-cleavage adjacent to the nitrogen atoms.
-
N,N-Dimethyl-1,3-propanediamine: Alpha-cleavage next to the tertiary nitrogen is highly favored, leading to the loss of a propyl-amine radical and formation of a very stable iminium ion, [CH₂=N(CH₃)₂]⁺, at m/z 58. This is often the base peak.
-
N,N'-Dimethyl-1,3-propanediamine: Alpha-cleavage can occur next to either secondary nitrogen, leading to a prominent fragment at m/z 44, [CH₂=NHCH₃]⁺.
-
2,2-Dimethyl-1,3-propanediamine: Fragmentation is initiated by cleavage alpha to the primary amine groups. The most characteristic fragmentation involves the loss of an amino-methyl radical (•CH₂NH₂) to form an ion at m/z 72. Another common cleavage is the loss of a methyl group from the molecular ion.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the diamine derivative and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent lock signal.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A pulse angle of 45° and a relaxation delay of 2 seconds are typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger sample quantity (20-50 mg) may be required. Use a 30° pulse angle and a 2-second relaxation delay. A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Protocol: IR Spectroscopy (Neat Liquid/Solid Film)
-
Sample Preparation:
-
For liquids (N,N- and N,N'- isomers): Place one drop of the neat liquid sample between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates[2]. Gently press the plates together to form a thin, uniform film.
-
For low-melting solids (2,2- isomer): Gently melt a small amount of the solid between two salt plates or prepare a KBr pellet.
-
-
Background Collection: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Collect a background spectrum.
-
Sample Analysis: Place the prepared salt plate assembly into the spectrometer's sample holder.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
Visualized Summary and Workflows
Diagrams can effectively summarize the structural differences and the analytical process.
Molecular Structures
Caption: Isomeric relationship of the three this compound derivatives.
General Analytical Workflow
Caption: Standard workflow for the spectroscopic characterization of diamine derivatives.
Conclusion
The spectroscopic characterization of this compound derivatives is a clear example of how fundamental analytical techniques can be used to distinguish between closely related isomers.
-
NMR spectroscopy excels at revealing the carbon-hydrogen framework and is definitive in distinguishing the isomers based on molecular symmetry.
-
IR spectroscopy provides a rapid and effective method to differentiate the class of amine (primary vs. secondary) present in each derivative.
-
Mass spectrometry confirms the molecular weight and offers further structural clues through predictable, structure-dependent fragmentation patterns.
By employing these techniques in a complementary fashion, researchers can confidently verify the identity and purity of these versatile chemical building blocks, ensuring the integrity and success of their downstream applications.
References
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Segal, L., & Eggerton, F. V. (1961). Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. Applied Spectroscopy, 15(4), 112-116. [Link]
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Semantic Scholar. (1961). Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. [Link]
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ResearchGate. (2015). IR spectra of diamine. [Link]
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PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]
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MDPI. (2022). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. [Link]
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PubChem. (n.d.). 2,2-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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NIST. (n.d.). 2,2-Dimethyl-1,3-propanediamine. NIST Chemistry WebBook. [Link]
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NIST. (n.d.). 2,2-Dimethyl-1,3-propanediamine. NIST Chemistry WebBook. [Link]
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PubMed. (2015). Synthesis, Conformational Structure and Spectroscopic Properties of trans-diazidobis(2,2-dimethyl-1,3-propanediamine)chromium(III) Perchlorate. [Link]
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NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. NIST Chemistry WebBook. [Link]
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Chemical Engineering Transactions. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. [Link]
- Google Patents. (2021). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
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MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. [Link]
-
SpectraBase. (n.d.). N,N'-dimethyl-1,3-propanediamine - Optional[13C NMR] - Spectrum. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,2-Dimethyl-1,3-propanediamine
Authoritative Guide to Safe and Compliant Chemical Waste Management
As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N,2-Dimethyl-1,3-propanediamine, a versatile yet hazardous chemical. The procedures outlined here are designed to provide clear, actionable steps that protect laboratory personnel, ensure regulatory compliance, and build a culture of safety.
A Note on Chemical Nomenclature: The name "this compound" can be ambiguous. This guide specifically addresses 2,2-Dimethyl-1,3-propanediamine (CAS No. 7328-91-8) , a common bidentate ligand and polymer building block.[1] It is critical to always verify the specific isomer and corresponding CAS number from your Safety Data Sheet (SDS) before proceeding with any handling or disposal protocol.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe management. 2,2-Dimethyl-1,3-propanediamine is a flammable and corrosive diamine that presents significant health and physical hazards.[2] Its hazardous nature is rooted in its chemical properties: as a diamine, it is alkaline and reactive, while its organic structure makes it flammable.
Table 1: Hazard Profile of 2,2-Dimethyl-1,3-propanediamine (CAS: 7328-91-8)
| Hazard Category | Classification | Rationale and Key Precautions |
| Physical Hazards | Flammable Liquid and Vapor (Category 3)[2] | The compound has a flash point of 52°C (125.6°F), meaning it can form ignitable vapor-air mixtures at moderately elevated temperatures. PRECAUTION: Keep away from all ignition sources, including heat, sparks, and open flames.[2] Use only non-sparking tools and explosion-proof electrical equipment.[2] |
| Health Hazards | Causes Severe Skin Burns and Eye Damage (Corrosive, Category 1B)[2][3] | As an amine, this compound is alkaline and can cause severe, destructive burns to tissues upon contact. The damage can be irreversible, especially to the eyes.[4] PRECAUTION: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, clothing, and eye/face protection.[2] |
| Harmful if Swallowed (Acute Toxicity, Oral)[1][5] | Ingestion can cause severe damage to the gastrointestinal tract due to its corrosive nature.[4] PRECAUTION: Do not eat, drink, or smoke in laboratory areas.[5] If ingested, rinse the mouth but do not induce vomiting.[2][4] | |
| May Cause an Allergic Skin Reaction (Skin Sensitizer)[3] | Repeated or prolonged skin contact may lead to sensitization, causing an allergic rash upon subsequent exposures.[3] PRECAUTION: Avoid all direct skin contact. Contaminated work clothing should not be allowed out of the workplace.[5] | |
| Environmental Hazards | Data is limited, but release into the environment should be avoided. Do not allow the material to contaminate ground water systems or enter drains.[3] |
Immediate Safety & Spill Response Protocol
In the event of an accidental release, a swift and correct response is critical to mitigating exposure and environmental contamination.
Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and burns. |
| Eye/Face Protection | Safety goggles and a face shield | To protect against splashes, which can cause severe eye damage. |
| Body Protection | Flame-retardant, chemical-resistant lab coat or apron | To protect skin and personal clothing from contamination and burns. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors) | Required when handling outside of a fume hood or if vapors are generated. |
Step-by-Step Spill Cleanup Procedure
-
Evacuate and Isolate: Immediately alert others in the area and evacuate non-essential personnel. Isolate the spill area to prevent spreading.[3]
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames from the immediate vicinity.[2][6]
-
Ensure Ventilation: Work only in a well-ventilated area or under a chemical fume hood.[3]
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or a commercial chemical binder to dike the spill.[7][8] Do not use combustible materials like sawdust.
-
Absorb and Collect: Carefully apply the absorbent material, working from the outside in. Use only non-sparking tools to collect the absorbed material.[8][9]
-
Package for Disposal: Scoop the contaminated absorbent into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[3][7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Seek Medical Attention: If exposure occurs, remove contaminated clothing immediately and follow first-aid procedures. For skin contact, rinse with water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[2][4]
Standard Operating Procedure for Disposal
The disposal of this compound is governed by federal and local regulations. As a flammable and corrosive material, it is classified as a hazardous waste.[10] All waste must be disposed of through an approved waste disposal plant or licensed contractor.[2][9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the compliant disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Waste Segregation (The Causality of Safety): This is the most critical step. This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3] Mixing it with these materials can cause violent exothermic reactions, leading to heat, pressure buildup, and potential container failure. Always collect this waste in a dedicated container.
-
Container Selection:
-
Whenever possible, leave the chemical in its original container.[6]
-
If using a waste accumulation container, ensure it is made of a compatible material (e.g., glass or appropriate plastic) and is in good condition.
-
Keep the container tightly closed and stored in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[3]
-
-
Labeling for Trustworthiness: A self-validating protocol requires clear communication. Label the waste container with:
-
The words "Hazardous Waste"
-
The full chemical name: "2,2-Dimethyl-1,3-propanediamine"
-
The associated hazards: "Flammable, Corrosive"
-
The accumulation start date.
-
-
Arrange for Pickup: Do not attempt to dispose of this chemical down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[9] The final disposal method will likely be incineration at a permitted facility.[11]
-
Documentation: Comply with all institutional and regulatory requirements for tracking hazardous waste, which may include completing a hazardous waste manifest for off-site transportation.[12]
Scientific Rationale Behind Disposal Procedures
-
Regulatory Framework (Authoritative Grounding): In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10] Due to its characteristics of flammability and corrosivity, this compound waste falls under RCRA Subtitle C, which mandates a "cradle-to-grave" system for managing hazardous materials from generation to final disposal.[10]
-
Chemical Reactivity (Expertise): The disposal protocol is built around the chemical's reactivity. The amine groups make the molecule basic, leading to its corrosive nature and violent neutralization reactions with acids.[8] Its hydrocarbon backbone contributes to its flammability. Segregating it from incompatible materials prevents dangerous reactions, while storing it away from ignition sources mitigates fire risk.
-
Environmental Protection: Amines can be toxic to aquatic life. Preventing the entry of this compound into drains and waterways is crucial for protecting the environment.[3] Proper disposal via incineration ensures the complete destruction of the molecule into less harmful components like carbon dioxide, water, and nitrogen oxides under controlled conditions.
By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2,2-Dimethyl-1,3-propanediamine.
- Fisher Scientific. (2025, December 21). Safety Data Sheet: 1,3-Propanediamine, N,N'-bis(2-aminoethyl)-.
- Fisher Scientific. (2025, December 21). Safety Data Sheet: N-Methyl-1,3-propanediamine.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: N,N′-Dimethyl-1,3-propanediamine.
- ECHEMI. (n.d.). N,N′-Dimethyl-1,3-propanediamine SDS, 111-33-1 Safety Data Sheets.
- ECHEMI. (n.d.). 2,2-Dimethyl-1,3-propanediamine SDS, 7328-91-8 Safety Data Sheets.
- ChemicalBook. (n.d.). N,N'-Dimethyl-1,3-propanediamine - Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,2-Dimethylpropane-1,3-diamine.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, July 3). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Retrieved from the Australian Government Department of Health.
- National Oceanic and Atmospheric Administration (NOAA). (2024). 1,3-PROPANEDIAMINE,N,N-DIMETHYL | CAMEO Chemicals.
- TCI Chemicals. (n.d.). N,N-Dimethyl-1,3-propanediamine | 109-55-7.
- Sigma-Aldrich. (n.d.). 2,2-Dimethyl-1,3-propanediamine 99 7328-91-8.
- National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-1,3-propanediamine | C5H14N2 | CID 81770. PubChem.
- Wikipedia. (2023, June 28). N,N′-Dimethyl-1,3-propanediamine.
- U.S. Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, January 16). January 2025 EPA Waste Management Updates Newsletter.
- U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,2-Dimethyl-1,3-propanediamine
This guide provides a comprehensive framework for the safe handling of N,2-Dimethyl-1,3-propanediamine and its isomers. As a researcher, your safety is paramount, and a deep understanding of the chemical's hazards is the foundation of a secure laboratory environment. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to make informed decisions.
Note on Chemical Identity: The name "this compound" can be ambiguous. This guide is built upon the well-documented hazards of closely related isomers, such as N,N'-Dimethyl-1,3-propanediamine (CAS 111-33-1) and 2,2-Dimethyl-1,3-propanediamine (CAS 7328-91-8). These compounds share core hazards, including flammability, corrosivity, and toxicity.[1][2][3][4][5] It is imperative to always consult the specific Safety Data Sheet (SDS) for the exact reagent you are using.
Hazard Analysis: The 'Why' Behind the Protocol
Understanding the specific threats posed by this compound is critical for appreciating the necessity of the prescribed PPE. This chemical is not merely an irritant; it is a multi-hazard substance requiring a multi-faceted defense. The primary dangers are its corrosivity, flammability, and toxicity upon contact or inhalation.[1][2][3]
The substance is classified as highly flammable and capable of causing severe skin burns and eye damage.[1][2] These classifications are not suggestions; they are warnings of the chemical's intrinsic properties.
Table 1: GHS Hazard Profile for Dimethyl-1,3-propanediamine Isomers
| Pictogram(s) | GHS Code | Hazard Statement |
| 🔥 | H225 / H226 | Highly flammable liquid and vapour.[1][2][3] |
| corrosive | H314 | Causes severe skin burns and eye damage.[1][2][3][4][5] |
| 💀 | H311 / H312 | Toxic / Harmful in contact with skin.[3][4][5] |
| ❗ | H302 | Harmful if swallowed.[3][4][5] |
| ❗ | H317 | May cause an allergic skin reaction.[3][4][5] |
Core Protective Measures: Engineering Controls and PPE
Personal protective equipment is the final barrier between you and the chemical. Its effectiveness is predicated on the proper use of primary engineering controls.
Primary Barrier: Engineering Controls
All work involving this compound must be performed within a certified chemical fume hood.[6][7] General laboratory ventilation is insufficient to protect against the vapor and aerosol hazards of this compound.[7] Ensure that an eyewash station and safety shower are unobstructed and within a 10-second travel distance from your workstation.[8]
Detailed PPE Specifications
The selection of PPE must be deliberate and matched to the scale and nature of the procedure.
-
Eye and Face Protection: Due to the severe corrosive nature of this chemical, standard safety glasses are inadequate.
-
Minimum Requirement: Tightly-fitting, indirectly vented chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards are mandatory.[1][5]
-
Best Practice/Required for Transfers: A full-face shield must be worn over the chemical splash goggles whenever transferring volumes greater than 50 mL, performing reactions under pressure, or when there is a significant splash risk.[9] This combination protects against high-velocity splashes and ensures no facial skin is exposed.
-
-
Hand Protection: This is a critical contact point. The chemical is toxic in contact with skin and can cause severe burns.[3][6]
-
Glove Selection: Choose gloves specifically resistant to aliphatic amines. While nitrile gloves offer minimal splash protection, they are not suitable for prolonged contact. Butyl rubber or Viton™ are superior choices. Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.
-
Double Gloving: Double gloving is required. This practice provides a critical time buffer in case the outer glove is compromised, allowing you to remove it without exposing your skin. Inspect both pairs for any signs of degradation or puncture before and during use.[10]
-
-
Body Protection: Protect your skin and personal clothing from splashes and vapors.
-
Lab Coat: A flame-retardant and chemical-resistant lab coat is essential.[2] Ensure it is fully buttoned with the sleeves rolled down.
-
Apron/Coveralls: For larger scale operations (>1L) or tasks with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. For extensive use, flame-retardant antistatic protective clothing is recommended.[2]
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Do not wear sandals, perforated shoes, or cloth sneakers in the laboratory.[10]
-
-
Respiratory Protection: Respiratory protection is necessary when engineering controls cannot guarantee exposure levels are kept below occupational limits, or when vapors/aerosols are generated.[2]
-
When to Use: If you experience any irritation, or if you are cleaning up a large spill, a respirator is required.
-
Type: A full-face respirator with an organic vapor/amine-specific cartridge (e.g., Type ABEK) is the appropriate choice.[9] Ensure you are properly fit-tested for the specific model you will use, as required by OSHA regulations (29 CFR 1910.134).
-
Procedural Discipline: Safe Operations and Disposal
Proper procedure is as vital as the equipment itself. A lapse in protocol can render the best PPE useless.
Step-by-Step Donning and Doffing Protocol
Donning (Putting On) Sequence:
-
Inspect All PPE: Check for cracks, tears, or degradation.
-
Inner Gloves: Don the first pair of chemically-resistant gloves.
-
Lab Coat/Coveralls: Put on your lab coat and fasten it completely.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
Goggles and Face Shield: Put on your chemical splash goggles, followed by the full-face shield.
-
Respirator (if required): Don and perform a seal check.
Doffing (Taking Off) Sequence (to prevent self-contamination):
-
Outer Gloves: Remove the most contaminated item first. Peel one glove off by grasping the cuff and turning it inside out. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately.
-
Face Shield and Goggles: Remove by handling the head strap, avoiding touching the front surfaces.
-
Lab Coat/Coveralls: Unbutton and roll it off your shoulders, turning the sleeves inside out as you go. Fold it so the contaminated exterior is contained within.
-
Inner Gloves: Remove using the same technique as for the outer gloves.
-
Wash Hands: Immediately and thoroughly wash your hands and forearms with soap and water.[3][8]
Spill Management and Waste Disposal
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Alert your supervisor and EHS.
-
If safe to do so, and you are properly trained and equipped, contain the spill using a chemical absorbent material (e.g., Chemizorb®).[2]
-
Use only non-sparking tools and explosion-proof equipment for cleanup.[1][3]
-
Collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[1]
Disposal Plan:
-
Chemical Waste: All this compound waste must be collected in a designated, labeled hazardous waste container.
-
Contaminated PPE: All disposable PPE (gloves, etc.) must be treated as hazardous waste and disposed of accordingly. Do not place it in the regular trash.
-
Empty Containers: Uncleaned containers should be treated as if they still contain the product.[2] They must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before being disposed of or recycled.
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE Selection Workflow based on task scale and risk.
References
- N,N′-Dimethyl-1,3-propanediamine SDS, Safety D
- SAFETY DATA SHEET - N,N′-Dimethyl-1,3-propanediamine, Sigma-Aldrich.
- SAFETY DATA SHEET - N,N-Dimethyl-1,3-propanediamine, TCI Chemicals.
- 2,2-Dimethyl-1,3-propanediamine | C5H14N2 | CID 81770 - PubChem.
- SAFETY DATA SHEET - 1,3-Propanediamine, N,N'-bis(2-aminoethyl)-, Fisher Scientific.
- 2,2-Dimethyl-1,3-propanediamine 99, Sigma-Aldrich.
- SAFETY DATA SHEET - 2,2-Dimethyl-1,3-propanediamine, Fisher Scientific.
- 2,2-Dimethyl-1,3-propanediamine SDS, Safety D
- Labor
- Rules for the Safe Handling of Chemicals in the Labor
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- 6. fishersci.com [fishersci.com]
- 7. Laboratory Safety Manual [ehs.cornell.edu]
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- 9. 2,2-Dimethyl-1,3-propanediamine 99 7328-91-8 [sigmaaldrich.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
